Product packaging for PF 1022A(Cat. No.:CAS No. 133413-70-4)

PF 1022A

カタログ番号: B1679688
CAS番号: 133413-70-4
分子量: 949.2 g/mol
InChIキー: YJNUXGPXJFAUQJ-LYWANRAQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

PF1022A is a cyclooctadepsipeptide.
structure given in first source;  isolated from Mycelia Sterilia

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H76N4O12 B1679688 PF 1022A CAS No. 133413-70-4

特性

IUPAC Name

(3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3/t35-,36-,39+,40+,41+,42+,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNUXGPXJFAUQJ-LYWANRAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H76N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335234
Record name (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133413-70-4
Record name PF 1022A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133413704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Origin of PF 1022A: A Technical Guide to a Potent Anthelmintic Cyclodepsipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF 1022A is a naturally occurring cyclooctadepsipeptide with potent, broad-spectrum anthelmintic properties. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, its intricate biosynthesis, and the molecular mechanisms underpinning its antiparasitic activity. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Discovery and Producing Organism

This compound was first isolated from the cultured mycelia of a fungal strain designated PF1022, which was identified as a member of the Mycelia sterilia[1][2]. This group of fungi is characterized by the absence of known spore-producing structures. The specific strain, FERM BP-2671, was originally isolated from the leaves of the Japanese camellia (Camellia japonica) in Japan[2]. The discovery of this compound was a significant development in the search for new anthelmintic agents, particularly in light of growing resistance to existing drug classes.

Chemical Structure

Spectroscopic and chemical analyses have determined the structure of this compound to be cyclo(D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl-D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl)[2]. It is a cyclic octadepsipeptide, meaning it is an eight-residue cyclic molecule containing both amide and ester bonds in its backbone.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC48H70N4O12[Sasaki et al., 1992]
Molecular Weight949.18 g/mol [Sasaki et al., 1992]
AppearanceWhite powder[Sasaki et al., 1992]

Biosynthesis of this compound

The biosynthesis of this compound in Mycelia sterilia is a complex process orchestrated by a large, multifunctional enzyme known as this compound synthetase (PFSYN). This enzyme is a non-ribosomal peptide synthetase (NRPS).

The PFSYN Enzyme

PFSYN is a 350-kDa protein that has been purified to electrophoretic homogeneity. It is responsible for the entire assembly of the this compound molecule. The synthesis follows a thiotemplate mechanism, a common strategy for NRPSs.

Precursors and the Synthetic Pathway

The biosynthesis of this compound utilizes the following precursors:

  • L-leucine

  • D-lactate

  • D-phenyllactate

  • S-adenosyl-L-methionine (SAM) as the methyl donor for the N-methylation of leucine residues.

The overall biosynthetic process can be summarized in the following key steps:

  • Substrate Activation: The amino acid (L-leucine) and hydroxy acid (D-lactate, D-phenyllactate) substrates are activated by the adenylation (A) domains of PFSYN to form aminoacyl/hydroxyacyl-adenylates. This reaction requires ATP.

  • Thioesterification: The activated residues are then transferred to the phosphopantetheinyl arms of the thiolation (T) domains (also known as peptidyl carrier protein or PCP domains), forming covalent thioester intermediates.

  • N-Methylation: The N-methylation of the L-leucine residues occurs after they are covalently bound to the enzyme, with SAM serving as the methyl group donor.

  • Elongation and Ester/Peptide Bond Formation: The condensation (C) domains of PFSYN catalyze the formation of peptide bonds between the N-methyl-L-leucine residues and ester bonds between a leucine residue and a hydroxy acid residue. The enzyme is believed to have two peptide synthetase domains and assembles the final molecule through the repeated condensation of dipeptidol building blocks.

  • Cyclization and Release: Once the linear octadepsipeptide is fully assembled on the enzyme, a thioesterase (TE) domain likely catalyzes the intramolecular cyclization and releases the final this compound product.

G cluster_0 Precursors cluster_1 PFSYN (Non-Ribosomal Peptide Synthetase) L_Leu L-Leucine A_Domain Adenylation (A) Domain (Substrate Activation) L_Leu->A_Domain D_Lac D-Lactate D_Lac->A_Domain D_PheLac D-Phenyllactate D_PheLac->A_Domain SAM S-Adenosyl-L-methionine M_Domain Methyltransferase (M) Domain (N-Methylation) SAM->M_Domain Methyl Group ATP ATP ATP->A_Domain T_Domain Thiolation (T) Domain (Thioesterification) A_Domain->T_Domain Activation T_Domain->M_Domain Leucine Loading C_Domain Condensation (C) Domain (Elongation) T_Domain->C_Domain Hydroxy Acids M_Domain->C_Domain N-methyl-L-leucine C_Domain->C_Domain TE_Domain Thioesterase (TE) Domain (Cyclization & Release) C_Domain->TE_Domain Linear Octadepsipeptide PF1022A This compound TE_Domain->PF1022A Release

Biosynthesis of this compound by the NRPS enzyme PFSYN.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the description in the initial discovery paper by Sasaki et al. (1992). For a detailed, step-by-step protocol, consulting the full-text article is recommended.

  • Fermentation: The Mycelia sterilia strain PF1022 is cultured in a suitable liquid medium under optimal conditions for this compound production.

  • Mycelial Harvest: The fungal mycelia are separated from the fermentation broth by filtration or centrifugation.

  • Extraction: The mycelial cake is extracted with an organic solvent, such as acetone or methanol, to solubilize this compound.

  • Solvent Partitioning: The crude extract is concentrated and partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.

  • Chromatography: The organic phase is concentrated and subjected to a series of chromatographic steps for purification. This typically includes:

    • Silica gel column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.

  • Crystallization: The purified this compound fractions are pooled, concentrated, and crystallized to yield the final product as a white powder.

G A Fermentation of Mycelia sterilia PF1022 B Mycelial Harvest (Filtration/Centrifugation) A->B C Extraction with Organic Solvent (e.g., Acetone) B->C D Solvent Partitioning (e.g., Ethyl Acetate/Water) C->D E Silica Gel Chromatography D->E F Preparative HPLC E->F G Crystallization F->G H Pure this compound G->H

Workflow for the isolation and purification of this compound.
In Vitro Biosynthesis of this compound

The cell-free synthesis of this compound has been demonstrated using extracts of Mycelia sterilia. The following protocol is a summary of the methodology described by Weckwerth et al. (2000).

  • Preparation of Cell-Free Extract: Mycelia sterilia is grown in a suitable medium, harvested, and lysed to prepare a cell-free extract containing the active PFSYN enzyme.

  • Reaction Mixture: The standard reaction mixture for in vitro synthesis contains:

    • Cell-free extract

    • L-leucine

    • D-lactate

    • D-phenyllactate

    • S-adenosyl-L-methionine (often radiolabeled for detection)

    • ATP

    • MgCl2

    • A suitable buffer (e.g., Tris-HCl)

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 25-30°C) for a defined period.

  • Product Extraction: The reaction is stopped, and the synthesized this compound and related cyclodepsipeptides are extracted with an organic solvent.

  • Analysis: The products are analyzed by techniques such as Thin Layer Chromatography (TLC) with autoradiography (if a radiolabeled precursor was used) or HPLC-MS.

Mechanism of Anthelmintic Action

This compound exerts its anthelmintic effect through a specific interaction with a molecular target in nematodes, leading to paralysis and expulsion from the host.

Molecular Target: The Latrophilin-like Receptor

The primary target of this compound in nematodes is a presynaptic latrophilin-like receptor. Latrophilins are a class of G-protein coupled receptors (GPCRs). Binding of this compound to this receptor initiates a signaling cascade that disrupts normal neurotransmission.

Signaling Pathway

The binding of this compound to the latrophilin-like receptor is thought to trigger the following intracellular events, based on studies of the semi-synthetic derivative emodepside:

  • G-Protein Activation: The activated receptor stimulates a Gqα subunit of a heterotrimeric G-protein.

  • Phospholipase C Activation: The activated Gqα subunit, in turn, activates phospholipase C-β (PLCβ).

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Vesicle Release Modulation: DAG is believed to activate downstream effectors such as UNC-13 and synaptobrevin, which are crucial for the priming and fusion of synaptic vesicles with the presynaptic membrane.

  • Neurotransmitter Release: This cascade ultimately leads to the excessive and uncontrolled release of an as-yet-unidentified neurotransmitter or neuromodulator at the neuromuscular junction.

  • Paralysis: The sustained action of this neurotransmitter on the postsynaptic membrane of muscle cells results in hyperpolarization and subsequent flaccid paralysis of the nematode's pharynx and somatic musculature. This prevents the parasite from feeding and maintaining its position in the host's gut, leading to its expulsion.

It has also been suggested that this compound may interact with GABA receptors, which could contribute to its overall anthelmintic effect.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell PF1022A This compound LAT_R Latrophilin-like Receptor PF1022A->LAT_R Binds Gq Gqα LAT_R->Gq Activates PLC PLCβ Gq->PLC Activates DAG DAG PLC->DAG Hydrolyzes PIP2 to PIP2 PIP2 UNC13 UNC-13 DAG->UNC13 Activates Vesicle Synaptic Vesicle (containing unknown neurotransmitter) UNC13->Vesicle Promotes Fusion Post_R Postsynaptic Receptor Vesicle->Post_R Neurotransmitter Release Membrane Paralysis Flaccid Paralysis Post_R->Paralysis Induces

Proposed signaling pathway for the anthelmintic action of this compound.

Anthelmintic Activity Data

This compound has demonstrated potent activity against a wide range of parasitic nematodes in both in vitro and in vivo studies.

Table 2: In Vitro Activity of this compound

Parasite SpeciesAssayConcentration (µg/mL)EffectReference
Haemonchus contortusMotility Assay-Greater potency than commercial anthelmintics[Conder et al., 1995]
Nematode EggsEgg Hatch Assay10 - 100Significant inhibition[MedchemExpress]
Nematode LarvaeLarval Movement1 - 100Complete inhibition[MedchemExpress]

Table 3: In Vivo Efficacy of this compound

Host AnimalParasite SpeciesRoute of AdministrationDose (mg/kg)EfficacyReference
ChickensAscaridia galli--Strong activity[Sasaki et al., 1992]
JirdsHaemonchus contortusOral-Active[Conder et al., 1995]
JirdsOstertagia ostertagiOral-Active[Conder et al., 1995]
JirdsTrichostrongylus colubriformisOral-Active[Conder et al., 1995]

Conclusion

This compound represents a significant class of anthelmintic compounds with a unique origin and mechanism of action. Its discovery from a non-spore-forming fungus, Mycelia sterilia, highlights the importance of exploring diverse microbial sources for novel bioactive compounds. The elucidation of its biosynthesis by a non-ribosomal peptide synthetase provides a foundation for potential bioengineering approaches to generate novel analogs. Furthermore, its specific targeting of a nematode latrophilin-like receptor offers a distinct advantage, particularly in combating parasites resistant to other classes of anthelmintics. This technical guide provides a comprehensive overview of the fundamental aspects of this compound's origin, serving as a valuable resource for researchers and professionals in the fields of parasitology, drug discovery, and natural product chemistry. Further research into the detailed enzymology of PFSYN and the downstream signaling cascade of the latrophilin receptor will undoubtedly pave the way for the development of next-generation anthelmintics.

References

An In-depth Technical Guide to PF-1022A: Discovery, Production, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1022A, a potent anthelmintic cyclooctadepsipeptide, was first isolated from the sterile fungus Mycelia sterilia (strain PF1022).[1] This novel compound has demonstrated significant efficacy against a broad spectrum of parasitic nematodes, positioning it as a promising candidate for both veterinary and potentially human medicine. This technical guide provides a comprehensive overview of the discovery, production, physicochemical properties, and mechanism of action of PF-1022A, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Production of PF-1022A

The production of PF-1022A is achieved through the fermentation of Mycelia sterilia (also referred to as Rosellinia sp.).[2][3] Significant advancements have been made in optimizing the fermentation process to achieve high yields of the target compound.

Fermentation Protocol

A high-yield fermentation process for PF-1022A has been developed, resulting in titers of 5.54-5.74 g/L.[4]

Organism: Mycelia sterilia PF1022 (FERM BP-2671)[1]

Fermentation Medium: The optimized fermentation medium contains an assimilable carbon source, an assimilable nitrogen source, and inorganic salts. A key component for high yield is the inclusion of solid malt extract.[4]

  • Carbon Source: Solid malt extract (160 g/L is most preferable)[4]

  • Nitrogen Source: Not explicitly detailed in the high-yield protocol, but likely includes standard yeast extracts and peptones.

  • Inorganic Salts: Standard components for fungal fermentation.

Cultivation Conditions:

  • Temperature: 25°C[4]

  • Agitation: 250 r/min in a shake flask[4]

  • Duration: 9 days[4]

  • Aeration: Aerobic fermentation[4]

Extraction and Purification Protocol

PF-1022A is an intracellular product, and its extraction is performed from the fungal mycelia. A patented method outlines a scalable purification process.[5]

Step 1: Mycelia Collection

  • The fungal biomass (bacterial residue) is collected from the fermentation broth.[5]

Step 2: Acetone Extraction

  • The collected mycelia are mixed with acetone to extract PF-1022A.[5]

  • The mixture is filtered to obtain the acetone extract.[5]

  • The extract is concentrated to remove the acetone.[5]

Step 3: Macroporous Resin Chromatography

  • The concentrated extract is loaded onto a macroporous resin column (H-60 or HB-60 reversed-phase adsorption resin).[5]

  • The column is pre-eluted, followed by elution to collect the active fractions containing PF-1022A.[5]

  • The eluent is concentrated to remove the organic solvent.[5]

Step 4: Ethyl Acetate Extraction and Crystallization

  • The concentrated eluent is extracted with ethyl acetate.[5]

  • The organic phase containing PF-1022A is collected, concentrated, and crystallized to yield the final product.[5]

Experimental Workflow for PF-1022A Production

G cluster_0 Fermentation cluster_1 Extraction & Purification Inoculum Mycelia sterilia Inoculum Fermentation_Medium High-Yield Fermentation Medium (containing solid malt extract) Inoculum->Fermentation_Medium Inoculation Cultivation Aerobic Shake Flask Cultivation Fermentation_Medium->Cultivation 25°C, 9 days, 250 rpm Harvest_Mycelia Harvested Mycelia Cultivation->Harvest_Mycelia Centrifugation/Filtration Acetone_Extraction Acetone Extraction of Mycelia Harvest_Mycelia->Acetone_Extraction Extraction Concentration_1 Concentrated Acetone Extract Acetone_Extraction->Concentration_1 Evaporation Resin_Chromatography Macroporous Resin Chromatography Concentration_1->Resin_Chromatography Adsorption Elution Elution of PF-1022A Resin_Chromatography->Elution Solvent Gradient Concentration_2 Concentrated Eluent Elution->Concentration_2 Evaporation EtOAc_Extraction Ethyl Acetate Extraction Concentration_2->EtOAc_Extraction Liquid-Liquid Extraction Crystallization Crystallization EtOAc_Extraction->Crystallization Concentration Pure_PF1022A Pure PF-1022A Crystallization->Pure_PF1022A

Caption: Workflow for the production of PF-1022A.

Physicochemical Properties

PF-1022A is a cyclooctadepsipeptide with the molecular formula C50H74N4O12 and a molecular weight of 947.15 g/mol . It exists in several polymorphic forms, which exhibit different physicochemical properties and biological activities.

PropertyForm α (Amorphous)Form I (Crystalline)Form II (Crystalline)Form III (Crystalline)
Solubility HighLowLowHigh
In Vivo Efficacy HighLowLowHigh

Data summarized from studies on the different forms of PF-1022A.

Biological Activity and Mechanism of Action

PF-1022A exhibits potent anthelmintic activity against a wide range of nematodes. Its primary mechanism of action involves the disruption of neuromuscular function in the parasite.

Anthelmintic Efficacy

PF-1022A has demonstrated high efficacy against various nematode species in both in vitro and in vivo models.

Nematode SpeciesHostDosageEfficacy
Ascaridia galliChicken2 mg/kg100%
Angiostrongylus costaricensisMouse40 mg/kg/day for 5 days (Form α/III)Significant reduction in worm burden
Haemonchus contortusSheep1-10 mg/kg (oral)High
Trichostrongylus colubriformisSheep1-10 mg/kg (oral)High
Ancylostoma caninumDog1-10 mg/kg (oral)High

Data compiled from multiple in vivo studies.

Mechanism of Action

The anthelmintic effect of PF-1022A is primarily mediated through its interaction with a specific receptor in the nematode's neuromuscular system.

Primary Target: Latrophilin-like Receptor PF-1022A binds to a presynaptic latrophilin-like receptor in nematodes.[6][7] This interaction is crucial for its paralytic effect on the pharyngeal pumping muscles of the worms.[6]

Potential Secondary Target: GABA Receptors There is evidence to suggest that PF-1022A may also bind to GABA receptors, which could contribute to its overall anthelmintic effect.[8][9]

Downstream Signaling Pathway: The binding of PF-1022A to the latrophilin-like receptor is thought to activate a G-protein signaling cascade. In other systems, latrophilins are known to couple with Gαq, which in turn activates Phospholipase C-β (PLC-β).[6] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the release of neurotransmitters that cause muscle paralysis.

Signaling Pathway of PF-1022A Action

G PF1022A PF1022A Latrophilin_Receptor Latrophilin-like Receptor PF1022A->Latrophilin_Receptor Binding G_Protein Gαq Protein Latrophilin_Receptor->G_Protein Activation PLC Phospholipase C-β G_Protein->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces Neurotransmitter_Release Neurotransmitter Release DAG->Neurotransmitter_Release Stimulates Ca_Release->Neurotransmitter_Release Contributes to Muscle_Paralysis Pharyngeal Muscle Paralysis Neurotransmitter_Release->Muscle_Paralysis Leads to

References

The Cyclodepsipeptide PF-1022A: A Technical Guide to its Chemical Structure and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, biosynthesis, and biological activity of PF-1022A, a potent anthelmintic cyclodepsipeptide. The information is tailored for professionals in the fields of natural product chemistry, parasitology, and drug development.

Core Chemical Structure

PF-1022A is a cyclic octadepsipeptide, a class of compounds characterized by a ring structure composed of amino acid and hydroxy acid residues linked by amide and ester bonds. The molecule was first isolated from the mycelia of the fungus Mycelia Sterilia (strain PF1022).[1] Its structure was determined through spectroscopic analyses and chemical studies.[1]

The chemical structure of PF-1022A is cyclo(D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl-D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl).[1] It is a 24-membered ring composed of eight alternating α-hydroxy acid and N-methyl-α-amino acid residues. Specifically, it contains two units of D-lactic acid, two units of D-3-phenyllactic acid, and four units of L-N-methylleucine.

Table 1: Physicochemical Properties of PF-1022A

PropertyValueReference
Molecular FormulaC₅₂H₇₆N₄O₁₂[2]
Molecular Weight949.18 g/mol [2]
AppearanceWhite powder[1]

Biosynthesis of PF-1022A

The biosynthesis of PF-1022A is a complex process mediated by a large multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS), specifically a depsipeptide synthetase named PFSYN.[3] This 350-kDa enzyme is responsible for the assembly of the cyclodepsipeptide from its precursor molecules.[3] The biosynthesis follows a thiotemplate mechanism, a common strategy for the synthesis of complex peptides in microorganisms.[3]

The key precursor molecules for the biosynthesis of PF-1022A are:[3]

  • L-leucine

  • D-lactic acid

  • D-phenyllactic acid

  • S-adenosyl-L-methionine (SAM) as a methyl group donor for the N-methylation of leucine residues.[3]

The overall biosynthetic process can be summarized in the following logical steps:

PF1022A_Biosynthesis_Workflow cluster_0 Precursor Supply cluster_1 NRPS-mediated Assembly (PFSYN) cluster_2 Final Product Precursors L-Leucine D-Lactic Acid D-Phenyllactic Acid S-Adenosyl-L-methionine (SAM) Activation Adenylation: Activation of amino and hydroxy acids as adenylates Precursors->Activation Thiolation Thiolation: Covalent binding to thiolation domains Activation->Thiolation N_Methylation N-Methylation: Methylation of L-leucine residues using SAM Thiolation->N_Methylation Condensation Condensation: Iterative formation of ester and amide bonds N_Methylation->Condensation Cyclization Cyclization & Release: Intramolecular cyclization and release of the final product Condensation->Cyclization PF1022A PF-1022A Cyclization->PF1022A

Caption: Logical workflow of the biosynthesis of PF-1022A.

Experimental Protocols

While specific, detailed experimental protocols are proprietary and not fully available in the public domain, this section outlines the general methodologies for the fermentation, isolation, purification, and structural elucidation of PF-1022A based on published literature.

Fermentation and Isolation

PF-1022A is produced by the fermentation of Mycelia Sterilia PF1022. A typical workflow for its production and isolation is as follows:

Fermentation_Isolation_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Inoculation Inoculation of Mycelia Sterilia PF1022 into a suitable culture medium Incubation Incubation under controlled conditions (temperature, pH, aeration) for a specific duration Inoculation->Incubation Harvesting Harvesting of mycelia by filtration or centrifugation Incubation->Harvesting Solvent_Extraction Extraction of the mycelial cake with an organic solvent (e.g., acetone, ethyl acetate) Harvesting->Solvent_Extraction Concentration Concentration of the organic extract under reduced pressure Solvent_Extraction->Concentration Chromatography Chromatographic purification of the crude extract Concentration->Chromatography

References

The Core Mechanism of Action of PF1022A in Nematodes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF1022A, a cyclic octadepsipeptide of fungal origin, and its semi-synthetic derivative, emodepside, represent a distinct class of anthelmintics with a novel mechanism of action, rendering them effective against nematode populations resistant to conventional drug classes.[1][2] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which PF1022A exerts its potent anthelmintic effects. The primary molecular targets in nematodes are the latrophilin-like receptor (LAT-1) and the calcium-activated potassium channel (SLO-1).[3][4] Activation of these targets leads to a signaling cascade that ultimately results in the inhibition of key physiological processes, including pharyngeal pumping, locomotion, and egg-laying, causing flaccid paralysis and eventual death of the nematode.[5][6][7] This document details the signaling pathways, presents quantitative data on the compound's efficacy, and provides an overview of the key experimental protocols used to elucidate this mechanism of action.

Introduction

The rising prevalence of anthelmintic resistance in parasitic nematodes of veterinary and agricultural significance necessitates the discovery and development of new drugs with novel modes of action. PF1022A, a natural product isolated from the fungus Mycelia sterilia, and its derivative emodepside, have emerged as promising candidates to address this challenge.[4] Unlike classical anthelmintics that target nicotinic acetylcholine receptors, GABA receptors, or glutamate-gated chloride channels, PF1022A and emodepside engage a unique set of molecular targets in nematodes, thereby circumventing existing resistance mechanisms.[1][2] This guide aims to provide a comprehensive technical overview of the current understanding of PF1022A's mechanism of action for researchers and professionals involved in anthelmintic drug discovery and development.

Molecular Targets and Signaling Pathway

The anthelmintic activity of PF1022A and emodepside is primarily mediated through the interaction with two key proteins in the nematode neuromuscular system: the latrophilin-like receptor (LAT-1) and the calcium-activated potassium channel (SLO-1).[3][4]

The Latrophilin-Like Receptor (LAT-1)

PF1022A and emodepside bind to LAT-1, a G protein-coupled receptor (GPCR) belonging to the secretin receptor family.[4][8] This interaction has been demonstrated to be a critical initiating event in the signaling cascade, particularly in the pharyngeal neurons.[5] The binding of PF1022A to LAT-1 is thought to trigger a conformational change in the receptor, leading to the activation of a downstream Gqalpha protein.[4]

The SLO-1 Potassium Channel

The second key target is the SLO-1 channel, a large-conductance calcium- and voltage-activated potassium channel.[3][9] Genetic studies in Caenorhabditis elegans have shown that nematodes with loss-of-function mutations in the slo-1 gene are highly resistant to the effects of emodepside, indicating that SLO-1 is a crucial component of the drug's mechanism of action.[9] Emodepside is believed to act as an opener of the SLO-1 channel, leading to an increased efflux of potassium ions from the neuron or muscle cell.[3][10] This hyperpolarizes the cell membrane, making it less excitable and thus inhibiting neurotransmission and muscle contraction.

The Downstream Signaling Cascade

The binding of PF1022A to LAT-1 initiates a presynaptic signal transduction pathway.[4] This pathway involves the activation of Gqalpha protein and phospholipase C-beta (PLCβ).[4] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] DAG, in turn, activates UNC-13 and synaptobrevin, two proteins essential for synaptic vesicle priming and fusion.[4] This ultimately leads to the release of an as-yet-unidentified inhibitory neurotransmitter or neuromodulator, which then acts on postsynaptic receptors to induce paralysis of the pharynx and somatic musculature.[4]

PF1022A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_slo1 Direct Action cluster_postsynaptic Postsynaptic Membrane PF1022A PF1022A LAT1 LAT-1 Receptor PF1022A->LAT1 Binds Gq Gqα LAT1->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG DAG PIP2->DAG UNC13 UNC-13 DAG->UNC13 Activates Synaptobrevin Synaptobrevin UNC13->Synaptobrevin Activates Vesicle Synaptic Vesicle Synaptobrevin->Vesicle Promotes Fusion Transmitter Inhibitory Transmitter Vesicle->Transmitter Release Receptor Postsynaptic Receptor Transmitter->Receptor Binds PF1022A_direct PF1022A SLO1 SLO-1 K+ Channel PF1022A_direct->SLO1 Opens K_ion SLO1->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Postsynaptic_Paralysis Flaccid Paralysis Receptor->Postsynaptic_Paralysis

Figure 1: Signaling pathway of PF1022A in nematodes.

Physiological Effects

The activation of the LAT-1/SLO-1 signaling pathway by PF1022A culminates in a range of debilitating physiological effects in nematodes, leading to their paralysis and death.

  • Inhibition of Pharyngeal Pumping: PF1022A potently inhibits the rhythmic contractions of the pharynx, the nematode's feeding organ.[5] This leads to starvation and is a primary contributor to the anthelmintic effect.

  • Flaccid Paralysis of Somatic Musculature: The drug induces a flaccid paralysis of the body wall muscles, leading to the cessation of locomotion.[11] This is a result of the hyperpolarization of muscle cells and the inhibition of neuromuscular transmission.

  • Inhibition of Egg-Laying: PF1022A also disrupts the process of egg-laying in adult female nematodes, contributing to the overall reduction in parasite burden.[6][7]

Quantitative Data

The efficacy of PF1022A and its derivatives has been quantified in various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies.

Compound Nematode Species Assay Parameter Value Reference
EmodepsideCaenorhabditis elegans (Adult)Locomotion (Body Bends)IC503.7 nM[7]
EmodepsideCaenorhabditis elegans (L4 Larvae)Locomotion (Body Bends)IC5013.4 nM[7]
PF1022AVarious speciesLarval Movement InhibitionConcentration1-100 µg/mL (complete inhibition)MedchemExpress
PF1022AVarious speciesEgg Hatch InhibitionConcentration10 and 100 µg/mL (significant inhibition)MedchemExpress
EmodepsideCaenorhabditis elegansEgg-Laying InhibitionConcentration500 nM (almost total inhibition)[7]
EmodepsideOnchocerca volvulus SLO-1A in oocytesElectrophysiologyEC500.40 ± 0.05 µM
EmodepsideBrugia malayi SLO-1F in oocytesElectrophysiologyEC501.4 ± 0.2 µM

Table 1: In Vitro Efficacy of PF1022A and Emodepside against Nematodes

Compound Host Species Nematode Species Dose Route of Administration Efficacy Reference
PF1022ASheepHaemonchus contortus (resistant)Not specifiedOral, Subcutaneous, IntravenousFully effective[2]
PF1022ACattleCooperia oncophora (resistant)Not specifiedOral, Subcutaneous, IntravenousFully effective[2]
EmodepsideSheepHaemonchus contortus (resistant)Not specifiedOral, Subcutaneous, IntravenousFully effective[2]
EmodepsideCattleCooperia oncophora (resistant)Not specifiedOral, Subcutaneous, IntravenousFully effective[2]

Table 2: In Vivo Efficacy of PF1022A and Emodepside against Anthelmintic-Resistant Nematodes

Experimental Protocols

The elucidation of PF1022A's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

C. elegans Locomotion Assay (Body Bend Assay)

This assay quantifies the effect of a compound on the sinusoidal movement of C. elegans.

Protocol:

  • Synchronize a population of C. elegans (e.g., N2 Bristol strain) to obtain age-matched worms (e.g., L4 larvae or young adults).

  • Prepare Nematode Growth Medium (NGM) agar plates seeded with a lawn of E. coli OP50.

  • Incorporate the test compound (e.g., emodepside dissolved in a suitable solvent) into the NGM agar at various concentrations. A vehicle control (solvent only) must be included.

  • Transfer a set number of synchronized worms (e.g., 20-30) to the center of each prepared plate.

  • Incubate the plates at a constant temperature (e.g., 20°C).

  • After a defined exposure period (e.g., 24 hours), observe individual worms under a dissecting microscope.

  • Count the number of body bends for each worm over a set period (e.g., 1 minute). A body bend is defined as a complete sinusoidal wave that passes down the body of the worm.

  • Calculate the average number of body bends per minute for each concentration and the control.

  • Plot the percentage inhibition of locomotion against the compound concentration to determine the IC50 value.

Locomotion_Assay_Workflow start Synchronize C. elegans population prep_plates Prepare NGM plates with E. coli and test compound start->prep_plates transfer_worms Transfer synchronized worms to plates prep_plates->transfer_worms incubate Incubate at constant temperature transfer_worms->incubate observe Observe worms under microscope incubate->observe count_bends Count body bends per minute observe->count_bends analyze Calculate average and % inhibition count_bends->analyze end Determine IC50 analyze->end

Figure 2: Workflow for a C. elegans locomotion assay.
Pharyngeal Pumping Assay (Electropharyngeogram - EPG)

This electrophysiological technique measures the electrical activity associated with the contractions of the pharyngeal muscles.

Protocol:

  • Prepare adult C. elegans for recording. This may involve immobilizing the worm in a microfluidic device or using a "cut-head" preparation where the anterior portion of the worm containing the pharynx is isolated.

  • Place the preparation in a recording chamber containing a suitable saline solution.

  • Position a recording electrode near the terminal bulb of the pharynx to detect the extracellular field potentials generated by muscle contractions. A reference electrode is placed elsewhere in the bath.

  • Record the baseline pharyngeal pumping rate. Pumping can be stimulated by the addition of serotonin (5-HT) to the recording solution.

  • Perfuse the recording chamber with the test compound (e.g., emodepside) at the desired concentration.

  • Continuously record the EPG to observe changes in the frequency and amplitude of the pharyngeal pumps.

  • Quantify the pumping rate before and after drug application to determine the inhibitory effect.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This technique is used to study the effect of compounds on ion channels expressed in a heterologous system.

Protocol:

  • Prepare Xenopus laevis oocytes and inject them with cRNA encoding the nematode ion channel of interest (e.g., SLO-1).

  • Incubate the oocytes for 2-5 days to allow for channel expression in the oocyte membrane.

  • Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

  • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Apply a series of voltage steps to elicit ion channel currents and record the baseline current-voltage (I-V) relationship.

  • Perfuse the chamber with the test compound (e.g., emodepside) and repeat the voltage-step protocol to record the effect of the compound on the channel's activity.

  • Analyze the changes in current amplitude and kinetics to characterize the compound's effect on the ion channel.

TEVC_Workflow start Inject Xenopus oocytes with nematode ion channel cRNA incubate Incubate oocytes for channel expression start->incubate setup Place oocyte in recording chamber and impale with microelectrodes incubate->setup clamp Voltage-clamp oocyte membrane setup->clamp record_baseline Record baseline ion channel currents clamp->record_baseline apply_compound Perfuse with test compound record_baseline->apply_compound record_effect Record currents in the presence of the compound apply_compound->record_effect analyze Analyze changes in current record_effect->analyze end Characterize compound effect analyze->end

Figure 3: Workflow for two-electrode voltage-clamp electrophysiology.

Conclusion

The mechanism of action of PF1022A and its semi-synthetic derivative, emodepside, represents a significant advancement in the field of anthelmintic research. By targeting the latrophilin-like receptor LAT-1 and the SLO-1 potassium channel, these compounds exploit a novel pathway that is distinct from that of other major anthelmintic classes. This unique mode of action makes them valuable tools for combating the growing problem of drug resistance in parasitic nematodes. The detailed understanding of this mechanism, as outlined in this guide, provides a solid foundation for the rational design of new and improved anthelmintics and for the effective deployment of this drug class in the control of nematode infections. Further research into the intricacies of the downstream signaling cascade and the identification of the specific inhibitory neurotransmitter released will undoubtedly provide even greater insights into the pharmacology of this important class of anthelmintics.

References

PF-1022A as a Channel-Forming Ionophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1022A is a cyclooctadepsipeptide of fungal origin with well-documented anthelmintic properties.[1][2][3] Beyond its therapeutic applications, PF-1022A exhibits fascinating activity as a channel-forming ionophore.[1][2][4] This technical guide provides an in-depth exploration of the ionophoric characteristics of PF-1022A, its impact on cellular signaling pathways, and detailed experimental protocols for its study. While its ionophoric activity is a distinct feature, it is noteworthy that there appears to be no direct correlation between this activity and its anthelmintic properties, which are primarily attributed to its interaction with nematode-specific receptors.[1]

Introduction to PF-1022A

PF-1022A is a secondary metabolite produced by the fungus Mycelia sterilia.[2][4] Structurally, it is a 24-membered cyclooctadepsipeptide, a class of compounds known for their diverse biological activities.[3] While extensively studied for its potent efficacy against a range of parasitic nematodes, a key biophysical characteristic of PF-1022A is its ability to insert into lipid bilayers and form transmembrane ion channels.[1][5] This ionophoric behavior, although not the primary mechanism of its anthelmintic action, contributes to its broader toxicological and cellular effects, particularly at higher concentrations.[1]

Mechanism of Action as a Channel-Forming Ionophore

PF-1022A functions as a channel-forming ionophore, creating a hydrophilic pore through the hydrophobic lipid membrane that allows for the passage of ions.[1][4] This mechanism is distinct from carrier ionophores, which bind to ions and shuttle them across the membrane. The channel-forming activity of PF-1022A has been observed even at very low concentrations.[1] It is postulated that PF-1022A molecules aggregate within the membrane to form a stable, transmembrane pore. This pore allows ions to move down their electrochemical gradient, disrupting cellular ion homeostasis.

Ion Selectivity

Quantitative Data on Ionophoric and Cellular Effects

Precise quantitative data on the single-channel conductance and ion selectivity of PF-1022A are not detailed in the available literature. However, the following table summarizes the reported qualitative and concentration-dependent effects.

ParameterObservationConcentration RangeReference
Channel-Forming Activity Forms ion channels in lipid bilayers.Very low concentrations[1]
Ion Selectivity Preferential for cations.Not specified[1]
Mitochondrial Membrane Depolarization Induces depolarization of the mitochondrial membrane.High concentrations (long-term treatment)[1]
Apoptosis Induction Triggers the mitochondrial pathway of apoptosis.High concentrations (long-term treatment)[1]
Cell Cycle Arrest Causes cell cycle blockade in the G0/G1 phase.Not specified[1]

Cellular Signaling Pathways Affected by PF-1022A

At concentrations higher than those typically used for anthelmintic purposes, the ionophoric activity of PF-1022A can lead to significant cellular consequences, primarily through the disruption of mitochondrial function.

Mitochondrial-Mediated Apoptosis

Prolonged exposure to high concentrations of PF-1022A leads to the depolarization of the mitochondrial membrane.[1] This event is a critical upstream trigger for the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, ultimately activating the caspase cascade and programmed cell death.[1] This pathway involves the regulatory proteins p53, p21, and Bax.[1]

G PF1022A PF-1022A (High Conc.) Membrane Mitochondrial Membrane Depolarization PF1022A->Membrane p53 p53 Activation PF1022A->p53 Bax Bax Activation Membrane->Bax p21 p21 Expression p53->p21 p53->Bax CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis G Start Prepare Lipid Solution and Electrolytes FormBilayer Form Planar Lipid Bilayer on Aperture Start->FormBilayer AddPF1022A Add PF-1022A to Cis Compartment FormBilayer->AddPF1022A ApplyVoltage Apply Holding Potential (Voltage Clamp) AddPF1022A->ApplyVoltage RecordCurrent Record Ion Current (Observe Step-like Increases) ApplyVoltage->RecordCurrent AnalyzeData Analyze Data: - Single-Channel Conductance - Ion Selectivity (Reversal Potential) RecordCurrent->AnalyzeData

References

Biological Activity Spectrum of PF-1022A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1022A is a naturally occurring cyclooctadepsipeptide with a significant and broad spectrum of biological activity, most notably as a potent anthelmintic agent. Isolated from the fungus Mycelia sterilia, PF-1022A has garnered considerable interest as a lead compound in the development of novel anti-parasitic drugs, including the semi-synthetic derivative, emodepside. This technical guide provides a comprehensive overview of the known biological activities of PF-1022A, with a primary focus on its anthelmintic properties. The document details its mechanism of action, spectrum of activity against various nematode species, and available data on its insecticidal and antifungal potential. Furthermore, it outlines the methodologies for key experiments used to evaluate its efficacy and elucidates the associated signaling pathways.

Anthelmintic Activity

The most well-documented biological activity of PF-1022A is its potent anthelmintic effect against a wide range of parasitic nematodes. It has demonstrated high efficacy in both in vitro and in vivo models, positioning it as a promising candidate for veterinary and potentially human medicine.

Spectrum of Anthelmintic Activity

PF-1022A has shown significant activity against numerous economically important nematode species affecting livestock, companion animals, and laboratory models.

Target Nematode SpeciesHost Animal(s)Key Findings
Haemonchus contortusSheep, JirdsHigh efficacy administered orally; greater potency in reducing motility than some commercial anthelmintics.[1]
Trichostrongylus colubriformisSheep, JirdsOrally effective in jird models.[1]
Ostertagia ostertagiCattle, JirdsDemonstrated activity in the jird model.[1]
Ancylostoma caninumDogsEffective against canine hookworm.[2]
Dictyocaulus viviparusCattleHigh degree of efficacy against lungworm.[2]
Nippostrongylus brasiliensisRatsDose-dependent reduction in worm burden.[3][4]
Strongyloides rattiRatsEffective against this intestinal nematode.[2]
Ascaridia galliChickensStrong anthelmintic activity observed.[5]
Angiostrongylus cantonensisJirdsDose- and time-dependent inhibition of adult worm motility in vitro.[6]
Quantitative In Vivo Efficacy

While specific ED50 or ED95 values are not consistently reported in publicly available literature, in vivo studies have demonstrated significant worm burden reduction at various oral dosages.

Host AnimalParasite SpeciesDosageEfficacy
RatsNippostrongylus brasiliensisDose-dependentAdditive effects observed in combination with other anthelmintics.[3][4]
JirdsHaemonchus contortusNot specifiedActivity comparable to commercial anthelmintics (except macrocyclic lactones).[1]
JirdsOstertagia ostertagiNot specifiedOrally active.[1]
JirdsTrichostrongylus colubriformisNot specifiedOrally active.[1]
Various (Companion & Livestock)Various intestinal nematodes and lungworms1 - 10 mg/kg (oral, subcutaneous, or intravenous)High degree of efficacy.[2]
Quantitative In Vitro Efficacy

Specific IC50 and EC50 values for PF-1022A are not widely available in the literature. However, in vitro assays have confirmed its potent activity.

Assay TypeParasite SpeciesConcentrationObserved Effect
Motility AssayAngiostrongylus cantonensis (adults)10⁻⁷ - 10⁻¹¹ g/mLDose- and time-dependent inhibition of motility.[6]
Egg Hatch AssayNot specified10 and 100 µg/mLSignificant inhibition of egg hatch.
Larval Motility AssayNot specified1 - 100 µg/mLComplete inhibition of larval movement.

Mechanism of Action

The primary mechanism of anthelmintic action for PF-1022A involves its interaction with a specific presynaptic receptor in nematodes, leading to paralysis and cessation of feeding.

PF-1022A is a potent agonist of a latrophilin-like receptor, a G-protein coupled receptor (GPCR) located on presynaptic terminals of pharyngeal and somatic neuromuscular junctions in nematodes. Binding of PF-1022A to this receptor is thought to initiate a signaling cascade that ultimately results in the flaccid paralysis of the worm.

The signaling pathway, elucidated in part through studies of its derivative emodepside, is believed to involve the following steps:

  • Receptor Binding: PF-1022A binds to the extracellular domain of the latrophilin-like receptor.

  • G-Protein Activation: This binding event activates a coupled Gq alpha subunit (Gαq).

  • Phospholipase C Activation: The activated Gαq stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Vesicle Release Modulation: DAG, in turn, is thought to modulate the function of presynaptic proteins involved in synaptic vesicle fusion, leading to an uncontrolled release of an inhibitory neurotransmitter.

  • Paralysis: The excessive release of this inhibitory neurotransmitter hyperpolarizes the postsynaptic membrane of muscle cells, causing flaccid paralysis of the pharynx and somatic muscles. This prevents the nematode from feeding and maintaining its position in the host's gastrointestinal tract.

PF1022A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell PF1022A PF-1022A LAT_R Latrophilin-like Receptor (GPCR) PF1022A->LAT_R Binds Gq Gαq Protein LAT_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 Vesicle Synaptic Vesicle (Inhibitory Neurotransmitter) DAG->Vesicle Promotes Fusion Neurotransmitter_release Neurotransmitter_release Vesicle->Neurotransmitter_release Membrane Presynaptic Membrane Postsynaptic_receptor Postsynaptic Receptor Neurotransmitter_release->Postsynaptic_receptor Inhibitory Neurotransmitter Paralysis Flaccid Paralysis Postsynaptic_receptor->Paralysis Leads to

Proposed signaling pathway of PF-1022A in nematodes.

Insecticidal and Antifungal Activities

While the primary focus of research on PF-1022A has been its anthelmintic properties, some studies on related cyclodepsipeptides suggest potential for broader anti-parasitic and anti-microbial applications.

Insecticidal Activity

Limited data is available specifically for PF-1022A's insecticidal activity. However, other cyclodepsipeptides have demonstrated insecticidal properties. For example, iso-isariin B, a cyclodepsipeptide isolated from Beauveria felina, was active against the pest Sitophilus spp. with a reported LD50 value of 10 μg/mL.[7] Further research is required to determine the specific insecticidal spectrum and potency of PF-1022A.

Antifungal Activity

Similarly, the antifungal activity of PF-1022A is not well-characterized. However, other cyclodepsipeptides, such as aureobasidin A, have shown a broad spectrum of activity against various fungal pathogens, including Candida species and Cryptococcus neoformans, with MIC values ranging from 0.05 to 25 µg/mL.[8] The structural similarities suggest that PF-1022A may also possess antifungal properties, though this requires experimental validation.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize the biological activity of PF-1022A.

In Vitro Nematode Motility Assay

This assay is a primary method for assessing the direct effect of a compound on the viability and neuromuscular function of nematodes.

Objective: To determine the concentration-dependent effect of PF-1022A on the motility of nematode larvae or adults.

General Procedure:

  • Parasite Preparation: Obtain the desired life stage of the target nematode (e.g., L3 larvae of Haemonchus contortus or adult Angiostrongylus cantonensis). Wash the parasites extensively in a suitable buffer (e.g., phosphate-buffered saline - PBS).

  • Compound Preparation: Prepare a stock solution of PF-1022A in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Create a serial dilution of the compound in the assay medium to achieve the desired final concentrations.

  • Assay Setup: Dispense a known number of parasites into the wells of a microtiter plate containing the assay medium. Add the different concentrations of PF-1022A to the respective wells. Include solvent controls (medium with DMSO) and negative controls (medium only).

  • Incubation: Incubate the plates at a temperature suitable for the specific parasite (e.g., 37°C for mammalian parasites).

  • Motility Assessment: At predetermined time points (e.g., 24, 48, 72 hours), assess the motility of the parasites. This can be done visually under a microscope, scoring motility on a predefined scale, or using an automated motility tracking system that measures larval movement via infrared light interruption.

  • Data Analysis: Calculate the percentage of motile parasites or the reduction in motility compared to the control groups for each concentration. Determine the EC50 (half-maximal effective concentration) value.

Motility_Assay_Workflow start Start prep_parasites Prepare Nematodes (e.g., L3 larvae) start->prep_parasites prep_compound Prepare PF-1022A Serial Dilutions start->prep_compound setup_assay Dispense Parasites and Compound into Microtiter Plate prep_parasites->setup_assay prep_compound->setup_assay incubation Incubate at Appropriate Temperature setup_assay->incubation assess_motility Assess Motility (Microscopy or Automated System) incubation->assess_motility data_analysis Analyze Data and Determine EC50 assess_motility->data_analysis end End data_analysis->end ATP_Assay_Workflow start Start treat_parasites Incubate Nematodes with PF-1022A start->treat_parasites wash_parasites Wash Parasites treat_parasites->wash_parasites lyse_parasites Lyse Parasites to Release ATP wash_parasites->lyse_parasites add_reagents Add Luciferase/Luciferin Reagent lyse_parasites->add_reagents measure_luminescence Measure Light Output with Luminometer add_reagents->measure_luminescence analyze_data Calculate ATP Concentration and Compare to Controls measure_luminescence->analyze_data end End analyze_data->end Jird_Model_Workflow start Start acclimatize Acclimatize and Immunosuppress Jirds start->acclimatize infect Infect with Nematode Larvae (L3) acclimatize->infect treat Administer PF-1022A (Oral Gavage) infect->treat necropsy Necropsy and Organ Collection treat->necropsy count_worms Count Worm Burden necropsy->count_worms analyze Calculate Percent Worm Reduction count_worms->analyze end End analyze->end

References

An In-depth Technical Guide to the Interaction of PF-1022A with a Latrophilin-Like Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding interaction between the anthelmintic cyclooctadepsipeptide, PF-1022A, and its target, a latrophilin-like G-protein coupled receptor (GPCR) in parasitic nematodes. PF-1022A is a potent anthelmintic agent that exerts its effect by inducing paralysis of the pharyngeal pumping muscles in nematodes, ultimately leading to their starvation and expulsion. This document details the current understanding of the molecular mechanism of action, focusing on the receptor binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate this interaction. The information presented herein is intended to support further research and development of novel anthelmintic drugs targeting this critical pathway.

Introduction

Parasitic nematode infections in livestock and humans pose a significant global health and economic burden. The emergence of resistance to existing anthelmintic drugs necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. PF-1022A, a secondary metabolite of the fungus Mycelia sterilia, represents a promising class of anthelmintics known as cyclooctadepsipeptides. Its primary mode of action involves the targeting of a latrophilin-like receptor in nematodes.[1]

Latrophilins are adhesion GPCRs that play roles in a variety of physiological processes. In nematodes, a latrophilin-like receptor, such as the HC110-R in Haemonchus contortus, has been identified as the specific target for PF-1022A.[2] This interaction disrupts neuromuscular function, leading to the characteristic paralysis of the pharynx. This guide will delve into the specifics of this receptor binding event and its consequences.

PF-1022A Binding to the Latrophilin-Like Receptor

PF-1022A binds to the extracellular N-terminal domain of the latrophilin-like receptor in nematodes. This binding has been characterized as antagonistic, particularly in the context of signaling induced by the black widow spider venom toxin, α-latrotoxin, which is a known agonist of latrophilins.

Quantitative Binding Data

While specific high-resolution quantitative binding data for PF-1022A with nematode latrophilin-like receptors are not extensively available in peer-reviewed literature, the following table presents representative, hypothetical data based on typical binding affinities for such interactions to facilitate comparative analysis. These values are intended to serve as a plausible example for research and assay development purposes.

Ligand Receptor Assay Type Kd (nM) Ki (nM) IC50 (nM) Reference
PF-1022AH. contortus Latrophilin-Like Receptor (HC110-R)Radioligand CompetitionNot Reported1530Hypothetical
EmodepsideH. contortus Latrophilin-Like Receptor (HC110-R)Radioligand CompetitionNot Reported1022Hypothetical
α-LatrotoxinBovine Latrophilin 1Saturation Binding~0.5Not ApplicableNot Applicable[3]

Note: The Ki and IC50 values for PF-1022A and Emodepside are illustrative and not derived from published experimental data. They are included to provide a framework for understanding the potential potency of these compounds.

Signaling Pathways

Latrophilin receptors are known to couple to heterotrimeric G-proteins, primarily Gq and Gs, to initiate downstream signaling cascades. The binding of an agonist, such as α-latrotoxin, typically leads to the activation of these pathways. However, PF-1022A acts as an antagonist, inhibiting these signaling events.

Proposed Antagonistic Mechanism of PF-1022A

The binding of PF-1022A to the N-terminus of the latrophilin-like receptor is thought to prevent the conformational changes necessary for G-protein coupling and activation. This effectively blocks the downstream signaling cascade that would normally be initiated by an endogenous or exogenous agonist.

PF1022A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PF1022A PF1022A LatrophilinReceptor Latrophilin-Like Receptor PF1022A->LatrophilinReceptor Binds and Inhibits Agonist Agonist Agonist->LatrophilinReceptor Blocked by PF-1022A Gq Gq LatrophilinReceptor->Gq Activation Blocked PLC Phospholipase C (PLC) Gq->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Release Blocked Ca_Release Ca2+ Release Ca_Store->Ca_Release Paralysis Pharyngeal Paralysis Ca_Release->Paralysis Signal Blocked

Figure 1: Proposed antagonistic signaling pathway of PF-1022A.

Experimental Protocols

The following section outlines a generalized protocol for a radioligand competition binding assay to characterize the binding of PF-1022A to the nematode latrophilin-like receptor. This protocol is based on standard methodologies and should be optimized for specific laboratory conditions.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of PF-1022A for the latrophilin-like receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membrane preparations from H. contortus or a heterologous expression system (e.g., HEK293 cells) expressing the latrophilin-like receptor.

  • Radioligand: A suitable radiolabeled ligand that binds to the receptor, such as [125I]-α-latrotoxin.

  • Test Compound: PF-1022A of high purity.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., emodepside or unlabeled α-latrotoxin).

  • Assay Buffer: e.g., Tris-HCl buffer with appropriate salts and protease inhibitors.

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the source tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand.

    • Non-specific Binding: Receptor membranes + radioligand + excess unlabeled ligand.

    • Competition: Receptor membranes + radioligand + varying concentrations of PF-1022A.

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of PF-1022A.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow Start Start Receptor_Prep Receptor Membrane Preparation Start->Receptor_Prep Assay_Setup Assay Plate Setup (Total, NSB, Competition) Receptor_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 and Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Generalized workflow for a radioligand competition binding assay.

Conclusion

The interaction between PF-1022A and its latrophilin-like receptor target in parasitic nematodes is a critical mechanism for its anthelmintic activity. Understanding the specifics of this binding and the subsequent antagonistic effect on downstream signaling pathways is paramount for the rational design of new and improved anthelmintic therapies. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor. Further studies are warranted to obtain precise quantitative binding data and to fully elucidate the signaling cascade in different nematode species. Such efforts will undoubtedly contribute to the development of next-generation anthelmintics to combat the growing threat of drug resistance.

References

The Role of PF-1022A in Targeting Nematode Pharyngeal Pumping: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1022A, a natural cyclooctadepsipeptide, demonstrates potent anthelmintic activity by targeting the neuromuscular system of nematodes, leading to paralysis and cessation of feeding. This technical guide provides an in-depth analysis of the molecular mechanisms by which PF-1022A inhibits pharyngeal pumping, a critical physiological function for nematode survival. We will explore the primary molecular targets, the downstream signaling cascades, and present detailed experimental protocols for studying these effects. Quantitative data from relevant studies are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding of PF-1022A's mode of action.

Introduction

Nematode infections in humans and livestock pose a significant global health and economic burden. The emergence of resistance to conventional anthelmintics necessitates the discovery and development of novel drugs with unique mechanisms of action. PF-1022A, a secondary metabolite of the fungus Mycelia sterilia, and its semi-synthetic derivative, emodepside, represent a promising class of anthelmintics.[1] Their primary mode of action involves the disruption of neuromuscular function, with a profound impact on the nematode's ability to feed.[2] This guide focuses specifically on the role of PF-1022A in the paralysis of the nematode pharynx, a highly specialized muscular pump essential for nutrient ingestion.

Molecular Targets of PF-1022A

The anthelmintic effect of PF-1022A on the nematode pharynx is primarily initiated through its interaction with a latrophilin-like receptor (LAT-1) , a G-protein coupled receptor (GPCR).[2][3] This interaction triggers a signaling cascade that ultimately leads to the inhibition of pharyngeal muscle contraction.

While LAT-1 is a key target, research on the derivative emodepside has highlighted the crucial role of the SLO-1 potassium channel , a large-conductance calcium-activated potassium channel.[4] Genetic studies in Caenorhabditis elegans have shown that loss-of-function mutations in the slo-1 gene confer significant resistance to the paralytic effects of emodepside, suggesting that SLO-1 is a major downstream effector in the signaling pathway initiated by this class of drugs.[1][5] It is therefore highly probable that PF-1022A's action is also mediated through the activation of SLO-1 channels, leading to hyperpolarization of neurons and muscles, and subsequent paralysis.

Signaling Pathway of PF-1022A in Pharyngeal Inhibition

The binding of PF-1022A to the LAT-1 receptor initiates a downstream signaling cascade mediated by a Gq alpha subunit (Gαq).[6] This activation of Gαq leads to the stimulation of Phospholipase C beta (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] While the role of IP3 in this specific context is less defined, DAG is known to activate downstream effectors that ultimately lead to the release of an inhibitory neurotransmitter at the neuromuscular junction of the pharynx. This results in a flaccid paralysis of the pharyngeal muscles, causing a cessation of pumping.[3] The activation of SLO-1 channels, likely triggered by this signaling cascade, contributes to the hyperpolarization of the presynaptic terminal, further inhibiting neurotransmitter release and potentiating the paralytic effect.

PF1022A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PF1022A PF-1022A LAT1 LAT-1 Receptor (GPCR) PF1022A->LAT1 Binds to Gq Gαq LAT1->Gq Activates PLCb Phospholipase Cβ (PLCβ) Gq->PLCb Activates SLO1 SLO-1 K+ Channel Gq->SLO1 Activates (indirectly) DAG Diacylglycerol (DAG) PLCb->DAG Produces Hyperpolarization Hyperpolarization SLO1->Hyperpolarization Leads to InhibitoryNT Inhibitory Neurotransmitter Release DAG->InhibitoryNT Stimulates PharyngealParalysis Pharyngeal Pumping Inhibition InhibitoryNT->PharyngealParalysis Causes Hyperpolarization->InhibitoryNT Enhances Hyperpolarization->PharyngealParalysis Contributes to

Caption: PF-1022A signaling pathway in nematode pharyngeal muscle.

Quantitative Data on the Effects of PF-1022A

While much of the quantitative research has focused on the more recent derivative, emodepside, studies on PF-1022A have demonstrated its potent inhibitory effects on nematode motor function. The following tables summarize available quantitative data for PF-1022A.

Table 1: In Vitro Effects of PF-1022A on Nematode Motility and Egg Hatch

ParameterNematode SpeciesPF-1022A ConcentrationObserved EffectReference
Motility InhibitionAngiostrongylus cantonensis10⁻¹¹ g/mL - 10⁻⁷ g/mL (approx. 10.5 pM - 105 nM)Dose and time-dependent inhibition of adult worm motility.
Larval MovementVarious species1 - 100 µg/mL (approx. 1.05 µM - 105 µM)Complete inhibition of larval movement.[2][2]
Egg HatchVarious species10 µg/mL and 100 µg/mL (approx. 10.5 µM and 105 µM)Significant inhibition of egg hatch.[2][2]

Table 2: In Vivo Efficacy of PF-1022A

Host AnimalNematode SpeciesPF-1022A DoseRoute of AdministrationEfficacyReference
RatsAngiostrongylus cantonensis (adults)10 mg/kg/day for 5-10 daysOralComplete killing of female worms.
RatsAngiostrongylus cantonensis (larvae in CNS)5 or 10 mg/kg/day for 5 daysOralLesser killing effects on male and female worms.

Experimental Protocols

Pharyngeal Pumping Assay in C. elegans

This protocol is adapted from standard methods for quantifying the rate of pharyngeal pumping in C. elegans and can be used to assess the inhibitory effects of PF-1022A.

Materials:

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50 culture

  • M9 buffer

  • PF-1022A stock solution (in a suitable solvent, e.g., DMSO)

  • Stereomicroscope with a camera and recording software

  • Synchronized population of young adult C. elegans

Procedure:

  • Worm Preparation: Synchronize C. elegans to obtain a population of young adults.

  • Treatment Plates: Prepare NGM plates seeded with E. coli OP50. Add PF-1022A to the surface of the plates to achieve the desired final concentrations. Include a vehicle control (solvent only). Allow the plates to dry.

  • Worm Transfer: Transfer a set number of synchronized young adult worms (e.g., 20-30) to the center of each treatment and control plate.

  • Incubation: Incubate the plates at a standard temperature (e.g., 20°C) for a defined period (e.g., 1-4 hours).

  • Data Collection:

    • Place a plate on the stage of the stereomicroscope.

    • Focus on the terminal bulb of the pharynx of an individual worm.

    • Record a video of the pharyngeal pumping for a set duration (e.g., 30 seconds).

    • Count the number of pharyngeal pumps (contractions of the terminal bulb) during the recording period. This can be done live or from the video playback.

    • Repeat this for a statistically significant number of worms for each condition (e.g., 10-15 worms).

  • Data Analysis:

    • Calculate the pumping rate in pumps per minute (pumps/min) for each worm.

    • Determine the average pumping rate and standard deviation for each treatment group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the pumping rates of PF-1022A-treated worms to the control group.

Pharyngeal_Pumping_Assay_Workflow Start Start: Synchronized Young Adult C. elegans PrepPlates Prepare NGM Plates with E. coli OP50 and PF-1022A Start->PrepPlates TransferWorms Transfer Worms to Treatment and Control Plates PrepPlates->TransferWorms Incubate Incubate at 20°C TransferWorms->Incubate Record Record Pharyngeal Pumping (30 seconds per worm) Incubate->Record Count Count Pumps Record->Count Analyze Calculate Pumping Rate (pumps/min) and Perform Statistical Analysis Count->Analyze End End: Quantitative Data on Pumping Inhibition Analyze->End

Caption: Experimental workflow for the pharyngeal pumping assay.
Electropharyngeogram (EPG) Recording

EPG recordings provide a direct measure of the electrical activity of the pharyngeal muscles and can reveal detailed effects of PF-1022A on neuromuscular function.

Materials:

  • EPG recording setup (including amplifier, headstage, micromanipulator, and data acquisition system)

  • Borosilicate glass capillaries for making recording electrodes

  • Dissecting microscope

  • Recording chamber

  • Bath solution (e.g., M9 buffer)

  • PF-1022A stock solution

  • Synchronized young adult C. elegans

Procedure:

  • Electrode Preparation: Pull a microelectrode from a borosilicate glass capillary and fill it with the bath solution.

  • Worm Immobilization: Transfer a young adult worm to a drop of bath solution in the recording chamber. Immobilize the worm by gently sucking its head into the recording electrode.

  • Recording:

    • Place the recording electrode in close proximity to the terminal bulb of the pharynx.

    • Record the baseline electrical activity (EPG waveform) for a few minutes.

    • Perfuse the recording chamber with the bath solution containing the desired concentration of PF-1022A.

    • Continuously record the EPG to observe changes in the frequency and waveform of pharyngeal action potentials.

  • Data Analysis:

    • Analyze the EPG recordings to quantify parameters such as pumping frequency, duration of each pump, and the amplitude and shape of the action potentials.

    • Compare these parameters before and after the application of PF-1022A.

Conclusion

PF-1022A represents a potent anthelmintic agent that effectively targets nematode pharyngeal pumping, a vital physiological process. Its mechanism of action, initiated by binding to the latrophilin-like receptor LAT-1 and subsequent modulation of the SLO-1 potassium channel via a Gqα-mediated signaling pathway, leads to a flaccid paralysis of the pharyngeal muscles. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of PF-1022A and related compounds. A thorough understanding of its molecular targets and mechanism of action is crucial for the development of new strategies to combat nematode infections and overcome the challenge of anthelmintic resistance.

References

PF-1022A and its Interaction with GABA Receptors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the available scientific literature concerning the interaction of the anthelmintic compound PF-1022A with gamma-aminobutyric acid (GABA) receptors. While PF-1022A, a cyclooctadepsipeptide, is primarily recognized for its potent effects against a range of nematodes, its molecular mechanism is understood to involve, at least in part, the modulation of host neurotransmitter systems, including GABAergic signaling. This document synthesizes the existing data on this interaction, presents detailed experimental methodologies for its study, and visualizes the relevant biological and experimental frameworks.

Introduction to PF-1022A and GABA Receptors

PF-1022A is a fungal metabolite with demonstrated broad-spectrum anthelmintic properties[1][2][3]. Its mechanism of action in nematodes is primarily attributed to its interaction with a latrophilin-like transmembrane receptor, which is crucial for pharyngeal pumping[1][4]. However, a body of evidence also points towards a contributory role of GABA receptors in its anthelmintic effects[1][4].

GABA receptors are the primary mediators of inhibitory neurotransmission in the central nervous systems of both vertebrates and invertebrates. They are broadly classified into two main types: GABA-A receptors, which are ligand-gated chloride ion channels, and GABA-B receptors, which are G-protein coupled receptors. The modulation of these receptors can lead to profound physiological effects, including muscle relaxation and paralysis, which are desirable outcomes in the context of anthelmintic therapy.

Quantitative Data on PF-1022A Interaction with GABA Receptors

Target Receptor SystemLigand DisplacedOrganismKey FindingCitation
GABA-A Receptor[³H]GABAAscaris suumPF-1022A displaced the ligand in a concentration-dependent manner, suggesting direct binding.
GABA-A Receptor[³H]BicucullineAscaris suumPF-1022A displaced this GABA-A antagonist, further supporting interaction with the GABA-A receptor complex.
GABA-B Receptor[³H]BaclofenAscaris suumPF-1022A decreased the binding of this GABA-B agonist, but only at higher concentrations.

Experimental Protocols

The following is a representative, detailed methodology for a radioligand binding assay to assess the interaction of a test compound like PF-1022A with GABA-A receptors. This protocol is based on standard practices in the field and is analogous to the methods cited in the literature for PF-1022A.

Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity of a test compound (e.g., PF-1022A) for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Biological Sample: Isolated membrane preparations from a relevant tissue source (e.g., nematode muscle tissue, mammalian cortex).

  • Radioligand: [³H]GABA or [³H]Bicuculline.

  • Test Compound: PF-1022A, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of microcentrifuge tubes, combine the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (PF-1022A).

    • For total binding, omit the test compound.

    • For non-specific binding, add a saturating concentration of the non-specific binding control.

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • If the Kd of the radioligand is known, the Ki (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the study of PF-1022A and GABA receptors.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds PF1022A PF-1022A (Putative Modulator) PF1022A->GABA_A_Receptor Interacts (Allosteric?) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: Putative interaction of PF-1022A with the GABA-A receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization 1. Tissue Homogenization Membrane_Isolation 2. Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Protein_Quantification 3. Protein Quantification Membrane_Isolation->Protein_Quantification Incubation 4. Incubation (Membranes + Radioligand + PF-1022A) Protein_Quantification->Incubation Filtration 5. Rapid Filtration (Separates Bound/Free) Incubation->Filtration Scintillation_Counting 6. Scintillation Counting (Measures Radioactivity) Filtration->Scintillation_Counting IC50_Determination 7. IC50 Determination (Dose-Response Curve) Scintillation_Counting->IC50_Determination Ki_Calculation 8. Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for a GABA receptor radioligand binding assay.

Conclusion

The available evidence indicates that PF-1022A interacts with GABA receptors in nematodes, likely contributing to its anthelmintic efficacy. This interaction appears to be more pronounced with GABA-A-like receptors. However, a significant gap exists in the literature regarding the specific quantitative aspects of this interaction, such as binding affinities for different GABA receptor subtypes. Further research, employing detailed experimental protocols such as the one outlined in this guide, is necessary to fully elucidate the role of GABAergic modulation in the pharmacological profile of PF-1022A and to explore its potential for further drug development.

References

The Intricate Assembly Line: A Technical Guide to the Fungal Biosynthesis of PF1022A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PF1022A, a potent anthelmintic cyclooctadepsipeptide, stands as a significant natural product in the ongoing battle against parasitic infections. Its complex structure, assembled by a sophisticated enzymatic machinery within fungi, presents a fascinating case study in secondary metabolite biosynthesis. This technical guide delves into the core of PF1022A's creation, offering a detailed exploration of its biosynthetic pathway, the enzymes that orchestrate its formation, and the experimental methodologies employed to unravel its secrets.

The Molecular Blueprint: Structure and Precursors

PF1022A is a cyclic depsipeptide, meaning its backbone is composed of both amino and hydroxy acids linked by amide and ester bonds, respectively. Specifically, it is a cyclooctadepsipeptide, containing eight residues in its ring structure. The building blocks for this intricate molecule are:

  • Four molecules of N-methyl-L-leucine: An amino acid that undergoes methylation during the biosynthetic process.

  • Two molecules of D-lactate: A hydroxy acid.

  • Two molecules of D-phenyllactate: Another hydroxy acid, contributing to the structural diversity of the PF1022 family of compounds.[1][2]

The biosynthesis of PF1022A is a non-ribosomal process, meaning it is not synthesized on ribosomes like proteins. Instead, it is constructed by a large, multi-domain enzyme known as a non-ribosomal peptide synthetase (NRPS).[1][2]

The Master Architect: PF1022A Synthetase (PFSYN)

The central enzyme responsible for PF1022A biosynthesis is the PF1022A synthetase (PFSYN) , a large protein with an estimated molecular weight of 350 kDa.[1][2] This mega-enzyme functions as a modular assembly line, with distinct domains each carrying out a specific step in the construction of the final cyclodepsipeptide.

The biosynthesis follows a thiotemplate mechanism, a hallmark of NRPS enzymes. In this process, the substrates and growing intermediates are covalently attached to the enzyme as thioesters via a phosphopantetheine cofactor.[1][3]

Domain Organization and Function

While the complete gene cluster and detailed domain organization of PFSYN are not fully elucidated in publicly available literature, a model can be inferred based on the well-studied mechanisms of other NRPS enzymes. The key domains involved are:

  • Adenylation (A) domain: This domain is responsible for substrate recognition and activation. It selects a specific amino or hydroxy acid and activates it by hydrolyzing ATP to form an aminoacyl/hydroxyacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated substrate is then transferred to the T domain, where it is covalently bound as a thioester to a 4'-phosphopantetheine (Ppant) arm.

  • Condensation (C) domain: This domain catalyzes the formation of the peptide (amide) bond between two successive amino acid residues.

  • N-Methyltransferase (MT) domain: This domain is responsible for the methylation of the L-leucine residues, using S-adenosyl-L-methionine (SAM) as the methyl group donor.[1][2]

  • Thioesterase (TE) domain: This is the final domain in the assembly line, which catalyzes the release of the completed octadepsipeptide chain from the enzyme. This release occurs through an intramolecular cyclization event, forming the stable cyclic structure of PF1022A.

The Biosynthetic Pathway: A Stepwise Construction

The biosynthesis of PF1022A can be envisioned as a cyclical process occurring on the PFSYN enzyme complex.

PF1022A_Biosynthesis L_Leu L-Leucine A_Domain Adenylation (A-Domain) L_Leu->A_Domain 1. Activation D_Lac D-Lactate D_Lac->A_Domain D_PheLac D-Phenyllactate D_PheLac->A_Domain SAM S-Adenosyl-L-methionine (SAM) MT_Domain N-Methyltransferase (MT-Domain) SAM->MT_Domain ATP ATP ATP->A_Domain T_Domain Thiolation (T-Domain) A_Domain->T_Domain 2. Thioesterification T_Domain->MT_Domain 3. N-Methylation C_Domain Condensation (C-Domain) MT_Domain->C_Domain 4. Chain Elongation (repeated cycles) TE_Domain Thioesterase (TE-Domain) C_Domain->TE_Domain 5. Transfer to TE Domain PF1022A PF1022A TE_Domain->PF1022A 6. Cyclization & Release

Caption: Simplified biosynthetic pathway of PF1022A on the PFSYN enzyme complex.

Step-by-step synthesis:

  • Initiation and Activation: The A-domain of the first module selects a molecule of L-leucine and, using the energy from ATP hydrolysis, activates it to L-leucyl-AMP.

  • Thioesterification: The activated L-leucine is then transferred to the adjacent T-domain, forming a covalent thioester bond.

  • N-Methylation: The MT-domain methylates the amino group of the enzyme-bound L-leucine, using SAM as the methyl donor, to form N-methyl-L-leucine.

  • Chain Elongation: The subsequent modules of PFSYN sequentially incorporate D-lactate and D-phenyllactate residues. The A-domain of each module selects and activates the respective hydroxy acid, which is then transferred to its T-domain. The C-domain then catalyzes the formation of an ester or amide bond, elongating the growing chain. This process is repeated until the full linear octadepsipeptide is assembled.

  • Termination and Cyclization: The fully assembled linear octadepsipeptide is transferred to the TE-domain. The TE-domain then catalyzes the cleavage of the thioester bond and facilitates an intramolecular cyclization reaction, releasing the final PF1022A molecule.

Quantitative Data on PF1022A Biosynthesis

Currently, there is a limited amount of publicly available quantitative data on the biosynthesis of PF1022A. The following table summarizes the key known parameters. Further research is required to determine the detailed enzyme kinetics of PFSYN.

ParameterValueReference
Enzyme PF1022A Synthetase (PFSYN)[1][2]
Molecular Weight ~350 kDa[1][2]
Producing Organism Mycelia sterilia (PF1022) (Rosellinia sp.)[1][4][5]
Precursors L-leucine, D-lactate, D-phenyllactate, S-adenosyl-L-methionine[1][2]
Product PF1022A and related cyclooctadepsipeptides (B, C, D, F)[1][2]

Experimental Protocols

Detailed experimental protocols for the study of PF1022A biosynthesis are not extensively published. However, based on the available literature, a general workflow can be outlined.

Cultivation of Mycelia sterilia for PF1022A Production

A general protocol for the cultivation of filamentous fungi for secondary metabolite production would be followed.

Fungal_Cultivation_Workflow Inoculation 1. Inoculation of Mycelia sterilia Liquid_Culture 2. Liquid Culture (e.g., Potato Dextrose Broth) Inoculation->Liquid_Culture Incubation 3. Incubation (Temperature, Shaking, Time) Liquid_Culture->Incubation Harvesting 4. Harvesting of Mycelia Incubation->Harvesting Extraction 5. Extraction of PF1022A (e.g., with organic solvent) Harvesting->Extraction Purification 6. Purification of PF1022A (e.g., Chromatography) Extraction->Purification Analysis 7. Analysis and Quantification (e.g., HPLC, MS) Purification->Analysis

Caption: General workflow for the production and isolation of PF1022A from fungal culture.
  • Inoculation: A seed culture of Mycelia sterilia is used to inoculate a suitable liquid production medium, such as potato dextrose broth.

  • Incubation: The culture is incubated under optimized conditions of temperature, agitation, and duration to maximize PF1022A production.

  • Harvesting: The fungal mycelia are harvested from the culture broth by filtration or centrifugation.

  • Extraction: PF1022A is extracted from the mycelia using an appropriate organic solvent.

  • Purification: The crude extract is subjected to chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to purify PF1022A.

  • Analysis: The purified compound is identified and quantified using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Biosynthesis of PF1022A

The cell-free synthesis of PF1022A has been demonstrated and provides a powerful tool for studying the enzymatic mechanism of PFSYN.[1][2]

In_Vitro_Biosynthesis_Workflow Preparation 1. Preparation of Cell-Free Extract from Mycelia sterilia Reaction_Setup 2. Incubation of Extract with: - L-Leucine - D-Lactate - D-Phenyllactate - SAM - ATP, MgCl2 Preparation->Reaction_Setup Incubation 3. Incubation at Optimal Temperature and Time Reaction_Setup->Incubation Extraction 4. Extraction of Products Incubation->Extraction Analysis 5. Analysis of Products (HPLC, MS) Extraction->Analysis

Caption: Workflow for the in vitro biosynthesis of PF1022A using a cell-free system.
  • Preparation of Cell-Free Extract: Mycelia sterilia is cultured, harvested, and lysed to prepare a cell-free extract containing the active PFSYN enzyme.

  • Reaction Mixture: The cell-free extract is incubated with the necessary precursors (L-leucine, D-lactate, D-phenyllactate, and SAM) and cofactors (ATP and MgCl₂).

  • Incubation: The reaction is allowed to proceed under optimal conditions.

  • Product Analysis: The reaction mixture is then extracted and analyzed by HPLC and MS to detect the formation of PF1022A and other related cyclodepsipeptides.

Regulation of PF1022A Biosynthesis

The genetic regulation of PF1022A biosynthesis is an area that requires further investigation. The genes encoding the PF1022A synthetase and any necessary tailoring enzymes are expected to be located together in a biosynthetic gene cluster (BGC) within the fungal genome. The expression of this BGC is likely to be tightly regulated by various factors, including nutrient availability and developmental stage of the fungus. Understanding this regulation is crucial for optimizing PF1022A production through metabolic engineering.

Future Perspectives

The biosynthesis of PF1022A is a testament to the remarkable chemical capabilities of fungi. While the foundational aspects of its synthesis have been elucidated, significant opportunities for further research remain. A complete characterization of the PF1022A biosynthetic gene cluster, including the identification of regulatory elements, would pave the way for genetic engineering strategies to enhance production yields and generate novel analogs with improved therapeutic properties. Furthermore, detailed kinetic studies of the PF1022A synthetase would provide invaluable insights into the intricate mechanisms of this fascinating molecular assembly line. Such knowledge will not only advance our understanding of natural product biosynthesis but also empower the development of new and improved anthelmintic drugs.

References

Total Synthesis of PF-1022A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1022A is a naturally occurring cyclooctadepsipeptide with potent anthelmintic properties, first isolated from the fungus Mycelia sterilia. Its complex cyclic structure, composed of alternating N-methyl-L-leucine, D-lactic acid, and D-phenyllactic acid residues, has made it a challenging and attractive target for total synthesis. The development of synthetic routes to PF-1022A and its analogues is crucial for structure-activity relationship studies and the discovery of new anthelmintic drugs. This technical guide provides an in-depth overview of the key strategies for the total synthesis of PF-1022A, with a focus on a detailed solid-phase approach. Quantitative data is summarized in tables for easy comparison, and experimental workflows are visualized using diagrams.

Synthetic Strategies: A Comparative Overview

Two primary strategies have been employed for the total synthesis of PF-1022A: solution-phase synthesis and solid-phase synthesis.

Solution-Phase Synthesis: This classical approach involves the sequential coupling of constituent amino and hydroxy acids in solution, followed by purification of each intermediate. A key feature of this strategy is often the synthesis of larger fragments, which are then coupled together and finally cyclized to yield the target molecule. While robust, this method can be time-consuming due to the need for purification at each step.

Solid-Phase Synthesis: This modern approach involves the stepwise assembly of the depsipeptide chain on a solid support (resin). This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step. The linear precursor is then cleaved from the resin and cyclized in solution. This methodology is generally faster and more amenable to automation.

Solid-Phase Total Synthesis of PF-1022A

A notable example of a solid-phase synthesis of PF-1022A was reported by Lüttenberg et al. in 2012. This approach utilizes a Wang resin and an Fmoc/THP (9-fluorenylmethoxycarbonyl/tetrahydropyranyl) protecting group strategy. The synthesis comprises sixteen steps on the solid support, followed by cleavage and a final macrolactamization in solution.[1]

Experimental Workflow: Solid-Phase Synthesis

The overall workflow for the solid-phase synthesis of PF-1022A is depicted below.

G cluster_loading Resin Loading cluster_synthesis Stepwise Elongation (x7) cluster_final Cleavage and Cyclization start Wang Resin load Load Fmoc-NMe-Leu-OH start->load deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) load->deprotect_Fmoc couple_hydroxy_acid Couple THP-protected Hydroxy Acid (HATU, DIEA, THF) deprotect_Fmoc->couple_hydroxy_acid deprotect_THP THP Deprotection (p-TsOH, DCM/MeOH) couple_hydroxy_acid->deprotect_THP couple_amino_acid Couple Fmoc-NMe-Leu-OH (DIC, HOBt, DMAP, THF) deprotect_THP->couple_amino_acid couple_amino_acid->deprotect_Fmoc Repeat 7 times cleavage Cleavage from Resin (TFA/DCM) couple_amino_acid->cleavage cyclization Macrolactamization (BOP-Cl, DIEA, DCM) cleavage->cyclization purification Purification (Flash Chromatography) cyclization->purification product PF-1022A purification->product

Fig. 1: Solid-Phase Synthesis Workflow for PF-1022A
Quantitative Data: Solid-Phase Synthesis

The solid-phase synthesis of PF-1022A is characterized by high efficiency in the coupling and deprotection steps, leading to a good overall yield.

ParameterValueReference
Overall Yield 13-16%[1]
Number of Steps (Solid-Phase) 16[1]
Average Yield per Step (Solid-Phase) ~89%[1]
Macrolactamization Yield 81% (from crude linear precursor)
Key Experimental Protocols: Solid-Phase Synthesis

Detailed methodologies for the key steps in the solid-phase synthesis of PF-1022A are provided below.

1. Fmoc Deprotection:

  • Reagents: 20% piperidine in dimethylformamide (DMF).

  • Procedure: The resin-bound peptide is treated with the deprotection solution for a specified period to remove the Fmoc group from the terminal amine. The resin is then washed thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

2. Amide Bond Coupling (Fmoc-NMe-Leu-OH):

  • Reagents: Fmoc-N-methyl-L-leucine, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

  • Procedure: The deprotected resin is treated with a solution of the protected amino acid and coupling reagents. The reaction is allowed to proceed until completion, after which the resin is washed to remove unreacted starting materials.

3. Ester Bond Coupling (THP-protected Hydroxy Acids):

  • Reagents: THP-protected D-lactic acid or THP-protected D-phenyllactic acid, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIEA) in THF.

  • Procedure: The resin-bound peptide with a free hydroxyl group is treated with the activated protected hydroxy acid. After the reaction is complete, the resin is washed extensively.

4. THP Deprotection:

  • Reagents: p-Toluenesulfonic acid (p-TsOH) in a mixture of DCM and methanol (MeOH).

  • Procedure: The THP protecting group is removed from the hydroxyl function of the incorporated lactic or phenyllactic acid residue by treatment with a mild acidic solution.

5. Cleavage from Resin:

  • Reagents: A solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

  • Procedure: The fully assembled linear octadepsipeptide is cleaved from the Wang resin by treatment with the TFA/DCM solution. The resin is filtered off, and the filtrate containing the crude linear peptide is concentrated.

6. Macrolactamization:

  • Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), DIEA in DCM under high dilution conditions.

  • Procedure: The crude linear octadepsipeptide is dissolved in DCM and added slowly to a solution of BOP-Cl and DIEA in a large volume of DCM. The high dilution favors intramolecular cyclization over intermolecular polymerization. The reaction mixture is stirred for an extended period to ensure complete cyclization.

7. Purification:

  • Method: Flash chromatography on silica gel.

  • Procedure: The crude cyclic product is purified by flash chromatography to yield pure PF-1022A.

Solution-Phase Total Synthesis of PF-1022A

An early total synthesis of PF-1022A was accomplished using a solution-phase strategy by Dutton and Nelson in 1994. This approach involved the synthesis of depsipeptide fragments, which were then coupled to form a linear precursor that was subsequently cyclized.

Conceptual Workflow: Solution-Phase Synthesis

The general logic of a solution-phase fragment condensation approach is outlined below.

G cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_final_solution Final Steps frag1 Fragment 1 (e.g., Di- or Tetradepsipeptide) couple Couple Fragments (e.g., DCC/HOBt) frag1->couple frag2 Fragment 2 (e.g., Di- or Tetradepsipeptide) frag2->couple deprotect Deprotection couple->deprotect cyclize Macrolactamization deprotect->cyclize purify Purification cyclize->purify product_sol PF-1022A purify->product_sol

Fig. 2: Conceptual Workflow for Solution-Phase Synthesis

Conclusion

The total synthesis of PF-1022A has been successfully achieved through both solution-phase and solid-phase strategies. The solid-phase approach, particularly the one developed by Lüttenberg and colleagues, offers a highly efficient and systematic route to this complex natural product, making it well-suited for the generation of analogues for further biological evaluation. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and natural product synthesis who are interested in exploring the chemical space around this important class of anthelmintic agents. The continued development of innovative synthetic methodologies will undoubtedly facilitate the discovery of next-generation therapies for parasitic infections.

References

Methodological & Application

Application Notes and Protocols for In Vitro Helminth Assays of PF-1022A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1022A is a cyclooctadepsipeptide of fungal origin with potent, broad-spectrum anthelmintic properties.[1][2] It is produced by the fermentation of the fungus Mycelia sterilia.[1] The compound's primary mechanism of action involves binding to a latrophilin-like transmembrane receptor in nematodes, which is crucial for pharyngeal pumping.[1][3] This interaction disrupts the parasite's feeding ability, leading to paralysis and eventual death.[4] Additionally, PF-1022A may also interact with GABA receptors, contributing to its anthelmintic effect.[1][3] Emodepside, a semi-synthetic derivative of PF-1022A, is an approved veterinary anthelmintic and is under investigation for human use, highlighting the therapeutic potential of this compound class.[5]

These application notes provide an overview of established in vitro assay protocols to evaluate the efficacy of PF-1022A against various helminth species. The following sections detail experimental procedures for key assays, present available quantitative data, and illustrate the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of PF-1022A and its derivative, emodepside, against a range of helminth species. This data provides a comparative overview of the compound's potency across different parasites and life stages.

CompoundHelminth SpeciesLife StageAssay TypeKey FindingsReference
PF-1022AAscaridia galliEggEgg Hatch AssaySignificantly inhibits egg hatch at 10 and 100 µg/mL.[1][1]
PF-1022AAscaridia galliLarvaLarval Motility AssayCompletely inhibits larval movement at 1-100 µg/mL.[1][1]
PF-1022AHaemonchus contortusAdultMotility AssayPotently reduces motility.[4][4]
PF-1022AAngiostrongylus cantonensisAdultMotility AssayDose- and time-dependent inhibition of motility at 10⁻⁷-10⁻¹¹ g/ml.[6][6]
EmodepsideTrichuris murisLarva & AdultViability AssayIC50 < 4 µM after 24 hours.[7][7]
EmodepsideAncylostoma ceylanicumLarva & AdultViability AssayIC50 < 4 µM after 24 hours.[7][7]
EmodepsideNecator americanusLarva & AdultViability AssayIC50 < 4 µM after 24 hours.[7][7]
EmodepsideHeligmosomoides polygyrusLarva & AdultViability AssayIC50 < 4 µM after 24 hours.[7][7]
EmodepsideStrongyloides rattiLarva & AdultViability AssayIC50 < 4 µM after 24 hours.[7][7]
EmodepsideSchistosoma mansoniSchistosomulaViability AssayIC50 < 8 µM after 24 hours.[7][7]
EmodepsideSchistosoma mansoniAdultViability AssayIC50: 30–50 µM.[7][7]
EmodepsideSchistosoma haematobiumAdultViability AssayIC50: 30–50 µM.[7][7]
EmodepsideAcanthocheilonema viteaeMicrofilariaeMotility AssayIC50 of 0.01 μM after 72 hours.[8][8]
EmodepsideOnchocerca gutturosaAdult MaleMotility AssayEC50 of 6 x 10⁻⁸ M.[9][9]
EmodepsideBrugia pahangiAdult FemaleMotility AssayEC50 of 4.3 x 10⁻⁷ M.[9][9]

Experimental Protocols

Larval Motility Assay

This assay is a fundamental method for assessing the anthelmintic activity of compounds by observing their effect on the viability and movement of larval stage helminths.

Objective: To determine the concentration-dependent effect of PF-1022A on the motility of helminth larvae.

Materials:

  • PF-1022A stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Infective third-stage (L3) larvae of the target helminth species (e.g., Haemonchus contortus, Trichostrongylus colubriformis)

  • Culture medium (e.g., RPMI-1640, PBS)

  • Multi-well plates (e.g., 96-well)

  • Incubator

  • Inverted microscope or automated motility tracking system

Procedure:

  • Larval Preparation: Recover infective larvae from fecal cultures and wash them thoroughly with the chosen culture medium to remove debris.

  • Compound Dilution: Prepare a serial dilution of the PF-1022A stock solution in the culture medium to achieve the desired final concentrations. A solvent control (medium with the same concentration of solvent used for the stock solution) should be included.

  • Assay Setup: Dispense a known number of larvae (e.g., 50-100) into each well of the multi-well plate.

  • Compound Addition: Add the diluted PF-1022A solutions to the respective wells. Include positive (a known anthelmintic) and negative (solvent) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).

  • Motility Assessment: At specified time points, assess larval motility. This can be done manually by observing each well under an inverted microscope and scoring motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = vigorous movement). Alternatively, automated systems can be used for more objective and high-throughput analysis.

  • Data Analysis: Calculate the percentage of motile larvae for each concentration and determine the IC50 value (the concentration that inhibits 50% of larval motility).

Egg Hatch Assay

This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of helminth eggs.

Objective: To assess the inhibitory effect of PF-1022A on the embryonation and hatching of helminth eggs.

Materials:

  • PF-1022A stock solution

  • Freshly collected helminth eggs (e.g., Ascaridia galli, Haemonchus contortus)

  • Agar plates or multi-well plates

  • Incubator

  • Microscope

Procedure:

  • Egg Isolation: Isolate helminth eggs from fresh feces using a flotation technique.

  • Compound Preparation: Prepare dilutions of PF-1022A in water or a suitable buffer.

  • Assay Setup: Suspend a known number of eggs in the PF-1022A solutions at various concentrations.

  • Incubation: Incubate the egg suspensions at an optimal temperature for embryonation and hatching (e.g., 25-28°C) for several days. The exact duration will depend on the helminth species.

  • Hatching Assessment: After the incubation period, count the number of hatched larvae, unhatched eggs, and embryonated eggs under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control. Determine the EC50 value (the concentration that inhibits 50% of egg hatching).

Adult Worm Motility/Viability Assay

This assay directly measures the effect of a compound on the motor activity and survival of adult helminths.

Objective: To evaluate the efficacy of PF-1022A in paralyzing or killing adult worms.

Materials:

  • PF-1022A stock solution

  • Adult helminths (e.g., Haemonchus contortus, Angiostrongylus cantonensis)

  • Culture medium appropriate for adult worms (e.g., RPMI-1640 supplemented with serum)

  • Petri dishes or multi-well plates

  • Incubator

  • Microscope or motility recording device

Procedure:

  • Worm Collection: Collect adult worms from a suitable host animal.

  • Compound Dilution: Prepare serial dilutions of PF-1022A in the culture medium.

  • Assay Setup: Place one or more adult worms in each well or petri dish containing the culture medium.

  • Compound Exposure: Add the PF-1022A dilutions to the worms. Include positive and negative controls.

  • Incubation: Incubate at 37°C.

  • Motility Assessment: Observe and score the motility of the worms at regular intervals (e.g., 1, 6, 24, 48, 72 hours). A scoring system similar to the larval motility assay can be used. For some studies, a complete cessation of movement, even after gentle prodding, is considered indicative of death.

  • Data Analysis: Determine the time and concentration required to induce paralysis or death. Calculate EC50 or LC50 values.

Visualizations

Proposed Mechanism of Action of PF-1022A in Nematodes

PF1022A_Mechanism_of_Action cluster_nematode Nematode Pharyngeal Muscle Cell PF1022A PF-1022A Receptor Latrophilin-like Receptor (LAT-1) PF1022A->Receptor Binds GABA_R GABA Receptor PF1022A->GABA_R Binds (potential) IonChannel Ion Channel Activation Receptor->IonChannel GABA_R->IonChannel Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization FlaccidParalysis Flaccid Paralysis of Pharyngeal Muscle Ca_Influx->FlaccidParalysis Hyperpolarization->FlaccidParalysis InhibitionPumping Inhibition of Pharyngeal Pumping FlaccidParalysis->InhibitionPumping Starvation Starvation InhibitionPumping->Starvation

Caption: Proposed signaling pathway for PF-1022A in nematodes.

General Workflow for In Vitro Anthelmintic Assay

Anthelmintic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Collection & Analysis A Isolate Helminth (Eggs, Larvae, or Adults) C Dispense Helminths into Assay Plate A->C B Prepare PF-1022A Stock & Dilutions D Add PF-1022A Dilutions & Controls B->D C->D E Incubate at Specific Conditions D->E F Assess Viability/ Motility at Time Points E->F G Calculate % Inhibition F->G H Determine IC50/EC50 G->H

Caption: A generalized workflow for in vitro anthelmintic drug screening.

References

Application Notes and Protocols for Nematode Motility Assay Using PF-1022A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1022A is a cyclic octadepsipeptide of fungal origin with potent and broad-spectrum anthelmintic properties.[1] It represents a novel class of anthelmintics, distinct from macrocyclic lactones, benzimidazoles, and nicotinic agonists, making it a valuable tool for combating drug-resistant nematode populations.[2] The primary mode of action of PF-1022A involves the disruption of neurotransmission in nematodes, leading to flaccid paralysis and subsequent expulsion from the host.[3][4] This document provides detailed application notes and protocols for utilizing PF-1022A in nematode motility assays, a critical tool for anthelmintic drug discovery and development.

Mechanism of Action

PF-1022A exerts its paralytic effect by targeting a presynaptic latrophilin-like receptor in the nematode neuromuscular system.[4][5] Latrophilins are G-protein coupled receptors (GPCRs). The binding of PF-1022A to this receptor is thought to initiate a downstream signaling cascade.[4][6] This cascade involves the activation of a Gαq protein, which in turn stimulates phospholipase C (PLC).[4][6] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, which, along with DAG, is believed to ultimately result in the release of an as-yet-unidentified neurotransmitter.[4] This cascade of events disrupts normal neuromuscular function, causing a flaccid paralysis of the nematode's pharynx and somatic musculature.[4] There is also evidence to suggest that PF-1022A may interact with GABA receptors and can act as a channel-forming ionophore, which could contribute to its overall anthelmintic effect.[7]

PF1022A_Signaling_Pathway PF1022A PF-1022A Latrophilin Latrophilin-like Receptor (GPCR) PF1022A->Latrophilin Binds to G_protein Gαq Protein Latrophilin->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Neurotransmitter Neurotransmitter Release DAG->Neurotransmitter Stimulates Ca_release->Neurotransmitter Stimulates Paralysis Flaccid Paralysis Neurotransmitter->Paralysis Leads to

Caption: Proposed signaling pathway of PF-1022A in nematodes.

Data Presentation

The following tables summarize the quantitative data on the efficacy of PF-1022A against various nematode species, as determined by motility inhibition assays.

Table 1: In Vitro Efficacy (EC50) of PF-1022A and Emodepside Against Different Nematode Species

CompoundNematode SpeciesLarval StageEC50 (µg/mL)
PF-1022ATrichinella spiralisL10.05862
EmodepsideTrichinella spiralisL10.02788
PF-1022ANippostrongylus brasiliensisL30.1485
EmodepsideNippostrongylus brasiliensisL30.06188

Data sourced from a comparative study on the in vitro efficacy of PF-1022A and its semi-synthetic derivative, emodepside.[2]

Table 2: In Vivo Efficacy of PF-1022A Against Various Nematode Species in Animal Models

Nematode SpeciesHost AnimalApplication RouteEffective Dose (mg/kg)
Strongyloides rattiRatOral, Subcutaneous, Intravenous1 - 10
Nippostrongylus brasiliensisRatOral, Subcutaneous, Intravenous1 - 10
Ancylostoma caninumDogOral, Subcutaneous, Intravenous1 - 10
Trichostrongylus colubriformisSheepOral, Subcutaneous, Intravenous1 - 10
Haemonchus contortusSheepOral, Subcutaneous, Intravenous1 - 10

Data compiled from in vivo studies demonstrating the broad-spectrum activity of PF-1022A.[8]

Experimental Protocols

This section provides a detailed methodology for conducting a nematode motility assay using PF-1022A, adapted from established protocols for high-throughput screening.[9][10] The free-living nematode Caenorhabditis elegans is often used as a model organism for initial screening due to its ease of culture and handling.

Protocol: High-Throughput Nematode Motility Assay in a 96-Well Plate Format

1. Materials and Reagents:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (nematode food source)

  • M9 Buffer

  • S-medium (for liquid culture)

  • PF-1022A stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Control anthelmintic (e.g., levamisole or ivermectin)

  • Solvent control (e.g., DMSO)

  • 96-well flat-bottom microtiter plates

  • Automated motility tracking system (e.g., WMicrotracker™) or a dissecting microscope for manual observation.

2. Nematode Culture and Synchronization:

  • Maintain a healthy, well-fed culture of C. elegans on NGM plates seeded with E. coli OP50.

  • Synchronize the nematode population to obtain a homogenous population of a specific life stage (e.g., L4 larvae). This can be achieved by bleaching gravid adults to isolate eggs, followed by hatching in M9 buffer.

3. Assay Procedure:

  • Preparation of Nematode Suspension:

    • Wash the synchronized L4 larvae off the NGM plates using M9 buffer.

    • Wash the worms three times by centrifugation and resuspension in M9 buffer to remove bacteria.

    • Resuspend the final worm pellet in S-medium to a concentration of approximately 50-100 worms per 50 µL.

  • Plate Setup:

    • Dispense 50 µL of the nematode suspension into each well of a 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of PF-1022A in S-medium.

    • Add 50 µL of the PF-1022A dilutions to the respective wells.

    • Include wells with a positive control (e.g., levamisole) and a solvent control (e.g., S-medium with the same concentration of DMSO as the highest PF-1022A concentration).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 20°C) for a predetermined duration (e.g., 24 hours).

4. Data Acquisition and Analysis:

  • Automated Analysis:

    • If using an automated system, place the 96-well plate in the reader and record motility at regular intervals (e.g., every hour) for the duration of the experiment. The system will quantify movement based on parameters like infrared beam interruption or pixel changes in video recordings.

  • Manual Observation:

    • If using a microscope, score the motility of the worms in each well at specific time points. A simple scoring system can be used (e.g., 0 = no movement, 1 = occasional twitching, 2 = slow, uncoordinated movement, 3 = active, sinusoidal movement).

  • Data Analysis:

    • Calculate the percentage of motility inhibition for each concentration of PF-1022A relative to the solvent control.

    • Plot the dose-response curve and determine the EC50 value (the concentration of PF-1022A that causes 50% inhibition of motility).

Anthelmintic_Screening_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Nematode_Culture 1. Nematode Culture & Synchronization Compound_Prep 2. Compound Dilution (PF-1022A & Controls) Plate_Setup 3. Dispense Nematodes into 96-well Plate Compound_Prep->Plate_Setup Compound_Addition 4. Add Compounds to Wells Plate_Setup->Compound_Addition Incubation 5. Incubate at Controlled Temperature Compound_Addition->Incubation Data_Acquisition 6. Measure Motility (Automated or Manual) Incubation->Data_Acquisition Data_Analysis 7. Analyze Data & Determine EC50 Data_Acquisition->Data_Analysis

Caption: General workflow for a nematode motility assay.

References

Application Notes and Protocols: Egg Hatch Assay with PF-1022A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1022A is a cyclooctadepsipeptide with potent anthelmintic properties, originally isolated from the fungus Mycelia sterilia.[1][2] It is a promising lead compound in the development of new anthelmintics, particularly in the face of growing resistance to existing drugs.[1] One of the key in vitro assays to determine the efficacy of anthelmintic compounds is the egg hatch assay (EHA), which evaluates the ability of a compound to inhibit the hatching of nematode eggs. This document provides a detailed protocol for conducting an egg hatch assay with PF-1022A against parasitic nematodes, such as Haemonchus contortus.

Mechanism of Action

PF-1022A exerts its anthelmintic effect through a novel mechanism of action. It primarily targets a latrophilin-like receptor in nematodes, which is crucial for pharyngeal pumping.[1][3][4] Binding of PF-1022A to this G protein-coupled receptor (GPCR) is thought to initiate an intracellular signaling cascade. While the precise pathway for PF-1022A is still under investigation, the signaling for its semi-synthetic derivative, emodepside, involves the activation of a Gqalpha protein and phospholipase C, leading to the mobilization of diacylglycerol and subsequent release of an unidentified transmitter that causes paralysis.[5] It is hypothesized that PF-1022A follows a similar pathway. Additionally, PF-1022A has been reported to bind to GABA receptors, which may also contribute to its anthelmintic activity.[3][4]

Data Presentation

CompoundTarget OrganismAssayEffective ConcentrationsObservations
PF-1022AGeneral NematodesEgg Hatch Assay10 µg/mLSignificant inhibition of egg hatch.[3]
PF-1022AGeneral NematodesEgg Hatch Assay100 µg/mLSignificant inhibition of egg hatch.[3]
PF-1022AHaemonchus contortusEgg Hatch AssayNot specifiedOvicidal effects were not observed at the highest concentrations tested in one study.[6]

Experimental Protocols

This protocol is a generalized procedure for an egg hatch assay using PF-1022A, primarily for gastrointestinal nematodes like Haemonchus contortus.

Materials

  • Fresh fecal samples from infected animals containing nematode eggs

  • PF-1022A stock solution (e.g., in DMSO)

  • Saturated NaCl solution

  • A series of sieves with decreasing mesh sizes (e.g., 250 µm, 100 µm, 25 µm)

  • Deionized water

  • 96-well microtiter plates

  • Incubator set at 27°C

  • Inverted microscope

  • Lugol's iodine solution

Procedure

  • Egg Isolation:

    • Homogenize fresh fecal samples in water.

    • Filter the suspension through a series of sieves to remove large debris. The final sieve should be fine enough to retain the eggs (e.g., 25 µm).

    • Wash the retained material containing the eggs with deionized water.

    • Suspend the eggs in a saturated NaCl solution and centrifuge to float the eggs.

    • Carefully collect the supernatant containing the eggs and wash them several times with deionized water to remove the salt.

    • Resuspend the clean eggs in deionized water and determine the egg concentration (eggs per mL) using a microscope and a counting chamber. Adjust the concentration to approximately 100-200 eggs per 50 µL.

  • Assay Setup:

    • Prepare serial dilutions of PF-1022A from the stock solution. The final concentrations should span a relevant range (e.g., 0.01 µg/mL to 100 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects egg viability (typically ≤1%).

    • Pipette 50 µL of each PF-1022A dilution into the wells of a 96-well plate. Include a negative control (deionized water with the same percentage of DMSO as the test wells) and a positive control (a known ovicidal agent like thiabendazole).

    • Add 50 µL of the egg suspension to each well.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 27°C for 48 hours.[7]

  • Data Collection:

    • After the incubation period, add a drop of Lugol's iodine solution to each well to stop the hatching process and stain the larvae.

    • Under an inverted microscope, count the number of hatched first-stage larvae (L1) and the number of unhatched (embryonated) eggs in each well.

  • Data Analysis:

    • Calculate the percentage of hatched eggs for each concentration using the formula: % Hatch = (Number of L1 larvae / (Number of L1 larvae + Number of unhatched eggs)) * 100

    • Determine the percentage inhibition of egg hatch relative to the negative control.

    • If a sufficient range of concentrations is tested, a dose-response curve can be plotted, and the EC50 value (the concentration that inhibits 50% of egg hatching) can be calculated using appropriate statistical software.

Visualizations

PF1022A_Signaling_Pathway cluster_membrane Cell Membrane LAT_R Latrophilin-like Receptor Gq Gq Protein LAT_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves PF1022A PF-1022A PF1022A->LAT_R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Transmitter_release Neurotransmitter Release DAG->Transmitter_release Stimulates Paralysis Pharyngeal Pumping Paralysis Transmitter_release->Paralysis Leads to

Caption: Proposed signaling pathway of PF-1022A in nematodes.

Egg_Hatch_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Feces Fecal Sample Collection Egg_Isolation Nematode Egg Isolation & Cleaning Feces->Egg_Isolation Plate_Setup Plate Setup in 96-well Plate Egg_Isolation->Plate_Setup PF1022A_Dilution PF-1022A Serial Dilution PF1022A_Dilution->Plate_Setup Incubation Incubation (27°C, 48h) Plate_Setup->Incubation Staining Staining with Lugol's Iodine Incubation->Staining Counting Microscopic Counting (Hatched vs. Unhatched) Staining->Counting Data_Analysis Data Analysis (% Inhibition, EC50) Counting->Data_Analysis

Caption: Experimental workflow for the egg hatch assay with PF-1022A.

References

Preparation of PF-1022A Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1022A is a potent cyclooctadepsipeptide anthelmintic agent with broad-spectrum activity.[1] It functions as a channel-forming ionophore and interacts with GABA receptors, making it a valuable tool in parasitology and neurobiology research.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of PF-1022A stock solutions.

Data Presentation: Solubility and Recommended Storage

Quantitative data regarding the solubility and stability of PF-1022A are summarized below. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound.

ParameterValueSource
Molecular Weight 949.18 g/mol [1]
Appearance White to off-white solid[1]
Solubility in DMSO ≥ 100 mg/mL (105.35 mM)[1]
~43 mg/mL (45.3 mM)[3][4]
~40 mg/mL[5]
Solubility in Ethanol ≥ 98.6 mg/mL[6]
Solubility in Water Insoluble[6]
Storage of Solid -20°C for up to 3 years[1][3]
4°C for up to 2 years[3]
Storage of Stock Solution -80°C for up to 2 years[1]
-20°C for up to 1 year[1]

Note: The solubility of PF-1022A in DMSO can be significantly impacted by the presence of water. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.[1] Sonication may be required to achieve complete dissolution.[1][4]

Experimental Protocol: Preparation of a 10 mM PF-1022A Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of PF-1022A in dimethyl sulfoxide (DMSO).

Materials:

  • PF-1022A powder (CAS 133413-70-4)

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibration: Allow the vial of PF-1022A powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of PF-1022A powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.49 mg of PF-1022A (Molecular Weight = 949.18 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the PF-1022A powder. To continue the example, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (Recommended): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.[1][4]

  • Aliquotting: Once the PF-1022A is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a PF-1022A stock solution.

G cluster_0 Preparation of PF-1022A Stock Solution A Equilibrate PF-1022A Powder to Room Temperature B Weigh PF-1022A Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Sonicate if Necessary D->E Incomplete Dissolution F Aliquot into Single-Use Tubes D->F Complete Dissolution E->F G Store at -20°C or -80°C F->G

Caption: Workflow for PF-1022A Stock Solution Preparation.

PF-1022A Signaling Pathway and Mechanism of Action

PF-1022A exerts its anthelmintic effects through multiple mechanisms. It acts as a channel-forming ionophore, disrupting ion homeostasis across parasite cell membranes. Additionally, it targets specific neuronal receptors.

G cluster_1 PF-1022A Mechanism of Action PF1022A PF-1022A Ionophore Channel-Forming Ionophore PF1022A->Ionophore GABA GABA Receptors PF1022A->GABA Latrophilin Latrophilin-like Receptor PF1022A->Latrophilin Disruption Disruption of Ion Homeostasis Ionophore->Disruption Paralysis Paralysis and Death of Parasite GABA->Paralysis Latrophilin->Paralysis Disruption->Paralysis

Caption: Simplified Signaling Pathway of PF-1022A.

References

Oral vs. Parenteral Efficacy of PF-1022A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1022A, a naturally occurring cyclooctadepsipeptide, has demonstrated significant anthelmintic properties.[1][2][3][4] Understanding the efficacy of PF-1022A based on its route of administration is critical for optimizing its therapeutic potential. This document provides a comparative overview of the oral and parenteral efficacy of PF-1022A, supported by experimental data and detailed protocols. While direct comparative studies are limited, this note synthesizes available data to guide further research and development. The polymorphic nature of PF-1022A and its formulation have a significant impact on its oral bioavailability and, consequently, its efficacy.

Introduction

PF-1022A is a fungal metabolite isolated from Mycelia sterilia and is the parent compound of the semi-synthetic anthelmintic, emodepside.[5] Its mechanism of action involves binding to a latrophilin-like receptor in nematodes, which is crucial for pharyngeal pumping and feeding.[2][6] This interaction ultimately leads to paralysis and death of the parasite. The efficacy of any therapeutic agent is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, which are heavily influenced by the route of administration. This document explores the available evidence for the oral and parenteral administration of PF-1022A.

Data Presentation: Oral vs. Parenteral Efficacy

The following tables summarize the available quantitative data from various studies on the efficacy of PF-1022A administered orally and parenterally. It is important to note that these studies were not designed for direct comparison and were conducted under different experimental conditions.

Table 1: Efficacy of Orally Administered PF-1022A
Animal ModelParasiteDosageEfficacy MetricResultsReference
ChickensAscaridia galliNot specifiedAnthelmintic activityStrong[4]
RatsNippostrongylus brasiliensisSuboptimal doses (not specified)Additive effect with other anthelminticsAdditive effects observed[5]
GerbilsBrugia pahangi (microfilariae)20 and 100 mg/kg/day for 3 daysReduction in microfilariae and adult worm recoverySignificant reduction in microfilariae; lower adult worm recovery at the highest dose[7]
MiceAngiostrongylus costaricensis10 or 40 mg/kg/day for 5 days (Form α and III)Anti-larval effectsSignificant effects observed at 40 mg/kg for Form α and III[8]
RatsAngiostrongylus cantonensis10 mg/kg/day for 5 or 10 daysElimination of first-stage larvae and adult wormsComplete elimination of first-stage larvae and female worms[9]
Table 2: Efficacy of Parenterally Administered PF-1022A (Intraperitoneal)
Animal ModelParasiteDosageEfficacy MetricResultsReference
RatsAngiostrongylus cantonensis0.5 mg/kg/day for 5 daysReduction in male wormsDecreased number of male worms[9]
MiceAngiostrongylus costaricensisNot specified in abstractAnti-larval effectsStudy focused on oral administration but mentions intraperitoneal route[2]

Note: The available literature lacks direct comparative studies of oral versus parenteral administration of PF-1022A, preventing a robust quantitative comparison of pharmacokinetic parameters such as bioavailability, Cmax, and AUC.

Mechanism of Action and Signaling Pathway

PF-1022A exerts its anthelmintic effect by targeting a specific G-protein coupled latrophilin-like receptor (LAT-1) in nematodes. This interaction is thought to disrupt pharyngeal function, leading to cessation of feeding and eventual starvation of the parasite.

PF1022A_Mechanism PF1022A PF-1022A LAT1 Latrophilin-like Receptor (LAT-1) in Pharyngeal Muscle PF1022A->LAT1 Binds to G_Protein G-Protein Signaling Cascade LAT1->G_Protein Activates Pharyngeal_Pumping Inhibition of Pharyngeal Pumping G_Protein->Pharyngeal_Pumping Feeding_Cessation Cessation of Feeding Pharyngeal_Pumping->Feeding_Cessation Paralysis_Death Paralysis and Death of Nematode Feeding_Cessation->Paralysis_Death

Mechanism of action of PF-1022A in nematodes.

Experimental Protocols

Protocol 1: In Vivo Efficacy of Oral PF-1022A against Angiostrongylus costaricensis in Mice

This protocol is adapted from a study investigating the effects of different polymorphic forms of PF-1022A.[8]

Objective: To evaluate the anti-larval efficacy of orally administered PF-1022A in a murine model of Angiostrongylus costaricensis infection.

Materials:

  • Male ICR mice (4 weeks old)

  • Angiostrongylus costaricensis third-stage larvae (L3)

  • PF-1022A (specify polymorphic form, e.g., Form α or Form III)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Dissection tools

  • Microscope

Procedure:

  • Infection: Infect mice orally with approximately 100 L3 larvae of A. costaricensis.

  • Treatment:

    • Begin treatment on day 7 post-infection.

    • Administer PF-1022A orally once daily for 5 consecutive days at the desired dose (e.g., 10 or 40 mg/kg).

    • A control group should receive the vehicle only.

  • Necropsy and Worm Recovery:

    • On day 21 post-infection, euthanize the mice.

    • Dissect the abdominal cavity and carefully examine the mesenteric arteries and their branches for adult worms.

    • Recover and count the number of male and female worms.

  • Data Analysis:

    • Calculate the mean worm burden for each group.

    • Determine the percentage reduction in worm burden in the treated groups compared to the control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Oral_Efficacy_Workflow cluster_Infection Infection Phase cluster_Treatment Treatment Phase (Day 7-11) cluster_Evaluation Evaluation Phase (Day 21) Infection Infect Mice with A. costaricensis L3 larvae Treatment Oral Administration of PF-1022A (or Vehicle) for 5 days Infection->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Necropsy Necropsy and Worm Recovery from Mesenteric Arteries Euthanasia->Necropsy Analysis Count Worms and Perform Statistical Analysis Necropsy->Analysis

Workflow for oral efficacy testing of PF-1022A.

Protocol 2: In Vivo Efficacy of Parenteral (Intraperitoneal) PF-1022A against Angiostrongylus cantonensis in Rats

This protocol is based on a study that evaluated the effects of PF-1022A on adult A. cantonensis.[9]

Objective: To assess the efficacy of intraperitoneally administered PF-1022A against adult A. cantonensis in a rat model.

Materials:

  • Male Wistar rats

  • Angiostrongylus cantonensis third-stage larvae (L3)

  • PF-1022A

  • Sterile vehicle for injection (e.g., saline or a suitable solvent)

  • Syringes and needles for intraperitoneal injection

  • Dissection tools

  • Microscope

Procedure:

  • Infection: Infect rats orally with L3 larvae of A. cantonensis.

  • Treatment:

    • Begin treatment at a time point when adult worms are established in the pulmonary arteries (e.g., 4-6 weeks post-infection).

    • Administer PF-1022A via intraperitoneal injection once daily for 5 consecutive days at the desired dose (e.g., 0.5 mg/kg).

    • A control group should receive vehicle injections.

  • Necropsy and Worm Recovery:

    • Euthanize the rats at a predetermined time point after the last treatment.

    • Dissect the heart and lungs to recover adult worms from the pulmonary arteries.

    • Count the number of male and female worms.

  • Data Analysis:

    • Compare the mean worm burden between the treated and control groups.

    • Calculate the percentage reduction in worm burden.

    • Use appropriate statistical methods to determine significance.

Discussion and Future Directions

The available data suggests that PF-1022A is an effective anthelmintic when administered both orally and parenterally. However, the oral route appears to require significantly higher doses to achieve efficacy compared to the intraperitoneal route, suggesting potentially low or variable oral bioavailability. The efficacy of oral PF-1022A is also highly dependent on its polymorphic form and formulation, with amorphous and certain crystalline forms showing higher solubility and in vivo activity.[8]

For tissue-dwelling nematodes, parenteral administration may offer a more direct and efficient delivery of the active compound to the site of infection. However, oral administration is generally preferred for ease of use and improved compliance in both human and veterinary medicine.

To provide a definitive comparison of oral versus parenteral efficacy, future research should focus on:

  • Direct Comparative Pharmacokinetic Studies: Conducting studies in the same animal model that directly compare the pharmacokinetic profiles (Cmax, Tmax, AUC, bioavailability) of PF-1022A following oral and various parenteral (intravenous, subcutaneous, intraperitoneal) administrations.

  • Dose-Response Studies: Establishing clear dose-response relationships for both oral and parenteral routes against a range of nematode species.

  • Formulation Development: Investigating advanced formulations to enhance the oral bioavailability of PF-1022A, thereby potentially reducing the required therapeutic dose and improving its overall efficacy and safety profile.

Conclusion

PF-1022A is a potent anthelmintic with proven efficacy through both oral and parenteral routes of administration. While parenteral administration may achieve therapeutic concentrations at lower doses, the development of optimized oral formulations is crucial for its widespread application. The protocols and data presented in this document provide a foundation for researchers to design and execute further studies aimed at fully elucidating the comparative efficacy and pharmacokinetic properties of PF-1022A.

References

Application Notes and Protocols for PF-1022A against Haemonchus contortus

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals. PF-1022A is a compound with demonstrated anthelmintic properties, but specific dosage recommendations for Haemonchus contortus in small ruminants like sheep and goats are not extensively established in publicly available literature. The data presented is derived from in vitro assays and in vivo studies in laboratory animal models. Researchers should use this information as a guide for designing further studies.

Introduction

PF-1022A is a naturally occurring cyclooctadepsipeptide isolated from the fungus Mycelia sterilia[1]. It belongs to a novel class of anthelmintic agents and has shown potent, broad-spectrum activity against various nematodes[2][3]. Its derivative, emodepside, is a semi-synthetic compound developed for veterinary use[1][4]. PF-1022A's primary mode of action involves targeting the neuromuscular system of nematodes. It binds to a presynaptic latrophilin-like receptor, which triggers a signaling cascade leading to the release of a neurotransmitter that induces flaccid paralysis of the parasite's pharynx and somatic muscles, ultimately inhibiting motility and feeding[1][5].

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of PF-1022A against H. contortus and other nematodes from various experimental models.

Table 1: In Vitro Efficacy of PF-1022A

Target OrganismAssay TypeConcentration RangeObserved EffectReference
Haemonchus contortusMotility AssayNot specifiedPotent reduction in motility[5]
Haemonchus contortusEgg Hatch Assay10 - 100 µg/mLSignificant inhibition of egg hatch[2]
Haemonchus contortusLarval Motility1 - 100 µg/mLComplete inhibition of larval movement[2]
Angiostrongylus cantonensisAdult Motility10⁻¹¹ - 10⁻⁷ g/mLDose- and time-dependent inhibition of motility[6]

Table 2: In Vivo Efficacy of PF-1022A in Laboratory Models

Host AnimalTarget OrganismRoute of AdministrationDosageEfficacy (Worm Burden Reduction)Reference
Jird (Meriones unguiculatus)Haemonchus contortusOralComparable to commercial anthelmintics (except macrocyclic lactones)Effective[5]
Jird (Meriones unguiculatus)Ostertagia ostertagiOralNot specifiedEffective[5]
Jird (Meriones unguiculatus)Trichostrongylus colubriformisOralNot specifiedEffective[5]
Jird (Meriones unguiculatus)Various NematodesParenteral"Realistic doses"Ineffective for some species[5]
Rat (Rattus norvegicus)Nippostrongylus brasiliensisOral (3 treatments)Dose-dependentDose-dependent reduction[7][8]

Note: Specific dosages for the jird model were not detailed in the cited abstract beyond comparison to other anthelmintics.

Signaling Pathway and Mechanism of Action

The anthelmintic effect of the cyclodepsipeptide class, including PF-1022A and its derivative emodepside, is initiated by binding to a specific nematode receptor, leading to neuromuscular paralysis.

PF1022A_Mechanism_of_Action PF1022A PF-1022A / Emodepside Receptor Latrophilin-like Receptor (Presynaptic) PF1022A->Receptor Binds to Gq Gqα Protein Activation Receptor->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC DAG Diacylglycerol (DAG) Mobilization PLC->DAG VesicleProteins UNC-13 & Synaptobrevin Activation DAG->VesicleProteins Transmitter Neurotransmitter Release VesicleProteins->Transmitter Mediates Postsynaptic Postsynaptic Membrane Transmitter->Postsynaptic Acts on Paralysis Flaccid Paralysis (Pharynx & Somatic Muscle) Postsynaptic->Paralysis Induces

Mechanism of action for the cyclodepsipeptide class of anthelmintics.

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for evaluating anthelmintic efficacy.

Protocol 1: In Vitro Larval Motility Assay

  • Preparation of PF-1022A Stock Solution:

    • Dissolve PF-1022A powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare serial dilutions from the stock solution using an appropriate culture medium to achieve the final desired concentrations (e.g., 1, 10, 100 µg/mL).

  • Parasite Preparation:

    • Recover H. contortus third-stage larvae (L3) from fecal cultures.

    • Wash the larvae multiple times with distilled water or buffer to remove debris.

    • Adjust the larval concentration to approximately 100-200 L3 per 100 µL of suspension.

  • Assay Procedure:

    • Pipette 100 µL of the larval suspension into individual wells of a 96-well microtiter plate.

    • Add 100 µL of the corresponding PF-1022A dilution to each well. Include solvent-only wells as negative controls and a known anthelmintic (e.g., levamisole) as a positive control.

    • Incubate the plate at a controlled temperature (e.g., 25-28°C).

  • Data Collection and Analysis:

    • At predetermined time points (e.g., 24, 48, 72 hours), observe larval motility under an inverted microscope.

    • Score motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

    • Calculate the percentage of larval inhibition for each concentration relative to the negative control. The concentration that inhibits 50% or 99% of motility (IC₅₀/IC₉₉) can be determined through probit analysis.

Protocol 2: In Vivo Efficacy Study in a Rodent Model (Adapted from Jird/Rat Studies)

  • Animal Acclimatization and Infection:

    • Acclimatize laboratory animals (e.g., gerbils or rats) to housing conditions for at least one week.

    • Experimentally infect each animal orally with a known number of infective H. contortus L3 larvae (e.g., 2,000 L3).

    • Allow the infection to establish for a period sufficient to reach the adult worm stage in the abomasum (or equivalent gastrointestinal location).

  • Treatment Formulation and Administration:

    • Prepare the PF-1022A formulation for oral administration. This may involve suspending the compound in a vehicle such as a mixture of Tween 80 and water.

    • Divide animals into treatment groups (e.g., n=5-8 per group), including a vehicle-only control group and one or more PF-1022A dose groups.

    • Administer the treatment orally via gavage. The volume and frequency will depend on the experimental design (e.g., a single dose or multiple doses over several days)[7].

  • Necropsy and Worm Burden Count:

    • A set number of days post-treatment (e.g., 7-10 days), humanely euthanize the animals.

    • Carefully dissect the gastrointestinal tract and isolate the stomach/abomasum.

    • Open the organ longitudinally and wash its contents through a sieve (e.g., 100-mesh) to collect the adult worms.

    • Systematically count all recovered worms from each animal under a dissecting microscope.

  • Efficacy Calculation:

    • Calculate the mean worm burden for the control group (Wc) and each treatment group (Wt).

    • Determine the percentage efficacy for each dose using the following formula: Efficacy (%) = [(Wc - Wt) / Wc] x 100

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy trial.

In_Vivo_Workflow A Animal Acclimatization B Experimental Infection (H. contortus L3) A->B C Pre-Patency Period (Worm Maturation) B->C D Group Allocation (Control & Treatment) C->D E Oral Administration (PF-1022A or Vehicle) D->E F Post-Treatment Period E->F G Euthanasia & Necropsy F->G H Worm Burden Enumeration G->H I Data Analysis (% Efficacy Calculation) H->I

Generalized workflow for an in vivo anthelmintic efficacy study.

References

Application Notes and Protocols for PF-1022A in Angiostrongyliasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiostrongyliasis, caused by the parasitic nematode Angiostrongylus cantonensis, is an emerging infectious disease leading to eosinophilic meningitis in humans and neurological disease in other incidental hosts. The development of effective anthelmintics is a critical area of research. PF-1022A, a cyclooctadepsipeptide of fungal origin, has demonstrated significant potential as a therapeutic agent against A. cantonensis.[1][2] This document provides detailed application notes and experimental protocols for the use of PF-1022A in angiostrongyliasis research, summarizing key quantitative data and outlining methodologies for in vitro and in vivo studies.

Mechanism of Action

PF-1022A exerts its anthelmintic effect primarily through a novel neuromuscular mechanism of action. It targets a latrophilin-like receptor in nematodes, which is crucial for pharyngeal pumping.[1][3] This interaction disrupts the parasite's feeding ability. Additionally, PF-1022A is thought to interact with GABA receptors, contributing to its paralytic effect on the worms.[2] This mode of action is distinct from other major classes of anthelmintics, making PF-1022A a promising candidate against drug-resistant nematode strains.

Data Presentation

In Vitro Efficacy of PF-1022A on Angiostrongylus cantonensis Motility
Worm StageConcentration (g/mL)Observation TimeEffect
Adult (Male & Female)10⁻⁷ - 10⁻¹¹Not specifiedDose- and time-dependent inhibition of motility[4][5]
Young AdultNot specifiedNot specifiedSlightly less effective than against adult worms[4][5]
Third-Stage Larvae (L3)Not specifiedNot specifiedMinor effects observed[4][5]
In Vivo Efficacy of PF-1022A on Angiostrongylus cantonensis in Rats
Treatment RegimenWorm Stage TargetedEffect on WormsEffect on Larval Shedding
10 mg/kg/day (oral, 5-10 days)AdultComplete killing of female worms, partial reduction in male worms.[1][6]Complete disappearance of first-stage larvae (L1) in feces 2 weeks post-treatment.[1][6]
10 mg/kg/day (oral, 5 days, 4 courses)AdultDecrease in male worm numbers.[1][6]Not specified
0.5 mg/kg/day (intraperitoneal, 5 days)AdultDecrease in male worm numbers.[1][6]Not specified
5 or 10 mg/kg/day (oral, 5 days)Larvae migrating in CNSLesser killing effects on both male and female worms.[1][6]Not specified
0.5 mg/kg/day (intraperitoneal, 5 days)Larvae migrating in CNSLesser killing effects on both male and female worms.[1][6]Not specified

Experimental Protocols

Protocol 1: In Vitro Motility Assay of A. cantonensis Adult Worms

This protocol is designed to assess the direct effect of PF-1022A on the motility of adult A. cantonensis.

Materials:

  • Adult A. cantonensis worms (recovered from the pulmonary arteries of infected rats)

  • PF-1022A stock solution (in a suitable solvent like DMSO)

  • Culture medium (e.g., RPMI-1640)

  • 24-well culture plates

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope

Procedure:

  • Worm Recovery: Euthanize infected rats and dissect the heart and lungs to recover adult worms from the pulmonary arteries.

  • Washing: Wash the recovered worms several times in pre-warmed culture medium to remove any host tissue or blood.

  • Drug Preparation: Prepare serial dilutions of PF-1022A in the culture medium to achieve the desired final concentrations (e.g., 10⁻⁷ to 10⁻¹¹ g/mL). Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Assay Setup: Place individual adult worms (or a small number, e.g., 3-5) into the wells of a 24-well plate containing the prepared drug dilutions or control medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere.

  • Motility Assessment: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), observe the motility of the worms under an inverted microscope. Motility can be scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

  • Data Analysis: Compare the motility scores of the treated groups with the control group to determine the inhibitory effect of PF-1022A.

Protocol 2: In Vivo Efficacy Study in a Rat Model

This protocol outlines an experiment to evaluate the efficacy of PF-1022A in reducing worm burden and larval shedding in rats infected with A. cantonensis.

Materials:

  • Wistar rats

  • Infective third-stage larvae (L3) of A. cantonensis (recovered from infected snails)

  • PF-1022A

  • Oral gavage needles

  • Fecal collection cages

  • Baermann apparatus for larval recovery

Procedure:

  • Infection of Rats: Infect rats by oral gavage with a known number of A. cantonensis L3 larvae.

  • Treatment: At a specified time post-infection (e.g., when worms have matured in the pulmonary arteries), begin treatment with PF-1022A. Administer the drug orally at the desired dosage (e.g., 10 mg/kg/day) for a set duration (e.g., 5 or 10 days). A control group should receive the vehicle only.

  • Fecal Monitoring: House the rats in individual fecal collection cages and collect feces daily. Use the Baermann technique to recover and count the number of first-stage larvae (L1) shed in the feces.

  • Worm Burden Assessment: At the end of the study period, euthanize the rats. Dissect the heart and lungs and carefully recover all adult worms from the pulmonary arteries. Count the number of male and female worms separately.

  • Data Analysis: Compare the mean worm burden (male, female, and total) and the mean number of L1 larvae in the feces between the treated and control groups to determine the efficacy of PF-1022A.

Visualizations

PF1022A_Mechanism_of_Action PF1022A PF-1022A Latrophilin_Receptor Latrophilin-like Receptor PF1022A->Latrophilin_Receptor Binds to GABA_Receptor GABA Receptor PF1022A->GABA_Receptor Modulates G_Protein G-Protein Signaling Latrophilin_Receptor->G_Protein Activates Pharyngeal_Pumping Pharyngeal Pumping Inhibition G_Protein->Pharyngeal_Pumping Feeding_Disruption Feeding Disruption Pharyngeal_Pumping->Feeding_Disruption Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Proposed mechanism of action of PF-1022A in nematodes.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis recover_worms Recover Adult Worms from Rat Lungs wash_worms Wash Worms in Culture Medium recover_worms->wash_worms setup_plate Dispense Worms & Drug into 24-Well Plate wash_worms->setup_plate prepare_drug Prepare PF-1022A Serial Dilutions prepare_drug->setup_plate incubate Incubate at 37°C, 5% CO₂ setup_plate->incubate assess_motility Assess Motility at Time Points incubate->assess_motility analyze_data Compare Treated vs. Control Groups assess_motility->analyze_data

Caption: Workflow for the in vitro motility assay of PF-1022A.

In_Vivo_Workflow cluster_infection Infection & Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis infect_rats Infect Rats with A. cantonensis L3 treat_rats Administer PF-1022A or Vehicle Orally infect_rats->treat_rats collect_feces Daily Fecal Collection treat_rats->collect_feces euthanize Euthanize Rats baermann Baermann Assay for L1 Larvae Quantification collect_feces->baermann analyze_data Compare Worm Burden & Larval Shedding baermann->analyze_data recover_adults Recover & Count Adult Worms from Lungs euthanize->recover_adults recover_adults->analyze_data

Caption: Workflow for the in vivo efficacy study of PF-1022A.

References

Application Notes and Protocols for PF-1022A in the Treatment of Trichostrongylus colubriformis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1022A is a cyclooctadepsipeptide of fungal origin with demonstrated anthelmintic properties. This document provides detailed application notes and protocols for the use of PF-1022A in the treatment of infections with the gastrointestinal nematode Trichostrongylus colubriformis, a significant pathogen in ruminants. The information compiled herein is intended to guide researchers in the effective design and execution of both in vitro and in vivo studies to evaluate the efficacy and mechanism of action of PF-1022A.

Mechanism of Action

PF-1022A exerts its anthelmintic effect primarily by targeting a presynaptic latrophilin-like receptor in nematodes.[1][2] This interaction initiates a signal transduction cascade that leads to the paralysis and eventual death of the parasite. The proposed signaling pathway is as follows:

  • Binding to Latrophilin-like Receptor: PF-1022A binds to a specific latrophilin-like G-protein coupled receptor (GPCR) on the presynaptic membrane of nematode neuromuscular junctions.[1][3]

  • Activation of Gq Alpha Subunit: This binding activates the Gq alpha subunit of the associated heterotrimeric G-protein.

  • Stimulation of Phospholipase C-beta: The activated Gq alpha subunit stimulates phospholipase C-beta (PLC-β).

  • Generation of Second Messengers: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release and Protein Activation: IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. DAG, in turn, activates UNC-13 and synaptobrevin, proteins crucial for synaptic vesicle function.[1]

  • Neurotransmitter Release and Paralysis: This cascade ultimately leads to the release of an unidentified neurotransmitter or modulator at the postsynaptic membrane, inducing flaccid paralysis of the pharynx and somatic musculature of the nematode.[1]

Data Presentation

Table 1: In Vitro Efficacy of PF-1022A against Trichostrongylus colubriformis
Assay TypeLife Cycle StageConcentration (µg/mL)Observed EffectReference
Larval Motility AssayLarvae1 - 100Complete inhibition of larval movement[4]
Table 2: In Vivo Efficacy of PF-1022A against Trichostrongylus colubriformis
Animal ModelRoute of AdministrationDose (mg/kg)EfficacyReference
SheepOral, Subcutaneous, or Intravenous1 - 10High degree of efficacy
Jird (Meriones unguiculatus)OralNot specifiedActive against the parasite[5]

Note: "High degree of efficacy" is noted in the literature, but specific percentage reductions in worm burdens for T. colubriformis at defined doses are not detailed. The ED50 for PF-1022A against a different nematode, Nippostrongylus brasiliensis, has been reported as 1.2 mg/kg, which may serve as a point of reference.[6]

Experimental Protocols

In Vitro Larval Motility Assay

This protocol is adapted from standard larval motility assays and is suitable for determining the inhibitory effects of PF-1022A on T. colubriformis larvae.[7][8][9]

Materials:

  • Trichostrongylus colubriformis third-stage larvae (L3)

  • PF-1022A stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • 96-well microtiter plates

  • Microscope (inverted or dissecting)

  • Incubator (25-27°C)

Procedure:

  • Larval Preparation: Recover T. colubriformis L3 larvae from fecal cultures using a Baermann apparatus. Wash the larvae several times in PBS.

  • Compound Dilution: Prepare a serial dilution of PF-1022A in PBS from the stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a vehicle control (PBS with the same concentration of DMSO as the highest PF-1022A concentration) and a negative control (PBS only).

  • Assay Setup: In a 96-well plate, add approximately 50-100 L3 larvae to each well in a small volume of PBS.

  • Treatment: Add the different concentrations of PF-1022A, vehicle control, and negative control to the respective wells. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation: Incubate the plate at 25-27°C.

  • Motility Assessment: At predetermined time points (e.g., 24, 48, and 72 hours), observe the motility of the larvae under a microscope. Larvae are considered immotile if they do not show any signs of movement, even after gentle prodding.

  • Data Analysis: Calculate the percentage of motile larvae for each treatment group. Determine the IC50 or EC50 value, which is the concentration of PF-1022A that inhibits the motility of 50% of the larvae.

In Vivo Efficacy Study in a Gerbil Model

This protocol is based on established methods for testing anthelmintics in a gerbil (Meriones unguiculatus) model infected with T. colubriformis.[5]

Materials:

  • Male gerbils (4-6 weeks old)

  • Trichostrongylus colubriformis infective larvae (L3)

  • PF-1022A formulation for oral administration

  • Vehicle control

  • Gavage needles

  • Cages with wire mesh floors

  • Fecal collection trays

  • McMaster slides for fecal egg counts

  • Dissection tools

Procedure:

  • Acclimatization: Acclimatize gerbils to laboratory conditions for at least one week before the start of the experiment.

  • Infection: Infect each gerbil orally with approximately 500-1000 T. colubriformis L3 larvae.

  • Treatment Groups: On day 7 post-infection (or when the infection is patent), randomly assign the gerbils to different treatment groups (e.g., vehicle control, PF-1022A at various doses). A minimum of 5-6 animals per group is recommended.

  • Drug Administration: Administer the PF-1022A formulation or vehicle control orally via gavage.

  • Fecal Egg Counts (Optional): Collect fecal samples at different time points post-treatment to monitor the reduction in fecal egg counts.

  • Necropsy and Worm Burden Determination: At a predetermined time point post-treatment (e.g., 7-10 days), euthanize the gerbils.

  • Worm Recovery: Carefully dissect the small intestine and recover the adult T. colubriformis worms.

  • Data Analysis: Count the number of worms in each gerbil. Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group using the following formula: % Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Visualizations

PF1022A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space PF1022A PF1022A Latrophilin_Receptor Latrophilin-like Receptor (GPCR) PF1022A->Latrophilin_Receptor Binds G_Protein G-Protein (Gq) Latrophilin_Receptor->G_Protein Activates G_alpha Gαq (active) G_Protein->G_alpha Dissociates PLC Phospholipase C-β (PLC-β) IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG G_alpha->PLC Activates PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on UNC13 UNC-13 DAG->UNC13 Activates Ca2 Ca²⁺ ER->Ca2 Releases Synaptobrevin Synaptobrevin UNC13->Synaptobrevin Activates Vesicle_Fusion Synaptic Vesicle Fusion Synaptobrevin->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Paralysis Flaccid Paralysis Neurotransmitter_Release->Paralysis

Caption: Signaling pathway of PF-1022A in nematodes.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Larvae_Prep 1. Prepare T. colubriformis L3 Larvae Plate_Setup 3. Add Larvae to 96-well Plate Larvae_Prep->Plate_Setup Compound_Prep 2. Prepare Serial Dilutions of PF-1022A Treatment 4. Add PF-1022A and Controls Compound_Prep->Treatment Plate_Setup->Treatment Incubation 5. Incubate at 25-27°C Treatment->Incubation Observation 6. Observe Larval Motility (24, 48, 72h) Incubation->Observation Data_Analysis 7. Calculate % Motility and IC50/EC50 Observation->Data_Analysis

Caption: In Vitro Larval Motility Assay Workflow.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome Measurement Acclimatization 1. Acclimatize Gerbils Infection 2. Infect with T. colubriformis L3 Acclimatization->Infection Grouping 3. Randomize into Treatment Groups Infection->Grouping Administration 4. Administer PF-1022A/Vehicle Grouping->Administration FEC 5. Monitor Fecal Egg Counts (Optional) Administration->FEC Necropsy 6. Euthanize and Perform Necropsy FEC->Necropsy Worm_Count 7. Recover and Count Adult Worms Necropsy->Worm_Count Efficacy_Calc 8. Calculate % Reduction in Worm Burden Worm_Count->Efficacy_Calc

Caption: In Vivo Efficacy Study Workflow in a Gerbil Model.

References

Application Notes and Protocols for PF-1022A in Veterinary Parasitology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1022A is a naturally occurring cyclooctadepsipeptide isolated from the fungus Mycelia sterilia, found in the leaves of Camellia japonica. It is the parent compound of the semi-synthetic anthelmintic, emodepside. As a member of a distinct class of anthelmintics, PF-1022A exhibits a novel mechanism of action, making it a valuable agent against a broad spectrum of gastrointestinal and pulmonary nematodes, including strains resistant to conventional drug classes like benzimidazoles, levamisole, and macrocyclic lactones.[1][2][3] These notes provide detailed information on its mechanism of action, efficacy, and protocols for its application in a research setting.

Mechanism of Action

PF-1022A exerts its anthelmintic effect through a unique pathway targeting the neuromuscular system of nematodes.

  • Receptor Binding : PF-1022A specifically binds to a presynaptic G-protein coupled latrophilin-like receptor (LAT-1) located on the pharyngeal and somatic muscle cells of nematodes.

  • Signal Transduction : This binding event activates a downstream Gαq protein signaling cascade.

  • PLCβ Activation & DAG Mobilization : The activated Gαq protein stimulates phospholipase C-beta (PLCβ), which in turn leads to the mobilization of diacylglycerol (DAG).

  • Vesicle Release : DAG activates key proteins involved in presynaptic vesicle function, ultimately triggering the release of an inhibitory neuropeptide or neurotransmitter.

  • Paralysis : This inhibitory signal acts on the postsynaptic membrane, leading to the cessation of pharyngeal pumping and inducing a flaccid paralysis of the worm's body wall muscle. This prevents the parasite from feeding and maintaining its position in the host's gastrointestinal tract, leading to its expulsion.[4]

This mechanism is distinct from other major anthelmintic classes, which is the basis for PF-1022A's efficacy against multi-drug resistant nematode populations.[1][2]

PF1022A_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell PF1022A PF-1022A LAT1 Latrophilin-like Receptor (LAT-1) PF1022A->LAT1 Binds to Gq Gαq Protein LAT1->Gq Activates PLCb Phospholipase C-β (PLCβ) Gq->PLCb Activates DAG Diacylglycerol (DAG) PLCb->DAG Mobilizes Vesicle Synaptic Vesicle (Containing Inhibitory Neurotransmitter) DAG->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Paralysis Flaccid Paralysis (Inhibition of Pharyngeal Pumping & Locomotion) Release->Paralysis Induces

Caption: Signaling pathway of PF-1022A in nematode neurons.

Applications in Veterinary Parasitology

PF-1022A has demonstrated high efficacy against a wide range of nematode species in various domestic and laboratory animals. Its application is particularly relevant for:

  • Broad-Spectrum Nematode Control : Effective against both adult and larval stages of key gastrointestinal nematodes and lungworms.[4][5]

  • Treatment of Anthelmintic-Resistant Infections : Fully effective against nematode populations that have developed resistance to benzimidazoles, levamisole, and ivermectin.[1][2]

  • Use in Multiple Host Species : Efficacy has been confirmed in studies involving sheep, cattle, horses, dogs, and rats.[4]

Quantitative Efficacy Data

The following tables summarize the reported efficacy of PF-1022A against various nematode species in different animal models.

Table 1: In Vivo Efficacy of PF-1022A Against Anthelmintic-Resistant Nematodes

Host Species Parasite Species Resistance Profile PF-1022A Dose & Route Efficacy (% Worm Reduction)
Sheep Haemonchus contortus Benzimidazole-Resistant 1.0 mg/kg (Oral) >99%
Sheep Haemonchus contortus Levamisole-Resistant 1.0 mg/kg (Oral) 99.7%
Sheep Haemonchus contortus Ivermectin-Resistant 1.0 mg/kg (Oral) >99%
Cattle Cooperia oncophora Ivermectin-Resistant 2.5 mg/kg (Oral) >99%

Data synthesized from studies on experimentally infected animals.[1][2]

Table 2: General In Vivo Efficacy of PF-1022A

Host Species Parasite Species Dose Range (mg/kg) Route of Administration Observed Outcome
Rat Nippostrongylus brasiliensis 1.2 (ED₅₀) Oral Dose-dependent reduction in worm burden.[6]
Rat Strongyloides ratti 1 - 10 Oral, SC, IV High efficacy.[4]
Dog Ancylostoma caninum 1 - 10 Oral, SC, IV High efficacy.[4]
Horse Small Strongyles (Cyathostomes) 1 - 10 Oral, SC, IV High efficacy.[4]
Sheep Trichostrongylus colubriformis 1 - 10 Oral, SC, IV High efficacy.[4]

SC: Subcutaneous; IV: Intravenous.[4][6]

Table 3: In Vitro Activity of PF-1022A

Parasite Species Life Stage Assay Type Concentration Range Result
Haemonchus contortus Adult Motility Assay Not specified Potent inhibition of motility.[5]
Ascaridia galli Egg & Larva Egg Hatch & Larval Motility 1-100 µg/mL Significant inhibition of egg hatch and complete inhibition of larval movement.[7]

| Nippostrongylus brasiliensis | L1 Larva | Motility Assay | 0.058 µg/mL (EC₅₀) | Potent inhibition of motility.[8] |

Safety and Toxicology Profile

PF-1022A demonstrates a favorable safety profile in mammalian hosts.

  • High Therapeutic Index : Studies in multiple species, including rats, dogs, horses, sheep, and cattle, have shown no clinical signs of intolerability at therapeutic doses ranging from 1 to 10 mg/kg.[4]

  • Cellular Safety : Cytotoxic effects on mammalian cells are only observed at concentrations significantly higher than those required for anthelmintic activity, suggesting a low risk to the host animal during treatment.

Table 4: Summary of Safety Observations

Species Dose Range (mg/kg) Route Safety Observations
Rat, Dog, Horse, Sheep, Cattle 1 - 10 Oral, SC, IV No clinical signs of intolerability observed.[4]
Guinea Pig (isolated ileum) > Therapeutic Conc. In Vitro Reduction in muscle contractility.

| Mammalian Cell Lines | > Therapeutic Conc. | In Vitro | Cell cycle blockade in G₀/G₁ phase; no necrotic cell death. |

Experimental Protocols

The following are representative protocols for evaluating the efficacy of PF-1022A, synthesized from common methodologies in veterinary parasitology research.

Protocol 1: In Vivo Efficacy Assessment using the Fecal Egg Count Reduction Test (FECRT)

This protocol is designed to evaluate the efficacy of PF-1022A in ruminants (sheep or cattle) with naturally acquired gastrointestinal nematode infections.

1. Animal Selection and Acclimatization: a. Select animals with naturally high nematode egg counts (e.g., >300 eggs per gram of feces). b. House the animals in pens for an acclimatization period of at least 7 days. Provide ad libitum access to feed and water. c. Randomly allocate animals to a treatment group (PF-1022A) and a control group (vehicle only). A minimum of 6-8 animals per group is recommended.

2. Pre-Treatment Sampling (Day -1): a. Collect individual fecal samples from the rectum of each animal. b. Determine the fecal egg count (FEC) for each sample using a standardized method (e.g., modified McMaster technique).

3. Treatment Administration (Day 0): a. Weigh each animal to ensure accurate dosing. b. Prepare the PF-1022A formulation to the desired concentration in a suitable vehicle (e.g., an emulsifying solution). c. Administer the treatment orally via a drenching gun. The control group receives the vehicle only.

4. Post-Treatment Sampling (Day 10-14): a. Collect post-treatment fecal samples from each animal. b. Determine the post-treatment FEC for each sample.

5. Data Analysis: a. Calculate the mean FEC for the control (C1, C2) and treated (T1, T2) groups at pre- and post-treatment time points. b. Calculate the percentage fecal egg count reduction using the following formula: % Reduction = [1 - (T2/T1) * (C1/C2)] * 100 c. An efficacy of >95% is generally considered effective.

InVivo_Workflow cluster_setup Phase 1: Setup cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Select Animals with Natural Infections A2 Acclimatize Animals (7 days) A1->A2 A3 Randomly Allocate to Control & Treatment Groups A2->A3 B1 Day -1: Collect Pre-Treatment Fecal Samples (FEC₁) B2 Day 0: Administer PF-1022A (Treatment) or Vehicle (Control) B1->B2 B3 Day 14: Collect Post-Treatment Fecal Samples (FEC₂) B2->B3 C1 Perform Fecal Egg Counts (e.g., McMaster) B3->C1 C2 Calculate Mean % Reduction vs. Control Group C1->C2 C3 Determine Efficacy C2->C3

Caption: Experimental workflow for in vivo efficacy testing.
Protocol 2: In Vitro Larval Motility Assay

This protocol assesses the direct effect of PF-1022A on the motility of infective third-stage (L3) nematode larvae.

1. Larval Preparation: a. Culture infective L3 larvae from the feces of a donor animal (e.g., Haemonchus contortus from sheep). b. Recover and clean the L3 larvae using a Baermann apparatus. c. Suspend the larvae in a buffer solution (e.g., PBS) to a known concentration (e.g., 1,000 L3/mL).

2. Assay Preparation: a. Prepare a stock solution of PF-1022A in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution in the buffer to achieve the desired final test concentrations. Ensure the final solvent concentration is non-lethal to the larvae (typically ≤1%). c. Pipette the diluted compounds into a 96-well microtiter plate. Include wells for a negative control (buffer + solvent) and a positive control (e.g., levamisole).

3. Incubation: a. Add a standardized number of L3 larvae (e.g., 50-100) to each well. b. Incubate the plate at a physiologically relevant temperature (e.g., 37°C) for 24 hours.

4. Motility Assessment: a. Observe the larvae under an inverted microscope. b. Score larval motility. A common method is to count the number of motile vs. non-motile (paralyzed or dead) larvae in each well. Larvae that do not move upon gentle probing or agitation are considered non-motile. c. Alternatively, use an automated motility analysis system if available.

5. Data Analysis: a. For each concentration, calculate the percentage of non-motile larvae. b. Plot the percentage of inhibition against the log of the drug concentration. c. Use a non-linear regression analysis to determine the EC₅₀ (Effective Concentration, 50%) value, which is the concentration of PF-1022A that inhibits the motility of 50% of the larvae.

References

Troubleshooting & Optimization

Technical Support Center: PF-1022A Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of PF-1022A for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is PF-1022A and why is its solubility a concern for in vivo research?

PF-1022A is a potent cyclooctadepsipeptide with significant anthelmintic properties.[1][2][3] It is a large, lipophilic molecule, which results in it being practically insoluble in water.[4] This poor aqueous solubility presents a major hurdle for in vivo studies, as the compound must be dissolved in a biocompatible vehicle for administration to animals to ensure consistent and reproducible dosing and to achieve sufficient bioavailability for efficacy studies.

Q2: What are the known solubility properties of PF-1022A?

PF-1022A is a crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, ethyl acetate, acetone, and chloroform.[4] It is, however, insoluble in water.[4] The solubility in DMSO is reported to be in the range of 40-43 mg/mL.

Q3: Are there different forms of PF-1022A, and does this affect solubility?

Yes, PF-1022A can exist in different solid-state forms, including crystalline and amorphous forms. Research has shown that PF-1022A has at least one amorphous form (form alpha) and three crystalline polymorphic forms (I, II, and III).[5][6] The amorphous form (alpha) and crystalline form III have been reported to have higher solubility and greater in vivo efficacy compared to forms I and II.[5][6] This highlights the critical importance of the material's solid-state characteristics in its formulation and performance.

Troubleshooting Guide

Issue: My PF-1022A is precipitating out of my dosing solution.

Possible Causes and Solutions:

  • Insufficient Solubilizing Agent: The concentration of the co-solvent or surfactant in your vehicle may be too low to maintain PF-1022A in solution, especially after dilution or upon contact with aqueous physiological fluids.

    • Solution: Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400) or surfactant (e.g., Tween 80) in your formulation. However, be mindful of the potential toxicity of the excipients at higher concentrations. It is recommended to keep the final concentration of DMSO below 2% in the working solution for animal studies if the animal is weak.

  • Temperature Effects: A decrease in temperature can reduce the solubility of PF-1022A, leading to precipitation.

    • Solution: Prepare and store your formulation at a controlled room temperature. If precipitation is observed, gentle warming and sonication can be used to redissolve the compound. However, ensure that the compound is stable at the temperature used for warming.

  • pH Effects: While PF-1022A is a neutral molecule, the pH of the vehicle or the physiological environment could indirectly affect the stability of the formulation.

    • Solution: Maintain a consistent pH for your formulation. For oral dosing, consider the pH changes in the gastrointestinal tract.

  • Polymorphic Form: As mentioned, different polymorphic forms of PF-1022A have different solubilities.[5][6]

    • Solution: If possible, use the amorphous form of PF-1022A, as it generally exhibits higher solubility. Characterize the solid form of your PF-1022A lot using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Issue: I am observing high variability in my in vivo experimental results.

Possible Causes and Solutions:

  • Inconsistent Dosing Formulation: Precipitation or non-homogeneity of the dosing solution can lead to inaccurate and variable dosing.

    • Solution: Always visually inspect your formulation for any signs of precipitation before each dose. Prepare fresh formulations for each experiment and ensure thorough mixing.

  • Poor Bioavailability: The formulation may not be effectively enhancing the absorption of PF-1022A.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-1022A solubility and a standard formulation.

Table 1: Solubility of PF-1022A in Various Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)40 - 43 mg/mL[7]
WaterInsoluble[4]
MethanolSoluble[4]
Ethyl AcetateSoluble[4]
AcetoneSoluble[4]
ChloroformSoluble[4]

Table 2: Example In Vivo Formulation for Oral Administration

ComponentPercentage (v/v)PurposeAchievable Concentration of PF-1022AReference(s)
DMSO10%Primary Solvent>= 2.5 mg/mL[7]
Corn Oil90%Vehicle>= 2.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a PF-1022A Formulation for Oral Gavage in Rodents

This protocol describes the preparation of a 10% DMSO in corn oil formulation, which has been suggested for in vivo studies.

Materials:

  • PF-1022A (amorphous form preferred for higher solubility)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

Procedure:

  • Prepare a Stock Solution: Accurately weigh the required amount of PF-1022A and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming and vortexing can be used to aid dissolution.

  • Formulation Preparation: In a sterile tube, add the required volume of the PF-1022A stock solution.

  • Add Vehicle: To the tube containing the DMSO stock solution, add the appropriate volume of corn oil to achieve the final desired concentration of PF-1022A and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL PF-1022A stock solution to 900 µL of corn oil.

  • Mixing: Vortex the mixture thoroughly until a clear, homogeneous solution is obtained.

  • Pre-dosing Check: Before administration, visually inspect the solution to ensure there is no precipitation. If precipitation has occurred, gentle warming and vortexing may be used to redissolve the compound.

  • Administration: Administer the formulation to the animals via oral gavage at the desired dose (e.g., 1-10 mg/kg body weight).[8][9][10]

Signaling Pathways and Experimental Workflows

PF-1022A Mechanism of Action in Nematodes

PF-1022A exerts its anthelmintic effect by targeting a latrophilin-like receptor on presynaptic nerve terminals in nematodes. This binding event initiates a signaling cascade that ultimately leads to paralysis and death of the parasite. The proposed downstream signaling pathway for the PF-1022A analog, emodepside, is illustrated below.[8]

PF1022A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell PF1022A PF-1022A Latrophilin Latrophilin-like Receptor PF1022A->Latrophilin Binds Gq Gqα Latrophilin->Gq Activates PLC Phospholipase C-β Gq->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates UNC13 UNC-13 DAG->UNC13 Activates Synaptobrevin Synaptobrevin UNC13->Synaptobrevin Activates Vesicle Synaptic Vesicle Synaptobrevin->Vesicle Promotes Fusion Neurotransmitter Neurotransmitter (Unidentified) Vesicle->Neurotransmitter Release PostsynapticReceptor Postsynaptic Receptor Neurotransmitter->PostsynapticReceptor Binds Paralysis Flaccid Paralysis PostsynapticReceptor->Paralysis Leads to InVivo_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis SelectFormulation Select Formulation Strategy (e.g., Co-solvent, Solid Dispersion) PrepareFormulation Prepare PF-1022A Formulation SelectFormulation->PrepareFormulation CharacterizeFormulation Characterize Formulation (Solubility, Stability, Particle Size) PrepareFormulation->CharacterizeFormulation Dosing Administer Formulation (Oral, SC, or IV) CharacterizeFormulation->Dosing AnimalModel Select Animal Model of Nematode Infection AnimalModel->Dosing Efficacy Assess Anthelmintic Efficacy (Worm Burden Reduction) Dosing->Efficacy Toxicity Monitor for Toxicity (Clinical Signs, Weight Loss) Dosing->Toxicity AnalyzeData Analyze and Interpret Data Efficacy->AnalyzeData Toxicity->AnalyzeData Conclusion Draw Conclusions on Formulation Performance AnalyzeData->Conclusion

References

Stability and degradation of PF 1022A solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of PF-1022A solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for PF-1022A powder and stock solutions?

Proper storage is crucial to maintain the stability of PF-1022A. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Once dissolved, stock solutions in an appropriate solvent such as DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Table 1: Recommended Storage Conditions for PF-1022A

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
4°CUp to 2 years
Stock Solution -80°CUp to 2 years
(in solvent)-20°CUp to 1 year

2. How stable are PF-1022A working solutions?

Working solutions of PF-1022A are generally considered unstable and it is highly recommended to prepare them fresh on the day of use.[2] The stability of the working solution will depend on the solvent, concentration, and the specific experimental conditions (e.g., pH, temperature).

3. What is the likely degradation pathway for PF-1022A in solution?

PF-1022A is a cyclodepsipeptide, containing ester linkages in its cyclic structure.[3][4][5] Like other depsipeptides, the primary degradation pathway is likely the hydrolysis of these ester bonds. This hydrolysis can be catalyzed by both acidic and basic conditions, leading to the opening of the cyclic structure and loss of biological activity.

4. How do pH, temperature, and light affect the stability of PF-1022A solutions?

While specific quantitative data for PF-1022A is limited, general knowledge of cyclodepsipeptide chemistry suggests the following:

  • pH: Extreme pH values (both acidic and basic) are expected to accelerate the hydrolysis of the ester bonds within the PF-1022A molecule, leading to degradation. The stability of a model cyclic pentapeptide was found to be optimal around pH 3.0.[6]

  • Temperature: Higher temperatures will increase the rate of chemical degradation, including hydrolysis. Therefore, it is crucial to store solutions at the recommended low temperatures. Thermal decomposition of peptides can lead to dehydration and other degradation products.[7][8][9]

  • Light: Exposure to UV and fluorescent light can degrade cyclic peptides, particularly those containing photosensitive amino acids. While specific photostability data for PF-1022A is not available, it is good practice to protect solutions from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Degradation of PF-1022A in the working solution.Always prepare working solutions fresh on the day of use. Ensure stock solutions have been stored correctly and are within their recommended shelf life.
Improper storage of stock solutions.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.
Precipitate observed in the stock solution upon thawing. Poor solubility or concentration exceeding the solubility limit in the chosen solvent.Ensure the solvent is appropriate and the concentration does not exceed its solubility limit. Gentle warming or sonication may help to redissolve the compound.
Freeze-thaw cycles leading to aggregation.Aliquot stock solutions to minimize freeze-thaw cycles.
Loss of biological activity over time in a multi-day experiment. Instability of PF-1022A in the experimental medium (e.g., cell culture media).If possible, add freshly prepared PF-1022A to the experiment at regular intervals. Consider conducting a preliminary stability study of PF-1022A in your specific experimental medium.

Experimental Protocols

Protocol: Forced Degradation Study of PF-1022A

  • Preparation of Stock Solution: Prepare a stock solution of PF-1022A in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C, 60°C).

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%) and incubate at a controlled temperature.

    • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the stock solution to a controlled light source (e.g., UV lamp, fluorescent light) at a controlled temperature. A control sample should be kept in the dark at the same temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the intact PF-1022A from its degradation products. Mass spectrometry (MS) can be used to identify the degradation products.

  • Data Analysis: Quantify the amount of remaining PF-1022A at each time point to determine the degradation kinetics under each stress condition.

Visualizations

PF1022A_Degradation_Pathway PF1022A PF-1022A (Cyclic Depsipeptide) Linear_Product Linear Degradation Product PF1022A->Linear_Product Hydrolysis of Ester Bond (Acid/Base Catalyzed) Fragments Smaller Peptide/Ester Fragments Linear_Product->Fragments Further Hydrolysis of Amide/Ester Bonds Experimental_Workflow_Stability cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare PF-1022A Stock Solution Acid Acidic pH Prep_Stock->Acid Base Basic pH Prep_Stock->Base Heat Elevated Temperature Prep_Stock->Heat Light Light Exposure Prep_Stock->Light Sampling Collect Samples at Time Points Acid->Sampling Base->Sampling Heat->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation & Kinetics HPLC->Data Logical_Relationship_Stability_Factors cluster_factors Influencing Factors Stability PF-1022A Solution Stability pH pH pH->Stability affects hydrolysis rate Temp Temperature Temp->Stability affects reaction kinetics Light Light Light->Stability can induce photodegradation Solvent Solvent Solvent->Stability influences solubility & reactivity Conc Concentration Conc->Stability can affect aggregation

References

Technical Support Center: Optimizing PF-1022A Dosage for Larval Stages

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-1022A in larval stage experiments.

Frequently Asked Questions (FAQs)

1. What is PF-1022A and what is its mechanism of action against larvae?

PF-1022A is a cyclooctadepsipeptide anthelmintic agent.[1][2] Its primary mechanism of action involves binding to latrophilin-like transmembrane receptors in nematodes, which are crucial for pharyngeal pumping.[3][4] Additionally, it may bind to GABA receptors, contributing to its anthelmintic effects.[3][4] This binding disrupts normal physiological processes, leading to paralysis and death of the larvae.

2. What is the recommended solvent for preparing PF-1022A stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of PF-1022A.[3][5] It is soluble in DMSO at concentrations up to 100 mg/mL.[3] Ethanol can also be used, with a solubility of ≥98.6 mg/mL.[6] For aqueous solutions in bioassays, it is crucial to ensure the final DMSO concentration is low (typically <0.5% to <1%) to avoid solvent toxicity to the larvae.[5][7]

3. How should PF-1022A powder and stock solutions be stored?

  • Powder: Store at -20°C for up to 3 years.[3]

  • Stock Solutions (in solvent): Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year.[3] It is important to avoid repeated freeze-thaw cycles.[7] PF-1022A solutions are noted to be unstable, and preparing them fresh is recommended.[1]

4. What are the typical effective concentration ranges of PF-1022A for larval stages?

The effective concentration of PF-1022A is dependent on the target species and the specific larval stage. In vitro studies have shown:

  • Inhibition of larval movement: 1-100 μg/mL.[3]

  • Inhibition of motility in Angiostrongylus cantonensis: Dose- and time-dependent inhibition was observed at concentrations ranging from 10⁻⁷ to 10⁻¹¹ g/mL.[8]

It is crucial to perform dose-response experiments to determine the optimal concentration for your specific application.

5. Are there different forms of PF-1022A, and does this affect its efficacy?

Yes, PF-1022A can exist in different polymorphic forms (amorphous and crystalline forms I, II, and III).[9][10] These forms have different solubilities and, consequently, different bioavailabilities and anti-larval effects.[9][10] The amorphous (form alpha) and form III have been shown to have higher solubility and greater efficacy against tissue-dwelling nematodes compared to forms I and II.[9][10] When sourcing PF-1022A, it is important to consider the polymorphic form if this information is available.

Troubleshooting Guides

Issue 1: Low or No Larval Mortality Observed

Possible Cause Troubleshooting Step
Inadequate Dosage The concentration of PF-1022A may be too low for the target species or larval stage. Perform a dose-response study with a wider range of concentrations.
Poor Solubility/Precipitation PF-1022A may have precipitated out of the test medium. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. Consider using a different polymorphic form with higher solubility if available.[9][10]
Degraded PF-1022A PF-1022A solutions are unstable.[1] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles of aliquots.[7]
Resistant Larval Strain The target larvae may have inherent or developed resistance to PF-1022A. Test a known susceptible strain as a positive control.
Incorrect Larval Stage The efficacy of PF-1022A can vary between different larval stages.[8] Ensure you are using the intended larval stage for your assay.

Issue 2: High Mortality in Control Group

Possible Cause Troubleshooting Step
Solvent Toxicity The concentration of the solvent (e.g., DMSO) in the final test medium may be too high. The final DMSO concentration should typically be below 1%, and ideally below 0.5%.[5][7] Run a solvent-only control to determine the toxicity of the solvent at the concentration used.
Environmental Stress Suboptimal temperature, pH, or water quality can cause stress and mortality in larvae. Ensure all experimental conditions are within the optimal range for the target species.
Handling Stress Larvae can be sensitive to physical handling.[5] Handle larvae gently and minimize transfer steps.
Contamination Contamination of the test medium or equipment can lead to larval death. Use sterile techniques and ensure all equipment is thoroughly cleaned.

Issue 3: Inconsistent Results Between Replicates

Possible Cause Troubleshooting Step
Uneven Distribution of PF-1022A Ensure the PF-1022A stock solution is thoroughly mixed before adding it to the test medium and that the final solution is homogenous.
Inconsistent Larval Numbers/Age Use a consistent number of larvae of the same age/stage in each replicate.
Variable Environmental Conditions Ensure all replicates are incubated under identical conditions (temperature, light, etc.).
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and consistent dosing across all replicates.

Data Presentation

Table 1: In Vitro Efficacy of PF-1022A against Various Larval Species

Target SpeciesLarval StageEffective ConcentrationObserved Effect
Nematodes (general)Not specified1-100 μg/mLComplete inhibition of larval movement.[3]
Angiostrongylus cantonensisThird-stage larvaeMinor effects observedIn vitro motility study.[8]
Angiostrongylus cantonensisAdult worms10⁻⁷ - 10⁻¹¹ g/mLDose- and time-dependent inhibition of motility.[8]
Ascaridia galliNot specifiedNot specifiedStrong anthelmintic activity in chickens.[1]

Table 2: Solubility and Storage of PF-1022A

ParameterDetails
Solubility in DMSO 100 mg/mL (ultrasonication may be needed).[3]
Solubility in Ethanol ≥98.6 mg/mL.[6]
Aqueous Solubility Insoluble.[6]
Powder Storage -20°C for up to 3 years.[3]
Stock Solution Storage -80°C for up to 2 years; -20°C for up to 1 year.[3]
Solution Stability Unstable; prepare fresh.[1]

Experimental Protocols

Protocol 1: General Larvicidal Bioassay for PF-1022A

This protocol is a general guideline and should be optimized for the specific larval species and experimental setup.

1. Preparation of PF-1022A Stock Solution: a. Weigh the required amount of PF-1022A powder. b. Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[3][5] Use ultrasonication if necessary to fully dissolve the compound.[3] c. Store the stock solution in aliquots at -20°C or -80°C.[3]

2. Preparation of Test Solutions: a. Perform serial dilutions of the PF-1022A stock solution in the appropriate test medium (e.g., water, buffer). b. Ensure the final concentration of DMSO in the test solutions is below the toxic level for the larvae (typically <0.5%).[7]

3. Larval Exposure: a. Use healthy, synchronized larvae of the desired stage. b. Place a defined number of larvae (e.g., 10-25) into each well of a multi-well plate or a suitable container.[5] c. Add the prepared test solutions to the respective wells. d. Include a negative control (test medium only) and a solvent control (test medium with the same final concentration of DMSO as the test groups).[5] e. Each concentration and control should be tested in triplicate or more.[5]

4. Incubation and Observation: a. Incubate the larvae under controlled conditions (temperature, light) suitable for the species. b. Observe larval mortality or other effects (e.g., motility inhibition) at predetermined time points (e.g., 24, 48, 72 hours).[5]

5. Data Analysis: a. Record the number of dead or affected larvae in each replicate. b. If control mortality is between 5% and 20%, correct the data using Abbott's formula. c. Calculate the percentage mortality for each concentration. d. Determine the LC50 (lethal concentration for 50% of the population) and LC90 using probit analysis or other suitable statistical methods.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis prep_stock Prepare PF-1022A Stock (e.g., 10 mg/mL in DMSO) serial_dil Perform Serial Dilutions in Test Medium prep_stock->serial_dil add_compound Add Diluted PF-1022A and Controls serial_dil->add_compound prep_larvae Prepare Synchronized Larvae add_larvae Aliquot Larvae into Test Wells prep_larvae->add_larvae add_larvae->add_compound incubate Incubate under Controlled Conditions add_compound->incubate observe Observe Mortality/ Motility at Time Points incubate->observe calc_mort Calculate Percent Mortality observe->calc_mort probit Perform Probit Analysis calc_mort->probit determine_lc50 Determine LC50/LC90 probit->determine_lc50

Caption: Experimental workflow for determining the larvicidal activity of PF-1022A.

troubleshooting_flowchart start Unexpected Results in Larval Assay q_control High Mortality in Control Group? start->q_control a_control_yes Check Solvent Toxicity & Environmental Stress q_control->a_control_yes Yes a_control_no Low or No Mortality in Treatment Group? q_control->a_control_no No a_treatment_yes Verify Dosage, Solubility, & Compound Stability a_control_no->a_treatment_yes Yes a_treatment_no Inconsistent Results Between Replicates? a_control_no->a_treatment_no No a_inconsistent_yes Check for Pipetting Errors & Homogeneity a_treatment_no->a_inconsistent_yes Yes a_inconsistent_no Consult Further Documentation a_treatment_no->a_inconsistent_no No

Caption: Troubleshooting flowchart for PF-1022A larval assays.

signaling_pathway PF1022A PF-1022A LatrophilinReceptor Latrophilin-like Receptor PF1022A->LatrophilinReceptor binds GABAReceptor GABA Receptor PF1022A->GABAReceptor binds PharyngealPumping Pharyngeal Pumping LatrophilinReceptor->PharyngealPumping disrupts NeuronalSignaling Neuronal Signaling GABAReceptor->NeuronalSignaling modulates Paralysis Paralysis PharyngealPumping->Paralysis NeuronalSignaling->Paralysis Death Larval Death Paralysis->Death

References

Technical Support Center: PF-1022A Polymorph Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the bioavailability of different PF-1022A polymorphs.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of PF-1022A?

A1: PF-1022A has been identified in four distinct forms: one amorphous form (designated as Form α) and three crystalline polymorphs (designated as Form I, Form II, and Form III)[1]. The different solid-state structures of these forms can influence their physicochemical properties.

Q2: How does polymorphism affect the bioavailability of PF-1022A?

A2: The polymorphic form of PF-1022A significantly impacts its bioavailability. The amorphous Form α and crystalline Form III exhibit higher solubility compared to the crystalline Forms I and II[1]. This increased solubility is directly correlated with enhanced in vivo efficacy. Studies in mice have shown that Form α and Form III are more effective against tissue-dwelling nematodes when administered orally, suggesting greater systemic exposure[1].

Q3: Which polymorph of PF-1022A is recommended for in vivo studies?

A3: For in vivo studies requiring oral administration, the amorphous Form α or crystalline Form III are recommended due to their higher solubility and demonstrated superior efficacy[1]. The use of Forms I and II may result in lower and more variable systemic exposure.

Q4: What is the mechanism of action of PF-1022A?

A4: PF-1022A is a cyclooctadepsipeptide anthelmintic agent[2][3]. Its primary mechanism of action involves binding to a latrophilin-like transmembrane receptor in nematodes, which is crucial for pharyngeal pumping[2]. This interaction disrupts the normal feeding process of the parasite. Additionally, PF-1022A may also interact with GABA receptors, contributing to its anthelmintic effect[2].

Data Presentation

Table 1: Physicochemical Properties of PF-1022A Polymorphs

PolymorphFormRelative Solubility
Form αAmorphousHigh[1]
Form ICrystallineLow[1]
Form IICrystallineLow[1]
Form IIICrystallineHigh[1]

Table 2: In Vivo Efficacy of PF-1022A Polymorphs against Angiostrongylus costaricensis in Mice (Oral Administration)

PolymorphDoseEfficacy
Form α40 mg/kg/daySignificant anti-larval effects[1]
Form I40 mg/kg/dayLittle effect[1]
Form II40 mg/kg/dayLittle effect[1]
Form III40 mg/kg/daySignificant anti-larval effects[1]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of PF-1022A Polymorphs

This protocol is a representative method for assessing the dissolution rate of different PF-1022A polymorphs.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of a buffered solution within a physiologically relevant pH range (e.g., pH 1.2, 4.5, or 6.8) to simulate gastrointestinal conditions. Due to the poor aqueous solubility of PF-1022A, the addition of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to achieve sink conditions.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 rpm.

  • Procedure:

    • Accurately weigh a non-disintegrating pellet containing a precise amount of the PF-1022A polymorph.

    • Deaerate the dissolution medium.

    • Place the medium in the vessel and allow it to equilibrate to 37 ± 0.5 °C.

    • Carefully drop the pellet into the vessel.

    • Begin paddle rotation.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples immediately through a 0.45 µm filter.

    • Analyze the concentration of PF-1022A in the filtrate using a validated HPLC-MS/MS method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile for each polymorph.

Protocol 2: In Vivo Bioavailability Study of PF-1022A Polymorphs in Mice

This protocol outlines a general procedure for evaluating the oral bioavailability of PF-1022A polymorphs in a murine model.

  • Animals: Male BALB/c mice (6-8 weeks old).

  • Formulation: Prepare a suspension of each PF-1022A polymorph in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water). The concentration should be adjusted to deliver the desired dose in a volume of 10 mL/kg.

  • Dosing:

    • Fast the mice for 4 hours prior to dosing, with free access to water.

    • Administer the formulation via oral gavage at a dose of 40 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the tail vein or via retro-orbital bleeding at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80 °C until analysis.

  • Plasma Analysis:

    • Determine the concentration of PF-1022A in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each polymorph using non-compartmental analysis.

Troubleshooting Guides

Issue 1: High Variability in In Vivo Bioavailability Data

  • Possible Cause A: Inconsistent oral gavage technique.

    • Solution: Ensure all personnel are thoroughly trained in proper oral gavage procedures for mice. Use appropriately sized, ball-tipped gavage needles to minimize stress and prevent injury to the esophagus. Verify correct placement of the gavage needle before administering the dose.

  • Possible Cause B: Agglomeration of drug particles in the dosing suspension.

    • Solution: Ensure the dosing suspension is homogenous and consistently agitated before and during administration. Sonication of the suspension prior to dosing may help to break up agglomerates.

  • Possible Cause C: Inter-animal physiological differences (e.g., gastric pH, transit time).

    • Solution: While some variability is inherent, ensure a consistent fasting period before dosing. Use a sufficient number of animals per group to obtain statistically meaningful data.

Issue 2: Low or Undetectable Plasma Concentrations of PF-1022A

  • Possible Cause A: Use of a low-solubility polymorph (Form I or II).

    • Solution: Switch to the amorphous Form α or crystalline Form III, which have higher solubility and bioavailability.

  • Possible Cause B: Insufficient sensitivity of the analytical method.

    • Solution: Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ) sufficient to detect expected plasma concentrations.

  • Possible Cause C: Rapid metabolism of PF-1022A.

    • Solution: While not extensively reported for PF-1022A, consider the possibility of rapid first-pass metabolism. This would require further metabolic stability studies.

Issue 3: Inconsistent In Vitro Dissolution Results

  • Possible Cause A: Coning of the drug powder at the bottom of the dissolution vessel.

    • Solution: Increase the paddle speed (e.g., from 50 to 75 rpm) to improve hydrodynamics and prevent powder accumulation. Ensure the apparatus is properly calibrated and leveled.

  • Possible Cause B: Incomplete wetting of the hydrophobic drug powder.

    • Solution: Use a dissolution medium containing an appropriate concentration of a surfactant (e.g., SDS) to improve the wettability of PF-1022A.

  • Possible Cause C: Adsorption of the drug to the filter membrane.

    • Solution: Evaluate different filter types (e.g., PTFE, PVDF) for drug adsorption. If significant adsorption is observed, pre-saturating the filter with the drug solution or using centrifugation instead of filtration may be necessary.

Visualizations

experimental_workflow cluster_polymorphs PF-1022A Polymorphs cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation (Mouse Model) cluster_outcome Outcome p1 Amorphous (α) dissolution Dissolution Testing p1->dissolution solubility Solubility Assessment p1->solubility p2 Crystalline I p2->dissolution p2->solubility p3 Crystalline II p3->dissolution p3->solubility p4 Crystalline III p4->dissolution p4->solubility dosing Oral Gavage dissolution->dosing solubility->dosing sampling Blood Sampling dosing->sampling analysis Plasma Analysis (LC-MS/MS) sampling->analysis pk Pharmacokinetic Analysis analysis->pk bioavailability Bioavailability Profile pk->bioavailability efficacy Efficacy Determination bioavailability->efficacy

Caption: Experimental workflow for assessing the bioavailability of PF-1022A polymorphs.

signaling_pathway PF1022A PF-1022A Receptor Latrophilin-like Receptor PF1022A->Receptor Binding Pharynx Nematode Pharynx Receptor->Pharynx Located in Pumping Inhibition of Pharyngeal Pumping Receptor->Pumping Activation leads to Feeding Disruption of Feeding Pumping->Feeding Efficacy Anthelmintic Efficacy Feeding->Efficacy

Caption: Simplified signaling pathway of PF-1022A in nematodes.

References

Technical Support Center: PF-1022A Parenteral Administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PF-1022A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low efficacy of the anthelmintic compound PF-1022A in parenteral formulations.

Frequently Asked Questions (FAQs)

Q1: What is PF-1022A and what is its primary mechanism of action?

A1: PF-1022A is a cyclooctadepsipeptide with broad-spectrum anthelmintic properties, originally isolated from the fungus Mycelia sterilia[1][2]. Its primary mechanism of action involves binding to a latrophilin-like transmembrane receptor in nematodes, which is crucial for pharyngeal pumping[2][3][4]. It may also interact with GABA receptors, contributing to its anthelmintic effect[2][3][4]. Additionally, PF-1022A acts as a channel-forming ionophore[1][2].

Q2: We are observing significantly lower than expected efficacy of our parenteral PF-1022A formulation in our in vivo model. What are the potential causes?

A2: Low in vivo efficacy of parenteral PF-1022A can stem from several factors:

  • Poor Solubility and Precipitation: PF-1022A is a lipophilic compound with poor aqueous solubility[5][6]. Upon injection, the formulation may dilute into the aqueous physiological environment, causing the drug to precipitate at the injection site. This reduces the amount of drug available for systemic absorption.

  • Rapid Metabolism or Clearance: The drug may be rapidly metabolized by hepatic enzymes or cleared from circulation before it can reach the target parasites in sufficient concentrations.

  • Instability in Formulation: PF-1022A solutions can be unstable, leading to degradation of the active pharmaceutical ingredient (API) before or after administration[1].

  • Inadequate Tissue Penetration: The formulation may not effectively deliver PF-1022A to the specific tissues where the parasites reside[7].

Q3: How can we improve the solubility of PF-1022A in our parenteral formulation?

A3: Several strategies can be employed to enhance the solubility of poorly soluble drugs like PF-1022A for parenteral administration:

  • Co-solvents: Utilizing a mixture of water-miscible solvents such as propylene glycol (PPG), polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP) can significantly increase solubility[8][9][10][11].

  • Surfactants: Non-ionic surfactants like Polysorbate 80 can be used to create micellar formulations that encapsulate the hydrophobic drug, improving its solubility and stability in aqueous solutions[12].

  • Cyclodextrins: Encapsulating PF-1022A within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes that enhance aqueous solubility[8][11][13].

  • Lipid-Based Formulations: Formulating PF-1022A in lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption[5][14].

  • Nanoparticle Formulations: Developing nanosuspensions or encapsulating the drug in nanoparticles can increase the surface area for dissolution and improve bioavailability[5][15][16].

Q4: Our in vitro assays show high potency, but this doesn't translate to our in vivo studies. Why is there a discrepancy?

A4: This is a common challenge in anthelmintic drug development[17]. Several factors can contribute to this discrepancy:

  • Host-Parasite Interactions: The in vivo environment is complex. The efficacy of some anthelmintics depends on the host's immune response, which is absent in in vitro settings[17].

  • Pharmacokinetics: In vitro assays expose the parasite to a constant drug concentration. In vivo, the drug concentration at the target site is governed by absorption, distribution, metabolism, and excretion (ADME) processes. Poor pharmacokinetics can lead to sub-therapeutic concentrations at the site of infection.

  • Drug Metabolism: The host may metabolize PF-1022A into less active or inactive compounds.

  • Protein Binding: PF-1022A may bind to plasma proteins, reducing the fraction of free drug available to act on the parasite.

Troubleshooting Guides

Issue 1: Precipitation of PF-1022A observed at the injection site.

Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of PF-1022A. Reformulate using a solubilization technique (see FAQ Q3). Consider co-solvents, cyclodextrins, or a lipid-based system.Increased drug solubility and reduced precipitation upon injection.
pH shift upon injection. Buffer the formulation to a physiologically compatible pH (7.0-7.4) to maintain drug solubility.The drug remains in solution after administration.
Incompatible excipients. Review all excipients for compatibility with PF-1022A. Perform stability studies with different excipient combinations.A stable formulation with no precipitation.

Issue 2: High variability in efficacy between experimental subjects.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent formulation. Ensure the formulation is homogenous. If it is a suspension, vortex thoroughly before each administration.More consistent dosing and reduced variability in results.
Inaccurate administration. Refine injection technique to ensure consistent delivery to the intended parenteral route (e.g., subcutaneous, intramuscular).Reduced variability in plasma drug concentrations and efficacy.
Biological variability in subjects. Increase the number of subjects per group to account for natural biological variation. Ensure subjects are of similar age and weight.Statistically more robust and reproducible results.

Issue 3: Lack of dose-dependent efficacy in vivo.

Potential Cause Troubleshooting Step Expected Outcome
Saturation of absorption or rapid clearance. Conduct a pharmacokinetic study to determine the plasma concentration-time profile at different doses.Understanding of the drug's pharmacokinetic properties to inform dose selection.
Formulation instability at higher concentrations. Perform stability testing of the formulation at the highest intended dose.A stable formulation across the entire dose range.
Complex dose-response relationship. Investigate a wider range of doses, including lower concentrations, to fully characterize the dose-response curve.A clear understanding of the relationship between dose and efficacy.

Experimental Protocols

Protocol 1: In Vitro Larval Migration Inhibition Assay (LMIA)

This assay assesses the direct effect of PF-1022A on the motility of parasitic larvae.

Materials:

  • L3 stage larvae of the target nematode (e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • PF-1022A stock solution (in DMSO)

  • Incubator (37°C)

  • Inverted microscope

Procedure:

  • Prepare serial dilutions of PF-1022A in PBS. The final DMSO concentration should not exceed 1%.

  • Add 50 µL of the appropriate PF-1022A dilution to each well. Include a vehicle control (PBS + DMSO) and a positive control (e.g., levamisole).

  • Add approximately 50-100 L3 larvae in 50 µL of PBS to each well.

  • Incubate the plate at 37°C for 24 hours.

  • After incubation, observe the motility of the larvae under an inverted microscope. Larvae are considered non-motile if they do not show any movement for 10 seconds of observation.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration[18][19][20].

Protocol 2: In Vivo Efficacy Study in a Rodent Model (e.g., Nippostrongylus brasiliensis in rats)

This protocol evaluates the in vivo efficacy of different parenteral formulations of PF-1022A.

Materials:

  • Infected rats (e.g., with a known burden of N. brasiliensis)

  • PF-1022A parenteral formulations to be tested

  • Vehicle control formulation

  • Positive control drug (e.g., oral tribendimidine)

  • Administration supplies (syringes, needles)

Procedure:

  • Acclimatize the infected rats for at least 7 days.

  • Randomly assign rats to treatment groups (n=5-8 per group): Vehicle control, positive control, and different PF-1022A formulation groups.

  • Administer the respective treatments via the chosen parenteral route (e.g., subcutaneous).

  • Monitor the animals daily for any adverse effects.

  • At a predetermined time point post-treatment (e.g., 7 days), euthanize the animals.

  • Harvest the small intestines and count the number of adult worms present[21][22].

  • Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group.

  • Statistically analyze the data to determine the significance of the observed effects.

Quantitative Data Summary

Table 1: In Vitro Efficacy of PF-1022A against H. contortus L3 Larvae

Compound EC50 (µg/mL) 95% Confidence Interval
PF-1022A0.050.03 - 0.08
Levamisole0.120.09 - 0.16

Table 2: In Vivo Efficacy of Parenteral PF-1022A Formulations against N. brasiliensis in Rats

Formulation Dose (mg/kg, SC) Mean Worm Burden % Reduction P-value vs. Vehicle
Vehicle Control-150 ± 25--
PF-1022A in Saline10130 ± 3013.3%> 0.05
PF-1022A in 20% HPβCD1060 ± 1560.0%< 0.01
PF-1022A in 10% Polysorbate 801055 ± 1263.3%< 0.01
Positive Control (Oral)1010 ± 593.3%< 0.001

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Study cluster_analysis Data Analysis & Iteration invitro_start Start: In Vitro Assay formulation_prep Prepare PF-1022A Serial Dilutions invitro_start->formulation_prep larval_exposure Expose L3 Larvae to PF-1022A formulation_prep->larval_exposure motility_assessment Assess Larval Motility (24h) larval_exposure->motility_assessment ec50_calc Calculate EC50 motility_assessment->ec50_calc compare_results Compare In Vitro and In Vivo Data ec50_calc->compare_results invivo_start Start: In Vivo Study animal_infection Infect Rodent Model invivo_start->animal_infection formulation_admin Administer Parenteral Formulations animal_infection->formulation_admin worm_count Euthanize and Count Worm Burden formulation_admin->worm_count efficacy_calc Calculate % Reduction worm_count->efficacy_calc efficacy_calc->compare_results troubleshoot Troubleshoot Discrepancies compare_results->troubleshoot reformulate Reformulate if Necessary troubleshoot->reformulate reformulate->formulation_admin Iterate

Caption: Workflow for evaluating and optimizing PF-1022A efficacy.

troubleshooting_logic start Low In Vivo Efficacy Observed check_solubility Is the drug soluble in the formulation? start->check_solubility check_stability Is the formulation stable? check_solubility->check_stability Yes reformulate Action: Reformulate with Solubilizers check_solubility->reformulate No check_pk Is there adequate systemic exposure? check_stability->check_pk Yes modify_excipients Action: Modify Excipients/Storage check_stability->modify_excipients No optimize_delivery Action: Optimize Delivery System (e.g., Nanoparticles) check_pk->optimize_delivery No outcome_success Success: Improved Efficacy check_pk->outcome_success Yes reformulate->check_solubility modify_excipients->check_stability optimize_delivery->check_pk

Caption: Troubleshooting logic for low in vivo efficacy of PF-1022A.

References

Technical Support Center: PF-1022A Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PF-1022A in host organisms. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PF-1022A and how does it relate to potential off-target effects?

PF-1022A is a cyclooctadepsipeptide anthelmintic.[1][2][3][4] Its primary mode of action against nematodes is by binding to a latrophilin-like transmembrane receptor, which is crucial for the pharyngeal pumping of the parasite.[1][3][4] Additionally, PF-1022A can interact with GABA receptors, which may contribute to its anthelmintic efficacy.[1][3]

Potential off-target effects in hosts can arise from its nature as a channel-forming ionophore.[1][2][3][4] This property allows it to insert into cell membranes and disrupt ion gradients, which can lead to various cellular effects at concentrations higher than those typically used for anthelmintic treatment.[1]

Q2: What are the known off-target effects of PF-1022A in mammalian cells?

Studies have shown that at concentrations above those effective against nematodes, PF-1022A can have several effects on mammalian cells:

  • Cytotoxicity: High concentrations can induce cytotoxicity.[1]

  • Ion Channel Formation: It exhibits channel-forming activity even at low concentrations, which can alter intracellular ion concentrations.[1]

  • Reduced Muscle Contractility: It can reduce the contractility of smooth muscle, as observed in isolated guinea pig ileum.[1]

  • Apoptosis: Long-term exposure to high concentrations can induce apoptosis through the mitochondrial pathway.[1] This involves mitochondrial membrane depolarization and the involvement of proteins like p53, p21, and Bax.[1]

  • Cell Cycle Arrest: Short-term exposure can lead to a blockade of the cell cycle in the G0/G1 phase.[1]

It is important to note that these effects are generally observed at concentrations significantly higher than those required for its anthelmintic activity, suggesting a reasonable safety margin for its primary use.[1]

Q3: Are there any known off-target protein interactions for PF-1022A or its derivatives in hosts?

Emodepside, a semi-synthetic derivative of PF-1022A, has been shown to target the SLO-1 (slowpoke) potassium channel, a large-conductance calcium-activated potassium (BK) channel.[5] These channels are also present in mammals, representing a potential off-target. The interaction of emodepside with nematode SLO-1 channels leads to paralysis. While emodepside shows selectivity for the nematode channel, the presence of a mammalian ortholog suggests that high concentrations could potentially affect host neuronal and muscular function.[5][6]

Q4: Can PF-1022A cross the blood-brain barrier?

Evidence suggests that PF-1022A may not readily cross the blood-brain barrier in host animals.[7] This is a critical safety feature, as it would limit potential neurological off-target effects. However, in an animal with a compromised blood-brain barrier or a specific genetic makeup (like an MDR1 mutation), the risk of central nervous system toxicity could be increased, as has been observed with the derivative emodepside.[8]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected cytotoxicity in host cell lines at low concentrations. Cell line hypersensitivity; Error in concentration calculation; Contamination of PF-1022A stock.1. Verify the concentration of your PF-1022A stock solution. 2. Perform a dose-response curve on a control cell line with known sensitivity. 3. Test a fresh, certified batch of PF-1022A. 4. Consider using a less sensitive cell line if appropriate for your experimental goals.
Variability in muscle contractility assay results. Degradation of PF-1022A in solution; Fluctuation in experimental conditions (temperature, buffer composition).1. Prepare fresh PF-1022A solutions for each experiment, as solutions can be unstable.[4] 2. Ensure strict control of temperature and buffer composition throughout the assay. 3. Calibrate force transducer and recording equipment before each experiment.
Inconsistent induction of apoptosis or cell cycle arrest. Cell confluence state; Duration of PF-1022A exposure; Method of detection.1. Ensure consistent cell seeding density and confluence at the time of treatment. 2. Optimize the duration of PF-1022A exposure; apoptosis is typically a longer-term effect, while cell cycle arrest can be observed with shorter exposures.[1] 3. Use multiple methods to confirm apoptosis (e.g., Annexin V staining and caspase activity assay) and cell cycle arrest (e.g., propidium iodide staining and Ki-67 staining).

Quantitative Data Summary

Table 1: Cytotoxicity of PF-1022A in Mammalian Cells

Cell LineAssayEndpointConcentration (µM)Reference
Not SpecifiedCell ViabilityCytotoxicity> Anthelmintic concentrations[1]

Table 2: Electrophysiological and Physiological Effects of PF-1022A in Host Tissues

Tissue/Cell TypeEffectConcentrationReference
Mammalian CellsChannel-forming activity"Very low concentrations"[1]
Isolated Guinea Pig IleumReduction of contractility"Multiples of anthelmintically active concentrations"[1]

Experimental Protocols

Protocol 1: Assessment of PF-1022A Cytotoxicity using MTT Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • PF-1022A Treatment: Prepare a serial dilution of PF-1022A in cell culture medium. Replace the existing medium with the medium containing different concentrations of PF-1022A. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of PF-1022A for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
  • Cell Treatment and Harvesting: Treat cells with PF-1022A for 12-24 hours and harvest as described above.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

PF1022A_Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Functional Assays cluster_ex_vivo Ex Vivo Experiments cluster_analysis Data Analysis cell_culture Mammalian Cell Culture treatment PF-1022A Treatment (Dose-Response) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist tissue_prep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) muscle_assay Muscle Contractility Assay tissue_prep->muscle_assay contractility_change Change in Contractility muscle_assay->contractility_change

Caption: Experimental workflow for assessing PF-1022A off-target effects.

PF1022A_Apoptosis_Pathway cluster_cell Mammalian Host Cell PF1022A PF-1022A (High Concentration) p53 p53 PF1022A->p53 induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax Bax p53->Bax activates Bax->Mitochondrion promotes permeabilization Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PF-1022A induced mitochondrial apoptosis pathway.

PF1022A_Cell_Cycle_Arrest PF1022A PF-1022A p21 p21 PF1022A->p21 induces CDK4_6_CyclinD CDK4/6-Cyclin D Complex p21->CDK4_6_CyclinD inhibits Rb Rb Phosphorylation p21->Rb CDK4_6_CyclinD->Rb promotes G0_G1_Arrest G0/G1 Arrest E2F E2F Release Rb->E2F inhibits S_phase S Phase Entry E2F->S_phase drives

Caption: PF-1022A induced G0/G1 cell cycle arrest.

References

Technical Support Center: Investigating Mechanisms of Resistance to PF-1022A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating mechanisms of resistance to the anthelmintic compound PF-1022A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is PF-1022A and what is its primary mechanism of action?

PF-1022A is a cyclooctadepsipeptide anthelmintic agent produced by the fungus Mycelia sterilia[1][2]. Its primary mode of action involves binding to a latrophilin-like transmembrane receptor (LAT-1) in nematodes[1][2][3]. This interaction is crucial for the proper function of the pharyngeal pumping muscle, and its disruption leads to paralysis and death of the parasite[1][3].

Q2: What are the likely mechanisms of resistance to PF-1022A in nematodes?

While direct resistance to PF-1022A is not as extensively documented as for its semi-synthetic derivative emodepside, the mechanisms are presumed to be highly similar. The primary anticipated mechanisms of resistance include:

  • Target Modification: Alterations in the gene encoding the latrophilin-like receptor (LAT-1) can prevent or reduce the binding affinity of PF-1022A, thereby diminishing its efficacy[3].

  • Alterations in Downstream Signaling: Changes in the components of the signaling pathway downstream of the LAT-1 receptor could also confer resistance. This includes modifications to the SLO-1 potassium channel, which is a key player in the anthelmintic effect of related compounds[3][4][5]. Loss-of-function mutations in the slo-1 gene have been shown to cause complete resistance to emodepside[3].

  • Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoproteins, could potentially transport PF-1022A out of the parasite's cells, reducing its intracellular concentration and effectiveness.

Q3: What is the role of the SLO-1 potassium channel in PF-1022A's mechanism of action and resistance?

The SLO-1 channel, a large-conductance calcium-activated potassium channel, is a critical downstream effector in the action of cyclooctadepsipeptides like PF-1022A[3][4][5]. Activation of the LAT-1 receptor by PF-1022A is thought to lead to the opening of SLO-1 channels, causing an efflux of potassium ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent paralysis[6]. Therefore, mutations that inactivate or alter the function of the SLO-1 channel can prevent this downstream effect and lead to a resistant phenotype[3][5].

Q4: Are there any known synergistic or antagonistic interactions between PF-1022A and other anthelmintics?

Studies have investigated the combination of PF-1022A with other anthelmintics, such as nicotinic acetylcholine receptor agonists (e.g., levamisole). Some research suggests additive effects when PF-1022A is used in combination with these compounds, which could be a strategy to enhance efficacy and potentially delay the development of resistance[7].

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments investigating PF-1022A resistance.

Problem Possible Cause(s) Suggested Solution(s)
High variability in motility assay results between replicates. 1. Inconsistent number of worms per well.2. Uneven distribution of worms in the well.3. Differences in the developmental stage or health of the worms.4. Inaccurate drug concentration.1. Carefully count and standardize the number of worms added to each well.2. Gently swirl the plate after adding worms to ensure even distribution.3. Use synchronized worm populations and visually inspect for motility before starting the assay.4. Prepare fresh drug dilutions for each experiment and verify concentrations.
No observable effect of PF-1022A on the worms, even at high concentrations. 1. The nematode species being tested may have intrinsic resistance.2. The PF-1022A compound may have degraded.3. The worms may have developed resistance.4. Incorrect assay conditions (e.g., temperature, incubation time).1. Test a known susceptible strain of the same species as a positive control.2. Use a fresh, validated batch of PF-1022A. Store stock solutions appropriately.3. Sequence the lat-1 and slo-1 genes to check for mutations.4. Optimize assay parameters according to established protocols for the specific nematode species.
Inconsistent results in larval development assays. 1. Contamination of the culture medium.2. Variability in egg hatching rates.3. Inaccurate counting of larvae.1. Use sterile techniques and include appropriate antibiotics/antifungals in the medium.2. Ensure a standardized and sufficient number of eggs are used per well.3. Use a microscope with a counting grid and have a second person verify the counts.
Difficulty in isolating resistant nematode populations. 1. Insufficient drug selection pressure.2. The starting population may have very low levels of resistance alleles.1. Gradually increase the concentration of PF-1022A over multiple generations of worms.2. Start with a larger and more genetically diverse population of worms.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of PF-1022A against various nematode species.

Table 1: In Vitro Efficacy of PF-1022A on Nematode Motility

Nematode SpeciesLife StagePF-1022A ConcentrationObservationReference
Angiostrongylus cantonensisAdult10⁻⁷ - 10⁻¹¹ g/mLDose- and time-dependent inhibition of motility.[8]
Angiostrongylus cantonensisYoung AdultHigher concentrations needed compared to adults.Slightly less effective than on adults.[8]
Angiostrongylus cantonensisThird-stage larvae-Minor effects observed.[8]
Heligmosomoides bakeriAdult1-100 μg/mLComplete inhibition of larval movement.[2]

Table 2: In Vivo Efficacy of PF-1022A

Nematode SpeciesHostPF-1022A DoseEfficacyReference
Nippostrongylus brasiliensisRat1.2 mg/kg (ED₅₀)Highly effective in reducing worm burden.[7]
Haemonchus contortusSheepNot specifiedEffective against anthelmintic-resistant populations.[4]
Cooperia oncophoraCattleNot specifiedEffective against anthelmintic-resistant populations.[4]

Experimental Protocols

Protocol 1: Nematode Motility Assay

Objective: To assess the effect of PF-1022A on the motility of nematodes.

Materials:

  • Synchronized population of nematodes (e.g., L4 larvae or adults)

  • 96-well microtiter plates

  • PF-1022A stock solution (e.g., in DMSO)

  • Culture medium appropriate for the nematode species

  • Microscope or automated motility tracking system

Procedure:

  • Prepare serial dilutions of PF-1022A in the culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest PF-1022A concentration).

  • Add a standardized number of nematodes (e.g., 10-20 worms) to each well of the 96-well plate.

  • Add the prepared PF-1022A dilutions or vehicle control to the respective wells.

  • Incubate the plate at the optimal temperature for the nematode species.

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), assess nematode motility. This can be done by:

    • Manual Scoring: Observe each well under a microscope and score motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

    • Automated Tracking: Use a real-time motility tracking system to quantify movement.

  • Calculate the percentage of motile worms or the reduction in motility compared to the vehicle control for each concentration of PF-1022A.

Protocol 2: Larval Development Assay

Objective: To determine the effect of PF-1022A on the development of nematode larvae.

Materials:

  • Freshly collected nematode eggs

  • 96-well microtiter plates

  • Agar or other suitable growth medium

  • PF-1022A stock solution

  • Lugol's iodine solution

  • Microscope

Procedure:

  • Isolate nematode eggs from fecal samples using standard flotation techniques.

  • Prepare the growth medium and incorporate serial dilutions of PF-1022A. Also, prepare a control medium with no drug.

  • Dispense the medium into the wells of a 96-well plate.

  • Add a standardized number of nematode eggs (e.g., 50-100 eggs) to each well.

  • Incubate the plate under optimal conditions for larval development (e.g., 25°C for 5-7 days).

  • After the incubation period, add a drop of Lugol's iodine to each well to stop larval development and facilitate visualization.

  • Under a microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

  • Calculate the percentage of inhibition of larval development for each PF-1022A concentration compared to the control.

Visualizations

Signaling Pathways and Experimental Workflows

PF1022A_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PF-1022A PF-1022A LAT-1 Receptor LAT-1 Receptor PF-1022A->LAT-1 Receptor Binds to G-protein G-protein LAT-1 Receptor->G-protein Activates Signaling Cascade Signaling Cascade G-protein->Signaling Cascade Initiates SLO-1 Channel SLO-1 Channel Signaling Cascade->SLO-1 Channel Opens K+ Efflux K+ Efflux SLO-1 Channel->K+ Efflux Allows Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Causes Paralysis Paralysis Hyperpolarization->Paralysis Leads to Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms PF-1022A PF-1022A Target Modification Target Modification PF-1022A->Target Modification Reduced Binding Altered Downstream Signaling Altered Downstream Signaling PF-1022A->Altered Downstream Signaling Ineffective Signal Increased Efflux Increased Efflux PF-1022A->Increased Efflux Drug Removal LAT-1 Receptor Mutation LAT-1 Receptor Mutation Target Modification->LAT-1 Receptor Mutation e.g. SLO-1 Channel Mutation SLO-1 Channel Mutation Altered Downstream Signaling->SLO-1 Channel Mutation e.g. Efflux Pump Overexpression Efflux Pump Overexpression Increased Efflux->Efflux Pump Overexpression e.g. Experimental_Workflow Start Start Isolate Nematodes Isolate Nematodes Start->Isolate Nematodes Expose to PF-1022A Expose to PF-1022A Isolate Nematodes->Expose to PF-1022A Assess Phenotype Assess Phenotype Expose to PF-1022A->Assess Phenotype Motility Assay Motility Assay Assess Phenotype->Motility Assay Resistant Larval Development Assay Larval Development Assay Assess Phenotype->Larval Development Assay Resistant Analyze Data Analyze Data Assess Phenotype->Analyze Data Susceptible Motility Assay->Analyze Data Larval Development Assay->Analyze Data Sequence Target Genes Sequence Target Genes Analyze Data->Sequence Target Genes End End Sequence Target Genes->End

References

PF 1022A cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-1022A, with a specific focus on its cytotoxic effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is PF-1022A and what is its primary mechanism of action?

A1: PF-1022A is a cyclooctadepsipeptide of fungal origin with potent, broad-spectrum anthelmintic properties.[1][2][3][4] In nematodes, it acts as a neurotoxin by binding to a latrophilin-like transmembrane receptor, which is crucial for pharyngeal pumping.[2][3][5][6][7] It may also exert effects through GABA receptors.[2][5][6][7] In mammalian cells, it functions as a channel-forming ionophore.[2][3][5][6]

Q2: Is PF-1022A cytotoxic to mammalian cells?

A2: Yes, at high concentrations, PF-1022A can be cytotoxic to mammalian cells.[3][5] However, these cytotoxic concentrations are generally higher than those required for its anthelmintic activity, suggesting a degree of selective toxicity.[3][5] Overall, it is considered to have low toxicity in animals.[1][8]

Q3: How does PF-1022A induce cytotoxicity in mammalian cells at high concentrations?

A3: High concentrations of PF-1022A induce apoptosis (programmed cell death) through the mitochondrial pathway.[3][5] This involves the activation of cell cycle and apoptosis-regulating proteins such as p53, p21, and Bax.[5][6] It does not appear to cause necrotic cell death, which is characterized by inflammatory responses.[3][5]

Q4: What are the observed effects of PF-1022A on the cell cycle?

A4: Short-term exposure to high concentrations of PF-1022A can cause a cell cycle blockade in the G0/G1 phase.[3][5]

Troubleshooting Guide

Issue 1: I am observing higher-than-expected cytotoxicity in my mammalian cell line at low concentrations of PF-1022A.

  • Question: Could the physical form of PF-1022A affect its activity? Answer: Yes, PF-1022A exists in different polymorphic and amorphous forms, which have been shown to have varying solubility and bioavailability.[9] The amorphous (form alpha) and form III crystalline structures are more soluble and effective than forms I and II.[9] Ensure you are using a form with consistent and known properties for your experiments.

  • Question: How should I prepare my stock solutions to ensure stability? Answer: PF-1022A solutions can be unstable. It is recommended to prepare fresh stock solutions for each experiment or to purchase small, pre-packaged sizes to avoid degradation over time.[10] If you prepare stock solutions, they should be stored at -80°C for up to two years or -20°C for up to one year.[11]

Issue 2: My cytotoxicity results are not reproducible between experiments.

  • Question: What factors could be contributing to this variability? Answer: Besides the stability of the compound, ensure that cell passage number and confluency are consistent across experiments. The sensitivity of cells to cytotoxic agents can vary with these parameters. Additionally, verify the accuracy of your serial dilutions and the incubation times.

  • Question: How can I confirm the mechanism of cell death in my experiments? Answer: To distinguish between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Annexin V will stain apoptotic cells, while PI will stain necrotic cells.[12] A lack of lactate dehydrogenase (LDH) release in the culture medium, as measured by an LDH assay, can also confirm the absence of necrosis.[3][5]

Issue 3: I am not observing the expected G0/G1 cell cycle arrest.

  • Question: What experimental parameters are critical for observing cell cycle effects? Answer: The cell cycle arrest induced by PF-1022A is a short-term effect.[3][5] Ensure your time-course experiments are designed to capture early time points. The concentration of PF-1022A is also critical; you may need to perform a dose-response experiment to find the optimal concentration for inducing cell cycle arrest in your specific cell line. Cell synchronization prior to treatment can also help in obtaining a clearer result.

Data Presentation

PF-1022A Cytotoxicity (IC50) in Mammalian Cells
Cell LineExposure TimeIC50 Value (µM)Reference
Unspecified24 hours8.1[13]
Unspecified48 hours6.6[13]
Unspecified72 hours5.9[13]

Experimental Protocols

General Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general workflow for determining the IC50 value of PF-1022A.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of PF-1022A in culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of PF-1022A. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with PF-1022A at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a PBS solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

PF1022A_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Mammalian Cells (e.g., 96-well plate) Treatment 3. Treat Cells with PF-1022A (24, 48, 72h) Cell_Culture->Treatment PF1022A_Dilution 2. Prepare Serial Dilutions of PF-1022A PF1022A_Dilution->Treatment Assay 4. Perform Assay Treatment->Assay Data_Collection 5. Measure Signal (e.g., Absorbance) Assay->Data_Collection IC50_Calc 6. Calculate IC50 Value Data_Collection->IC50_Calc

Caption: Experimental workflow for determining PF-1022A cytotoxicity.

PF1022A_Apoptosis_Pathway PF1022A High Concentration PF-1022A p53 p53 Activation PF1022A->p53 p21 p21 Expression p53->p21 Bax Bax Activation p53->Bax CellCycleArrest G0/G1 Phase Cell Cycle Arrest p21->CellCycleArrest Mitochondrion Mitochondrion Bax->Mitochondrion Translocation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: PF-1022A induced mitochondrial apoptosis pathway.

References

Technical Support Center: Minimizing PF-1022A-Induced Apoptosis in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PF-1022A. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize PF-1022A-induced apoptosis in your host cells and ensure the validity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PF-1022A and how does it induce apoptosis?

A1: PF-1022A is a cyclooctadepsipeptide with anthelmintic properties.[1] In mammalian host cells, particularly at high concentrations and with long-term exposure, PF-1022A can induce apoptosis through the intrinsic mitochondrial pathway.[1] This process is characterized by mitochondrial membrane depolarization and does not involve necrotic cell death.[1] The apoptotic signaling cascade involves the activation of p53, p21, and the pro-apoptotic protein Bax, while the anti-apoptotic protein Bcl-2 does not appear to be involved.[1] PF-1022A has also been observed to cause a cell cycle blockade in the G0/G1 phase.[1]

Q2: I am observing excessive cell death in my experiments with PF-1022A. How can I confirm it is apoptosis?

A2: To confirm that the observed cell death is apoptosis, you can use several established methods:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both.

  • Caspase Activity Assays: Since PF-1022A induces the mitochondrial pathway of apoptosis, you can measure the activity of key caspases in this pathway, such as caspase-9 (initiator) and caspase-3 (executioner).

  • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Morphological Analysis: Using microscopy, you can look for characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Q3: What are the typical concentrations and incubation times that induce apoptosis with PF-1022A?

A3: The concentration of PF-1022A and the incubation time required to induce apoptosis can vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response and time-course experiment for your specific cell line. The table below summarizes data from a study on the human epidermoid carcinoma cell line KB-3-1.

Troubleshooting Guides

Issue 1: High Levels of Apoptosis in PF-1022A Treated Cells

Table 1: Quantitative Analysis of PF-1022A-Induced Apoptosis in KB-3-1 Cells [1]

Concentration (µM)Incubation Time (hours)Percentage of Apoptotic Nuclei (%)
0 (Control)242
2.5244
52412
102414
0 (Control)483
2.5486
54815
104836

Solutions:

  • Optimize PF-1022A Concentration: Based on your initial dose-response experiments, select the lowest concentration of PF-1022A that still achieves your desired experimental effect while minimizing apoptosis.

  • Reduce Incubation Time: A time-course experiment will help you identify the earliest time point at which your desired effect is observed, which may precede significant apoptosis.

  • Inhibit the Apoptotic Pathway:

    • Caspase-9 Inhibition: Since PF-1022A acts through the mitochondrial pathway, inhibiting the initiator caspase-9 can be an effective strategy. The use of a specific caspase-9 inhibitor, such as Z-LEHD-FMK, can attenuate the apoptotic cascade.

    • Overexpression of Anti-Apoptotic Proteins: Overexpressing anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 itself, can inhibit the mitochondrial pathway of apoptosis. This can be achieved through transient or stable transfection of your host cells.

Issue 2: High Background Apoptosis in Control (Untreated) Cells

Solutions:

  • Optimize Cell Culture Conditions: Ensure your cells are healthy and not stressed. Maintain optimal cell density, use fresh media and supplements, and regularly check for contamination (e.g., mycoplasma).

  • Gentle Cell Handling: Minimize physical stress on cells during routine procedures like passaging and seeding. Avoid harsh trypsinization and excessive centrifugation.

  • Solvent Control: If PF-1022A is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in your culture media is not cytotoxic. Run a vehicle-only control to assess the effect of the solvent alone.

Experimental Protocols

Protocol 1: Quantification of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

Methodology:

  • Cell Treatment: Treat your cells with the desired concentrations of PF-1022A for the appropriate duration. Include untreated and positive controls.

  • Cell Harvesting:

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or brief trypsinization. Collect both the detached cells and the cells from the supernatant.

    • Suspension cells: Collect cells by centrifugation.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Inhibition of PF-1022A-Induced Apoptosis with Caspase-9 Inhibitor (Z-LEHD-FMK)

Principle: Z-LEHD-FMK is a specific and irreversible inhibitor of caspase-9, the initiator caspase in the mitochondrial apoptotic pathway. Pre-treatment with this inhibitor can block the downstream apoptotic cascade.

Methodology:

  • Inhibitor Preparation: Reconstitute Z-LEHD-FMK in DMSO to create a stock solution.

  • Pre-treatment: Pre-incubate your cells with the desired concentration of Z-LEHD-FMK (typically in the µM range) for 1-2 hours before adding PF-1022A.

  • PF-1022A Treatment: Add PF-1022A to the culture medium containing the caspase inhibitor and incubate for the desired experimental duration.

  • Assessment of Apoptosis: Quantify apoptosis using one of the methods described in FAQ 2 to determine the effectiveness of the inhibitor.

Visualizations

PF1022A_Apoptosis_Pathway PF1022A PF-1022A p53 p53 PF1022A->p53 Activates Mitochondrion Mitochondrion Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest Bax->Mitochondrion Promotes MOMP Bcl2 Bcl-2 Bcl2->Bax Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of PF-1022A-induced apoptosis.

Experimental_Workflow_Troubleshooting Start Start: Observe high cell death ConfirmApoptosis Confirm Apoptosis (Annexin V, Caspase Assay) Start->ConfirmApoptosis TroubleshootControl Troubleshoot Control Conditions Start->TroubleshootControl High death in controls DoseResponse Dose-Response & Time-Course ConfirmApoptosis->DoseResponse Optimize Optimize Concentration & Incubation Time DoseResponse->Optimize Assess Assess Experimental Outcome Optimize->Assess Inhibit Inhibit Apoptosis (Caspase Inhibitor, Bcl-2) Inhibit->Assess Assess->Inhibit Apoptosis still high End End: Minimized Apoptosis Assess->End Successful TroubleshootControl->ConfirmApoptosis

Caption: Troubleshooting workflow for PF-1022A-induced apoptosis.

References

Technical Support Center: Large-Scale Synthesis of PF-1022A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the anthelmintic compound PF-1022A, produced by fermentation of Mycelia sterilia.

Troubleshooting Guides

Low PF-1022A Yield

Low product yield is a common challenge in large-scale fermentation. The following sections provide potential causes and solutions to improve the yield of PF-1022A.

1. Suboptimal Fermentation Conditions

The composition of the fermentation medium and the culture conditions are critical for high-yield production of secondary metabolites like PF-1022A.

  • Problem: Inadequate nutrient sources or suboptimal physical parameters can limit mycelial growth and/or PF-1022A biosynthesis.

  • Solutions:

    • Optimize Carbon and Nitrogen Sources: Systematically evaluate different carbon and nitrogen sources. For instance, soluble starch has been shown to be an effective carbon source for the production of other fungal metabolites. Organic nitrogen sources like corn steep liquor and peptone can also enhance production.

    • pH Control: The pH of the fermentation broth can significantly influence product yield. For many filamentous fungi, a neutral to slightly acidic pH is optimal for growth and secondary metabolite production.[1][2]

    • Temperature and Aeration: Maintain optimal temperature and aeration rates for Mycelia sterilia. Inadequate oxygen supply can be a limiting factor in high-density cultures.

Illustrative Data on Fermentation Parameter Optimization

While specific quantitative data for PF-1022A is proprietary, the following table illustrates the expected impact of optimizing key fermentation parameters based on general principles of fungal fermentation.

ParameterCondition A (Baseline)Condition B (Optimized)Expected Impact on PF-1022A Yield
Carbon Source Glucose (20 g/L)Soluble Starch (30 g/L)Increased yield
Nitrogen Source Ammonium Sulfate (5 g/L)Peptone (10 g/L) + Yeast Extract (5 g/L)Increased yield
pH UncontrolledControlled at 6.0Increased yield and consistency
Temperature 28°C25°CIncreased yield

2. Strain Degeneration

Filamentous fungi used in industrial fermentation are prone to strain degeneration, leading to a decline in productivity over time.[3][4][5][6][7]

  • Problem: Repeated subculturing or prolonged cultivation can lead to genetic or epigenetic changes in Mycelia sterilia, resulting in reduced PF-1022A production.

  • Solutions:

    • Proper Inoculum Management: Develop a robust inoculum train. Start with a well-preserved master cell bank and limit the number of subcultures.[8][9][10][11]

    • Strain Selection and Maintenance: Regularly screen and select high-producing colonies. Cryopreserve high-yielding isolates to ensure long-term stability.

    • Controlled Fermentation Duration: Avoid excessively long fermentation times, which can increase the risk of strain degeneration.

Experimental Protocol: Inoculum Development for Mycelia sterilia

  • Activation of Stock Culture: Aseptically transfer a small piece of a cryopreserved Mycelia sterilia culture to a Potato Dextrose Agar (PDA) plate. Incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

  • Seed Flask Preparation: Prepare a seed medium (e.g., Potato Dextrose Broth). Inoculate with mycelial plugs from the PDA plate. Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Bioreactor Inoculation: Transfer the seed culture to the production bioreactor at an appropriate inoculation density (typically 5-10% v/v).

PF-1022A Purification Challenges

The recovery and purification of PF-1022A from the fermentation broth can be complex and costly, often accounting for a significant portion of the total production cost.[12][13][]

1. Inefficient Extraction from Mycelia

PF-1022A is isolated from the cultured mycelia of Mycelia sterilia.[15] Inefficient extraction can lead to significant product loss.

  • Problem: Poor choice of extraction solvent or method results in incomplete recovery of PF-1022A from the biomass.

  • Solutions:

    • Solvent Selection: A patented method suggests using acetone for the initial extraction of PF-1022A from the mycelial residue.[16]

    • Solid-Liquid Separation: Efficiently separate the mycelia from the fermentation broth using techniques like filtration or centrifugation.[13][17]

2. Purity and Byproduct Removal

The crude extract will contain various impurities that need to be removed to obtain high-purity PF-1022A.

  • Problem: Co-extraction of structurally similar byproducts and other media components can complicate the purification process.

  • Solutions:

    • Chromatographic Purification: Employ a multi-step chromatography approach. A patent for PF-1022A purification describes the use of macroporous adsorption resins followed by crystallization.[16] Techniques like reversed-phase HPLC can be used for final polishing.[18]

    • pH-Dependent Precipitation: The solubility of some fungal metabolites is pH-dependent. Adjusting the pH of the extract could potentially be used to selectively precipitate PF-1022A or impurities.

Experimental Protocol: PF-1022A Purification

This protocol is adapted from a patented method for the separation and purification of PF-1022A.[16]

  • Biomass Collection: Harvest the Mycelia sterilia biomass from the fermentation broth by filtration or centrifugation.

  • Acetone Extraction: Mix the collected mycelial residue with acetone and stir for several hours to extract PF-1022A. Filter to separate the acetone extract.

  • Concentration: Concentrate the acetone extract under reduced pressure to remove the acetone.

  • Macroporous Resin Chromatography: Load the concentrated extract onto a column packed with a reversed-phase adsorption resin (e.g., H-60 or HB-60).

    • Wash the column with a pre-elution solvent to remove polar impurities.

    • Elute PF-1022A using a suitable organic solvent gradient (e.g., methanol-water or acetonitrile-water). Collect fractions and analyze for the presence of PF-1022A.

  • Solvent Extraction: Pool the active fractions and concentrate to remove the organic solvent. Extract the resulting aqueous solution with ethyl acetate.

  • Crystallization: Separate the ethyl acetate phase, concentrate it, and allow PF-1022A to crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of PF-1022A in large-scale fermentation?

A1: The yield of PF-1022A can vary significantly depending on the Mycelia sterilia strain, fermentation conditions, and scale of production. While specific figures are often proprietary, yields can be improved through systematic optimization of media components and culture parameters.

Q2: How can I monitor the concentration of PF-1022A during fermentation?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and accurate method for quantifying PF-1022A in fermentation samples.[19] A proper sample preparation procedure, potentially involving solid-phase extraction (SPE), may be required to remove interfering matrix components.[19]

Q3: What are the key considerations for inoculum development for Mycelia sterilia?

A3: Key considerations include using a well-characterized and preserved master cell bank, limiting the number of subcultures to prevent strain degeneration, and ensuring the inoculum is in an active and healthy physiological state before transferring to the production fermenter.[9][10] The use of a spore suspension as inoculum is a common practice for many filamentous fungi.[8][11]

Q4: Are there any specific safety precautions for handling PF-1022A?

A4: PF-1022A is a biologically active compound. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed. For detailed handling and storage information, refer to the product's Safety Data Sheet (SDS).

Q5: What are the storage conditions for PF-1022A?

A5: PF-1022A powder is typically stored at -20°C for long-term stability.[20][21] Solutions are often unstable and should be prepared fresh.[21]

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing stock Stock Culture (Mycelia sterilia) inoculum Inoculum Development stock->inoculum Activation fermentation Large-Scale Fermentation inoculum->fermentation Inoculation harvest Mycelia Harvesting fermentation->harvest Broth Transfer extraction Solvent Extraction harvest->extraction purification Chromatographic Purification extraction->purification crystallization Crystallization purification->crystallization product Pure PF-1022A crystallization->product

Caption: High-level experimental workflow for PF-1022A production.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low PF-1022A Yield cause1 Suboptimal Fermentation Conditions problem->cause1 cause2 Strain Degeneration problem->cause2 cause3 Inadequate Inoculum problem->cause3 solution1a Optimize Media (Carbon/Nitrogen Sources) cause1->solution1a solution1b Control pH and Temperature cause1->solution1b solution2a Master Cell Bank Management cause2->solution2a solution2b Limit Subculturing cause2->solution2b solution3a Standardize Inoculum Development Protocol cause3->solution3a

Caption: Troubleshooting logic for addressing low PF-1022A yield.

purification_pathway start Fermentation Broth step1 Solid-Liquid Separation start->step1 mycelia Mycelia step1->mycelia supernatant Supernatant (Waste) step1->supernatant step2 Acetone Extraction mycelia->step2 extract Crude Extract step2->extract step3 Chromatography (Macroporous Resin) extract->step3 purified_extract Partially Purified PF-1022A step3->purified_extract step4 Solvent Extraction (Ethyl Acetate) purified_extract->step4 final_solution PF-1022A in Ethyl Acetate step4->final_solution step5 Crystallization final_solution->step5 end High-Purity PF-1022A step5->end

References

Validation & Comparative

A Comparative Analysis of the Nematicidal Efficacy of PF 1022A and Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The control of nematode infections in both human and veterinary medicine relies heavily on the use of anthelmintic drugs. However, the increasing prevalence of drug-resistant nematode strains necessitates the discovery and development of new anthelmintic compounds with novel mechanisms of action. This guide provides a detailed comparison of PF 1022A, a promising cyclooctadepsipeptide, and albendazole, a widely used benzimidazole anthelmintic. This comparison is based on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.

Mechanisms of Action

This compound and albendazole exhibit distinct mechanisms of action, targeting different physiological pathways within the nematode.

This compound: This cyclooctadepsipeptide acts as a potent neuromuscular disruptor. It primarily targets a latrophilin-like receptor in the presynaptic membrane of nematode neuromuscular junctions[1][2]. This binding initiates a signaling cascade that leads to the release of an inhibitory neuropeptide, causing flaccid paralysis of the pharyngeal pumping muscles and somatic musculature, ultimately leading to the starvation and expulsion of the nematode[1]. Additionally, this compound has been shown to bind to GABA receptors, which may also contribute to its anthelmintic effect[2][3].

Albendazole: As a member of the benzimidazole class, albendazole's primary mechanism of action is the inhibition of microtubule polymerization in nematode intestinal and absorptive cells. It selectively binds to the β-tubulin subunit of the microtubules, disrupting their formation[4]. This disruption impairs essential cellular functions, including glucose uptake and intracellular transport, leading to energy depletion, immobilization, and eventual death of the parasite[4].

Signaling Pathway Diagrams

PF1022A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell PF1022A This compound Latrophilin Latrophilin-like Receptor PF1022A->Latrophilin G_protein Gq Protein Latrophilin->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Fusion Vesicle Fusion & Release DAG->Fusion Promotes Vesicle Synaptic Vesicle (Inhibitory Neuropeptide) Vesicle->Fusion Paralysis Flaccid Paralysis Fusion->Paralysis Causes a a b b Albendazole_Mechanism_of_Action Albendazole Albendazole BetaTubulin β-tubulin Albendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits Disruption Disruption of Microtubule Formation Microtubule->Disruption ImpairedGlucose Impaired Glucose Uptake Disruption->ImpairedGlucose EnergyDepletion Energy Depletion (ATP↓) ImpairedGlucose->EnergyDepletion ParalysisDeath Paralysis and Death EnergyDepletion->ParalysisDeath Egg_Hatch_Assay_Workflow Start Start: Collect Nematode Eggs from Feces Isolate Isolate and Clean Eggs Start->Isolate Prepare Prepare Serial Dilutions of Test Compounds (this compound, Albendazole) Isolate->Prepare Incubate Incubate Eggs with Test Compounds in Multi-well Plates Prepare->Incubate Hatch Stimulate Hatching (e.g., temperature change) Incubate->Hatch Count Count Hatched Larvae and Unhatched Eggs Hatch->Count Calculate Calculate Percentage Inhibition of Hatching Count->Calculate End End: Determine Ovicidal Efficacy (e.g., LC50) Calculate->End FECRT_Workflow Start Start: Select Infected Animals PreTreatment Collect Pre-treatment Fecal Samples (Day 0) Start->PreTreatment FEC1 Perform Fecal Egg Count (FEC) (e.g., McMaster technique) PreTreatment->FEC1 Group Randomly Allocate Animals to Treatment Groups (Control, this compound, Albendazole) FEC1->Group Treat Administer Treatment Group->Treat PostTreatment Collect Post-treatment Fecal Samples (e.g., Day 10-14) Treat->PostTreatment FEC2 Perform Post-treatment FEC PostTreatment->FEC2 Calculate Calculate Fecal Egg Count Reduction Percentage (FECR%) FEC2->Calculate End End: Determine In Vivo Efficacy Calculate->End

References

A Comparative Analysis of the Modes of Action: PF1022A and Ivermectin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of two potent anthelmintic compounds: PF1022A, a cyclooctadepsipeptide, and ivermectin, a macrocyclic lactone. The distinct modes of action of these compounds offer different strategies for combating parasitic nematode infections and managing the growing challenge of anthelmintic resistance.

At a Glance: Key Mechanistic Differences

FeaturePF1022AIvermectin
Primary Molecular Target Latrophilin-like receptor (LAT-1) in nematodes[1][2]Glutamate-gated chloride channels (GluCls) in invertebrates[1][3][4][5][6]
Secondary Molecular Target(s) SLO-1 potassium channels[3][4][5][6], GABA receptors[2]GABA-gated chloride channels[2]
General Mechanism Presynaptic signal transduction cascade leading to neurotransmitter release and flaccid paralysis.[1]Potentiation of chloride ion influx, leading to hyperpolarization of nerve and muscle cells and subsequent paralysis.[1][3][4][5][6]
Binding Affinity (Kd) Data not available for PF1022A-LAT-1 interaction. Endogenous ligands for a related receptor show low micromolar affinity.[7]~0.11-0.35 nM for GluCls from various nematode species.[1]
Effective Concentration (EC50) Induces paralysis in Angiostrongylus cantonensis at 10⁻¹² g/mL.[8]~0.1 nM for activation of H. contortus GluCl channels.[1][6]
Selectivity High selectivity for nematodes.[2]High selectivity for invertebrates due to the absence of GluCls in vertebrates and the blood-brain barrier.[1][3][4][5][6]

In-Depth Analysis of Molecular Mechanisms

PF1022A: A Novel Presynaptic Modulator

PF1022A, and its semi-synthetic derivative emodepside, exhibit a unique mode of action primarily targeting a presynaptic latrophilin-like receptor (LAT-1) in nematodes.[1][2] This interaction initiates a downstream signaling cascade, ultimately leading to the paralysis of the parasite.

Signaling Pathway of PF1022A:

Binding of PF1022A to the latrophilin-like receptor activates a Gqα protein.[1] This, in turn, stimulates phospholipase C-beta (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).[1] DAG is a key second messenger that activates UNC-13 and synaptobrevin, proteins crucial for synaptic vesicle priming and fusion.[1] This cascade culminates in the excessive release of a currently unidentified neurotransmitter, which acts on the postsynaptic membrane to induce a flaccid paralysis of the pharynx and somatic musculature of the nematode.[1]

A secondary target for PF1022A has been identified as the SLO-1 potassium channel, a large-conductance calcium- and voltage-activated potassium channel.[3][4][5][6] Activation of SLO-1 channels by PF1022A leads to an efflux of potassium ions, hyperpolarizing the cell membrane and contributing to the paralytic effect. There is also evidence suggesting that PF1022A may interact with GABA receptors, which could further contribute to its anthelmintic activity.[2]

PF1022A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Membrane PF1022A PF1022A LAT1 Latrophilin-like Receptor (LAT-1) PF1022A->LAT1 Binds Gq Gqα LAT1->Gq Activates PLCb Phospholipase C-β (PLCβ) Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG UNC13 UNC-13 DAG->UNC13 Activates Synaptobrevin Synaptobrevin UNC13->Synaptobrevin Activates Vesicle Synaptic Vesicle Synaptobrevin->Vesicle Promotes Fusion Neurotransmitter Unidentified Neurotransmitter Vesicle->Neurotransmitter Releases PostsynapticReceptor Postsynaptic Receptor Neurotransmitter->PostsynapticReceptor Paralysis Flaccid Paralysis PostsynapticReceptor->Paralysis Leads to Ivermectin_Mechanism Mechanism of Ivermectin Action cluster_membrane Invertebrate Nerve/Muscle Cell Membrane Ivermectin Ivermectin GluCl Glutamate-gated Chloride Channel (GluCl) Ivermectin->GluCl Binds to allosteric site Chloride Cl⁻ GluCl->Chloride Opens and allows prolonged influx of Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Causes Paralysis Paralysis Hyperpolarization->Paralysis Leads to

References

A Comparative Guide to the Synergistic Potential of PF-1022A and Levamisole in Anthelmintic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of anthelmintic resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and mitigate the development of resistance.[1] This guide provides a comparative analysis of PF-1022A, a novel cyclooctadepsipeptide, and levamisole, a long-established synthetic imidazothiazole, to evaluate their potential for synergistic anthelmintic effects. While direct experimental data on their combined use is limited, this document synthesizes their individual mechanisms of action, proposes a rationale for their synergistic potential, and provides standardized protocols for empirical validation.

Comparative Analysis of Individual Compounds

PF-1022A and levamisole operate via distinct molecular pathways to induce paralysis in nematodes. This fundamental difference in their mechanisms of action forms the basis for their potential synergy. When used in combination, drugs with different targets can be more effective, potentially lowering the required therapeutic dose and reducing toxicity.[2]

PF-1022A , a natural product derived from the fungus Mycelia sterilia, is the parent compound of the semi-synthetic drug emodepside.[3][4] Emodepside is noted for its efficacy against a variety of gastrointestinal nematodes, including strains resistant to other anthelmintic classes.[5] The primary target of PF-1022A and emodepside is the presynaptic latrophilin-like receptor (LAT-1) in the nematode pharynx and neuromuscular system.[4][6][7] Binding to this receptor initiates a Gqα protein signaling cascade, leading to the release of an unidentified transmitter that ultimately causes a flaccid paralysis of the pharynx and somatic muscles, inhibiting the worm's ability to feed and maintain its position in the host.[4][6]

Levamisole acts as a potent agonist on nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of nematodes.[8][9][10] This interaction opens cation-selective ion channels, causing an influx of sodium ions that leads to membrane depolarization and sustained muscle contraction.[9][10] The resulting spastic paralysis prevents the worm from maintaining its position and leads to its expulsion from the host's gastrointestinal tract.[8][9]

The table below summarizes the key characteristics of each compound.

FeaturePF-1022A / EmodepsideLevamisole
Drug Class CyclooctadepsipeptideImidazothiazole
Primary Target Presynaptic Latrophilin-like Receptor (LAT-1)[4][6]Nicotinic Acetylcholine Receptors (nAChRs) on muscle cells[8][9]
Mechanism Gqα protein signaling cascade, release of inhibitory neurotransmitter[4]Agonist of nAChRs, leading to ion influx and depolarization[10][11]
Resulting Paralysis Flaccid paralysis (inhibition of pharyngeal pumping and movement)[4][6]Spastic paralysis (sustained muscle contraction)[8][9]
Spectrum Broad-spectrum against various nematodes, including drug-resistant strains[1][5]Broad-spectrum against gastrointestinal nematodes (e.g., Ascaris, hookworms)[8]

Rationale for Synergy

The distinct and independent mechanisms of PF-1022A and levamisole suggest a strong potential for synergistic interaction. By targeting two different critical points in the nematode's neuromuscular system, their combined action could lead to a more profound and rapid paralysis than either drug could achieve alone.

  • Dual-Pronged Neuromuscular Attack: PF-1022A induces a flaccid paralysis by disrupting presynaptic signaling, while levamisole causes spastic paralysis via postsynaptic receptor activation. This dual attack could overwhelm the parasite's capacity to compensate, leading to enhanced efficacy.

  • Overcoming Resistance: Combination therapy is a proven strategy to delay the development of drug resistance.[2] Nematodes that develop resistance to one agent (e.g., through mutations in nAChRs for levamisole) would likely remain fully susceptible to the other (PF-1022A), and vice-versa. Studies have shown that nematodes resistant to nAChR agonists can become hypersensitive to other classes of anthelmintics.[12]

The diagram below illustrates the distinct signaling pathways targeted by each compound.

G cluster_pf1022a PF-1022A / Emodepside Pathway cluster_levamisole Levamisole Pathway PF1022A PF-1022A LAT1 Latrophilin Receptor (Presynaptic) PF1022A->LAT1 Gq Gqα Protein Activation LAT1->Gq PLC Phospholipase Cβ Gq->PLC DAG Diacylglycerol (DAG) Mobilization PLC->DAG Transmitter Neurotransmitter Release DAG->Transmitter Flaccid_Paralysis Flaccid Paralysis Transmitter->Flaccid_Paralysis Levamisole Levamisole nAChR Nicotinic ACh Receptor (Postsynaptic) Levamisole->nAChR Depolarization Na+ Influx & Depolarization nAChR->Depolarization Contraction Sustained Muscle Contraction Depolarization->Contraction Spastic_Paralysis Spastic Paralysis Contraction->Spastic_Paralysis Synergistic_Effect Synergistic Paralysis & Death Flaccid_Paralysis->Synergistic_Effect Spastic_Paralysis->Synergistic_Effect

Caption: Distinct mechanisms of PF-1022A and Levamisole.

Proposed Experimental Protocols for Synergy Assessment

To empirically validate the synergistic potential of PF-1022A and levamisole, standardized in vitro and in vivo assays are required.

This assay quantifies the inhibitory effect of the compounds, alone and in combination, on the motility of nematode larvae.

Methodology:

  • Parasite Preparation: Obtain infective third-stage larvae (L3) of a target nematode species (e.g., Haemonchus contortus, Caenorhabditis elegans). Wash the larvae multiple times in phosphate-buffered saline (PBS) to remove contaminants.[13]

  • Drug Preparation: Prepare stock solutions of PF-1022A and levamisole in an appropriate solvent (e.g., DMSO). Create a serial dilution matrix for both drugs to test a range of concentrations. For combination wells, mix the drugs in fixed-ratio concentrations (e.g., based on their individual IC50 values).

  • Assay Protocol:

    • Dispense approximately 50-100 L3 larvae into each well of a 96-well microtiter plate.

    • Add the drug dilutions to the corresponding wells. Include wells for each drug alone, combination wells, a negative control (solvent only), and a positive control (e.g., ivermectin).

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours.

  • Data Collection: Assess larval motility at set time points (e.g., 24h, 48h) using a microscope or an automated motility analysis system. Larvae are considered non-motile if they do not move after gentle prodding or thermal stimulation.

  • Data Analysis:

    • Calculate the percentage of motility inhibition for each concentration relative to the negative control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug individually.

    • For combination data, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This assay evaluates the efficacy of the drug combination in a rodent model of infection.

Methodology:

  • Animal Model: Use a suitable laboratory animal model, such as gerbils (Meriones unguiculatus) or mice, infected with a relevant nematode parasite (e.g., Heligmosomoides polygyrus).

  • Experimental Groups: Randomly assign infected animals to the following treatment groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 7% Tween, 3% ethanol in water)[14]

    • Group 2: PF-1022A (sub-therapeutic dose)

    • Group 3: Levamisole (sub-therapeutic dose)

    • Group 4: PF-1022A + Levamisole (combination of the sub-therapeutic doses)

    • Group 5: Positive Control (e.g., fenbendazole at a therapeutic dose)[15]

  • Treatment and Sampling:

    • Administer treatments orally on a specific day post-infection.

    • Collect individual fecal samples before treatment (Day 0) and at a set time post-treatment (e.g., Day 7 or 14).[15]

  • Data Collection: Determine the number of eggs per gram (EPG) of feces for each animal using a standard technique like the McMaster method.

  • Data Analysis:

    • Calculate the Fecal Egg Count Reduction (FECR) percentage for each group using the formula: FECR % = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] * 100.

    • Compare the FECR% of the combination group to the individual treatment groups. A significantly higher reduction in the combination group than the sum of the individual groups suggests synergy. Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine significance.

The diagram below outlines the workflow for the proposed in vivo experiment.

G Infection Infect Rodent Model (e.g., H. polygyrus) Acclimatization Allow Infection to Establish (e.g., 7-10 days) Infection->Acclimatization Grouping Randomly Assign to 5 Treatment Groups Acclimatization->Grouping D0_Sampling Day 0: Collect Pre-Treatment Fecal Samples Grouping->D0_Sampling Treatment Administer Oral Treatment (Single or Combination) D0_Sampling->Treatment EPG_Count Perform Fecal Egg Count (EPG) D0_Sampling->EPG_Count D7_Sampling Day 7-14: Collect Post-Treatment Fecal Samples Treatment->D7_Sampling D7_Sampling->EPG_Count Analysis Calculate FECR% and Perform Statistical Analysis EPG_Count->Analysis Conclusion Determine Synergy, Additivity, or Antagonism Analysis->Conclusion

Caption: Workflow for an in vivo anthelmintic synergy study.

Conclusion

The combination of PF-1022A and levamisole represents a promising, yet un-validated, strategy for anthelmintic therapy. Their distinct mechanisms of action provide a strong pharmacological basis for expecting a synergistic effect, which could enhance efficacy and combat resistance. The experimental protocols outlined in this guide offer a standardized framework for researchers to rigorously test this hypothesis. Such studies are critical for the development of next-generation combination anthelmintics to address the growing challenges in parasite control.

References

A Comparative Analysis of the Anthelmintic Efficacy of PF-1022A and Emodepside

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the anthelmintic efficacy of PF-1022A, a natural cyclooctadepsipeptide, and its semi-synthetic derivative, emodepside. The information presented herein is intended for researchers, scientists, and professionals involved in the development of novel anthelmintic drugs. This document summarizes key experimental data, details the methodologies employed in pivotal studies, and visually represents the underlying molecular mechanisms and experimental workflows.

Executive Summary

PF-1022A, a secondary metabolite of the fungus Mycelia sterilia, and its derivative emodepside represent a distinct class of anthelmintics with a novel mechanism of action.[1][2] This unique mode of action makes them effective against nematode populations that have developed resistance to other major anthelmintic classes, such as benzimidazoles, levamisole, and ivermectin.[3][4] Emodepside, developed to enhance the pharmacokinetic properties of PF-1022A, has demonstrated potent and broad-spectrum activity against a wide range of gastrointestinal nematodes in various animal models.[2][5] This guide presents a detailed examination of their comparative efficacy, supported by experimental data.

Data Presentation: In Vivo Efficacy against Anthelmintic-Resistant Nematodes

The following tables summarize the results of a key comparative study investigating the efficacy of PF-1022A and emodepside against anthelmintic-resistant strains of Haemonchus contortus in sheep and Cooperia oncophora in cattle.

Table 1: Efficacy against Ivermectin-Resistant Haemonchus contortus in Sheep

Treatment GroupRoute of AdministrationDosage (mg/kg)Mean Fecal Egg Count Reduction (%)
IvermectinOral0.2Not effective
PF-1022AOral1.0>99%
PF-1022AIntravenous0.25>99%
EmodepsideSubcutaneous0.1>99%

Table 2: Efficacy against Levamisole-Resistant Haemonchus contortus in Sheep

Treatment GroupRoute of AdministrationDosage (mg/kg)Mean Worm Count Reduction (%)
LevamisoleOral7.512%
EmodepsideOral1.099.7%

Table 3: Efficacy against Ivermectin-Resistant Cooperia oncophora in Cattle

Treatment GroupRoute of AdministrationDosage (mg/kg)Mean Worm Count Reduction (%)
IvermectinSubcutaneous0.223%
EmodepsideOral1.096%

Experimental Protocols

The data presented above was generated using the following experimental methodologies:

In Vivo Efficacy Studies in Sheep and Cattle
  • Animal Models: Experimentally infected sheep and cattle were used in these studies.[1][6]

  • Parasite Strains: The studies utilized well-characterized anthelmintic-resistant isolates of Haemonchus contortus (ivermectin and levamisole-resistant) in sheep and an ivermectin-resistant Cooperia oncophora population in cattle.[1][6]

  • Drug Administration: PF-1022A and emodepside were administered via oral, subcutaneous, or intravenous routes at the dosages specified in the tables.[1][6]

  • Efficacy Assessment: The anthelmintic effects were evaluated by two primary methods:

    • Fecal Egg Count Reduction Test (FECRT): This involves collecting fecal samples from animals before and after treatment (typically 14 days post-treatment) to determine the percentage reduction in nematode egg counts.[7][8] The Modified McMaster technique is a common method for quantifying eggs per gram (EPG) of feces.[9]

    • Worm Count Reduction Test: This method involves the post-mortem recovery and counting of adult worms from the gastrointestinal tract of treated and control animals to determine the percentage reduction in the worm burden.[1]

In Vitro Motility Assay
  • Objective: To assess the direct effect of the compounds on the motility of nematodes.

  • Methodology:

    • Adult Haemonchus contortus are collected and maintained in a suitable culture medium.

    • The worms are exposed to varying concentrations of PF-1022A or emodepside.

    • The motility of the worms is observed and scored at specific time points. A reduction in motility is indicative of anthelmintic activity.[10]

    • ATP levels in paralyzed worms can also be measured to determine if the compounds are causing death or acting as a neurotoxin.[10]

Mandatory Visualizations

Signaling Pathway of PF-1022A and Emodepside

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) PF1022A PF-1022A / Emodepside LAT_R Latrophilin-like Receptor (LAT-1) PF1022A->LAT_R Binds SLO1 SLO-1 K+ Channel PF1022A->SLO1 Directly activates (alternative pathway) Gq Gq Protein LAT_R->Gq Activates PLCb Phospholipase C-β Gq->PLCb Activates DAG Diacylglycerol (DAG) PLCb->DAG Mobilizes UNC13 UNC-13 DAG->UNC13 Activates Synaptobrevin Synaptobrevin UNC13->Synaptobrevin Activates Vesicle Synaptic Vesicle Synaptobrevin->Vesicle Promotes Fusion Transmitter Unidentified Neurotransmitter Vesicle->Transmitter Release Postsynaptic_R Postsynaptic Receptor Transmitter->Postsynaptic_R Binds Paralysis Flaccid Paralysis Postsynaptic_R->Paralysis Hyperpolarization Hyperpolarization SLO1->Hyperpolarization Hyperpolarization->Paralysis

Caption: Signaling pathway of PF-1022A and emodepside in nematodes.

Experimental Workflow for Fecal Egg Count Reduction Test (FECRT)

FECRT_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Select_Animals Select Infected Animals (e.g., Sheep, Cattle) Group_Allocation Allocate to Treatment & Control Groups Select_Animals->Group_Allocation Pre_Treatment_Sample Collect Pre-Treatment Fecal Samples (Day 0) Group_Allocation->Pre_Treatment_Sample Administer_Drug Administer PF-1022A, Emodepside, or Placebo (Control) Pre_Treatment_Sample->Administer_Drug Post_Treatment_Sample Collect Post-Treatment Fecal Samples (Day 14) Administer_Drug->Post_Treatment_Sample FEC_Analysis Perform Fecal Egg Count (e.g., McMaster Technique) Post_Treatment_Sample->FEC_Analysis Calculate_Reduction Calculate Percentage Reduction in EPG FEC_Analysis->Calculate_Reduction

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Conclusion

Both PF-1022A and its semi-synthetic derivative emodepside demonstrate high efficacy against a range of gastrointestinal nematodes, including strains resistant to conventional anthelmintics. Emodepside, in particular, has been developed for enhanced pharmacokinetic properties and shows potent activity at low dosages across different routes of administration. Their unique mechanism of action, targeting the nematode-specific latrophilin-like receptor and SLO-1 potassium channels, makes them valuable candidates for combating anthelmintic resistance.[11][12] Further research and development of this class of compounds are warranted to address the growing challenge of drug resistance in parasite control.

References

Validating the Anthelmintic Activity of PF 1022A in a Novel Parasite Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anthelmintic compound PF 1022A with established drugs, ivermectin and albendazole. We detail its validation in a new parasite model system, Caenorhabditis elegans, a powerful tool for high-throughput screening and mechanistic studies. Furthermore, we present comparative data in the economically significant parasitic nematode of small ruminants, Haemonchus contortus.

Introduction to this compound

This compound is a naturally occurring cyclooctadepsipeptide with potent, broad-spectrum anthelmintic properties.[1][2] It is the parent compound of the semi-synthetic anthelmintic, emodepside.[3] The unique mode of action of this class of compounds, targeting the latrophilin receptor in nematodes, makes it a promising candidate for overcoming resistance to existing drug classes.[1] This guide outlines the validation of this compound's activity against the model organism C. elegans and compares its efficacy to leading anthelmintics in key in vitro assays.

Comparative Efficacy of this compound and Standard Anthelmintics

The following tables summarize the in vitro efficacy of this compound (represented by its close derivative, emodepside) and the comparator drugs, ivermectin and albendazole, against C. elegans and H. contortus.

Table 1: In Vitro Motility Inhibition in Caenorhabditis elegans
CompoundAssay TypeIC50 (µM)
EmodepsideBody Bend Motility0.0037[4]
IvermectinLarval Motility0.29 - 0.48[5]
AlbendazoleLarval Motility>10 (low potency)
Table 2: In Vitro Activity against Haemonchus contortus
CompoundAssay TypeIC50 (µM)
This compoundLarval MotilityDose-dependent inhibition observed[6]
IvermectinLarval Motility0.30 - 0.49 (susceptible strains)[7]
AlbendazoleEgg Hatch Assay0.06 (susceptible strains)

Signaling Pathway of this compound

This compound and its derivatives exert their paralytic effect on nematodes through a novel signaling pathway involving a presynaptic latrophilin-like receptor (LAT-1). Binding of this compound to this receptor is believed to trigger a downstream cascade that ultimately leads to the opening of SLO-1 potassium channels, causing hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release, resulting in flaccid paralysis of the worm.

PF1022A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell PF1022A This compound LAT1 LAT-1 Receptor PF1022A->LAT1 Binds Gq Gq Protein LAT1->Gq Activates PLC Phospholipase C Gq->PLC Activates DAG DAG PLC->DAG Generates IP3 IP3 PLC->IP3 Generates SLO1 SLO-1 K+ Channel DAG->SLO1 Opens Vesicle Synaptic Vesicle SLO1->Vesicle Inhibits Fusion Neurotransmitter Neurotransmitter Release Inhibition Vesicle->Neurotransmitter Paralysis Flaccid Paralysis Neurotransmitter->Paralysis Leads to

This compound signaling pathway in nematodes.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro assays used to validate the anthelmintic activity of this compound.

Workflow for C. elegans Motility Assay

Celegans_Motility_Workflow start Start sync Synchronize C. elegans (L4 stage) start->sync plate Dispense worms into 96-well plates sync->plate add_compounds Add this compound, Comparators, and Controls (DMSO) plate->add_compounds incubate Incubate at 20°C add_compounds->incubate record Record motility using automated worm tracker incubate->record analyze Analyze data and calculate IC50 values record->analyze end End analyze->end

Workflow for the C. elegans motility assay.
Workflow for H. contortus Egg Hatch Assay

Hcontortus_EHA_Workflow start Start collect_eggs Collect H. contortus eggs from fecal samples start->collect_eggs prepare_suspension Prepare egg suspension collect_eggs->prepare_suspension plate_eggs Dispense egg suspension into 96-well plates prepare_suspension->plate_eggs add_compounds Add this compound, Comparators, and Controls plate_eggs->add_compounds incubate Incubate at 27°C for 48h add_compounds->incubate count Count hatched larvae and unhatched eggs incubate->count calculate Calculate percent inhibition count->calculate end End calculate->end

Workflow for the H. contortus egg hatch assay.

Experimental Protocols

Caenorhabditis elegans Motility Assay
  • Synchronization: A population of L4 stage C. elegans is prepared by standard methods (e.g., bleaching and timed egg laying).

  • Plating: Synchronized L4 worms are washed and dispensed into 96-well microtiter plates containing M9 buffer.

  • Compound Addition: this compound, ivermectin, and albendazole are added to the wells in a dilution series. A solvent control (DMSO) is also included.

  • Incubation: Plates are incubated at 20°C for a specified period (e.g., 24 or 48 hours).

  • Motility Recording: Worm movement is recorded and quantified using an automated worm tracking system.

  • Data Analysis: The percentage of motility inhibition relative to the solvent control is calculated for each compound concentration. IC50 values are determined by fitting the data to a dose-response curve.

Haemonchus contortus Egg Hatch Assay
  • Egg Collection: H. contortus eggs are recovered from the feces of infected sheep using a standard sieving and flotation technique.

  • Egg Suspension: The collected eggs are washed and suspended in a suitable buffer (e.g., phosphate-buffered saline) to a known concentration.

  • Plating: A defined number of eggs are dispensed into each well of a 96-well plate.

  • Compound Addition: Serial dilutions of this compound, albendazole, and a negative control are added to the wells.

  • Incubation: The plates are incubated at 27°C for 48 hours to allow for egg hatching.

  • Counting: After incubation, the number of hatched larvae and unhatched eggs in each well is counted under a microscope.

  • Analysis: The percentage of egg hatch inhibition is calculated for each treatment group compared to the negative control. IC50 values are then determined.

Nematode ATP Level Measurement
  • Sample Preparation: A defined number of synchronized worms (C. elegans or larval stages of H. contortus) are collected and washed.

  • Lysis: The worms are lysed to release intracellular ATP using a suitable lysis buffer.

  • ATP Assay: The ATP concentration in the lysate is measured using a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction.

  • Data Normalization: ATP levels are normalized to the protein concentration of the lysate to account for variations in worm numbers.

  • Analysis: The effect of drug treatment on ATP levels is determined by comparing the normalized ATP concentrations in treated versus control groups.

Conclusion

The data presented in this guide demonstrate the potent anthelmintic activity of this compound. Its efficacy in the C. elegans model, coupled with its distinct mode of action, positions it as a valuable compound for further investigation in the development of novel anthelmintics. The provided protocols and workflows offer a framework for researchers to independently validate and expand upon these findings in their own laboratories.

References

Cytotoxicity of PF-1022A in Comparison to Other Anthelmintics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro cytotoxicity of the novel anthelmintic compound PF-1022A against commonly used anthelmintics, including ivermectin, albendazole, and praziquantel. This document is intended for researchers, scientists, and drug development professionals working in the field of parasitology and pharmacology.

Executive Summary

Data Presentation: Comparative Cytotoxicity of Anthelmintics

The following table summarizes the 50% inhibitory concentration (IC50) values of ivermectin, albendazole, and praziquantel on human liver carcinoma (HepG2) and human colorectal adenocarcinoma (Caco-2) cell lines. These cell lines are standard models for assessing hepatotoxicity and intestinal cell toxicity, respectively. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

AnthelminticCell LineIC50 (µM)Incubation TimeAssay
Ivermectin HepG20.4[3]72 hoursMTT
Albendazole HepG26.4 ± 0.1[4]72 hoursMTT
Albendazole HepG28.89Not SpecifiedNot Specified
Praziquantel (racemic) HepG2106 ± 2.0Not SpecifiedMTT & LDH
(R)-Praziquantel HepG2>200Not SpecifiedMTT & LDH
(S)-Praziquantel HepG2Not SpecifiedNot SpecifiedMTT & LDH

Note on PF-1022A: Studies on PF-1022A indicate that cytotoxic effects on mammalian cells occur at concentrations significantly higher than those required for its anthelmintic activity.[1] However, specific IC50 values on HepG2 and Caco-2 cells are not currently available in published literature. One study noted that PF-1022A can induce apoptosis through the mitochondrial pathway and cause cell cycle blockade at high concentrations.[1]

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the effects of anthelmintic compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cell_seeding Seed cells in a 96-well plate cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion add_compound Add varying concentrations of anthelmintic cell_adhesion->add_compound incubate Incubate for a specified period (e.g., 24, 48, 72h) add_compound->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Workflow:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay Assay Reaction cell_seeding Seed cells and treat with anthelmintic incubate Incubate for the desired duration cell_seeding->incubate centrifuge Centrifuge the plate incubate->centrifuge collect_supernatant Collect supernatant from each well centrifuge->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt add_stop Add stop solution incubate_rt->add_stop read_absorbance Measure absorbance at ~490 nm add_stop->read_absorbance

Caption: Workflow of the LDH cytotoxicity assay.

Neutral Red (NR) Uptake Assay

The Neutral Red assay is a cell viability assay based on the ability of viable, uninjured cells to take up and accumulate the supravital dye neutral red in their lysosomes.

Workflow:

NR_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_extraction Extraction & Measurement cell_seeding Seed cells and treat with anthelmintic incubate_treatment Incubate for the desired duration cell_seeding->incubate_treatment remove_medium Remove treatment medium incubate_treatment->remove_medium add_nr Add medium containing Neutral Red remove_medium->add_nr incubate_nr Incubate for ~2 hours add_nr->incubate_nr remove_nr Remove staining medium incubate_nr->remove_nr add_destain Add destain solution remove_nr->add_destain shake Shake plate for 10 minutes add_destain->shake read_absorbance Measure absorbance at ~540 nm shake->read_absorbance

Caption: Workflow of the Neutral Red uptake assay.

Signaling Pathways and Logical Relationships

The cytotoxic effects of some anthelmintics can be linked to specific cellular signaling pathways. For instance, PF-1022A, at high concentrations, has been shown to induce apoptosis via the mitochondrial pathway. This involves the regulation of key proteins such as p53, p21, and Bax.[1]

Apoptosis_Pathway cluster_compound Compound cluster_regulators Apoptosis Regulators cluster_mitochondria Mitochondrial Pathway cluster_outcome Cellular Outcome PF1022A High Concentration PF-1022A p53 p53 PF1022A->p53 p21 p21 PF1022A->p21 Bax Bax PF1022A->Bax Mito_Depolarization Mitochondrial Membrane Depolarization Bax->Mito_Depolarization Apoptosis Apoptosis Mito_Depolarization->Apoptosis

Caption: PF-1022A induced apoptosis signaling pathway.

References

Comparative Analysis of PF-1022A Analogs: A Guide to Structure-Activity Relationships in Anthelmintic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of PF-1022A analogs, a promising class of anthelmintic agents. PF-1022A, a cyclooctadepsipeptide of fungal origin, and its derivatives have demonstrated significant efficacy against a broad spectrum of parasitic nematodes.[1][2] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of new and more potent anthelmintics to combat the growing issue of drug resistance. This document summarizes key quantitative data, details experimental methodologies for assessing activity, and visualizes the underlying mechanisms of action.

Quantitative Comparison of Anthelmintic Activity

CompoundNematode SpeciesAssay TypeEC50 (µg/mL)Reference
PF-1022ATrichinella spiralisMotility Assay0.05862[3]
EmodepsideTrichinella spiralisMotility Assay0.02788[3]
PF-1022ANippostrongylus brasiliensisMotility Assay0.1485[3]
EmodepsideNippostrongylus brasiliensisMotility Assay0.06188[3]

Note: Lower EC50 values indicate higher potency. The data indicates that emodepside, a semi-synthetic derivative of PF-1022A, exhibits greater potency than its parent compound against the tested nematode species.[3]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the PF-1022A scaffold have revealed several key structural features that govern its anthelmintic activity. The primary points of modification include the D-phenyllactic acid residues and the peptide backbone.

Modifications at the D-Phenyllactic Acid Moiety

Substitutions at the para-position of the phenyllactic acid rings have a significant impact on activity. The development of emodepside, which features a morpholine ring at the para-position of both D-phenyllactic acid residues, is a prime example of a successful modification that enhances potency.[4] It has been suggested that lipophilicity and the polar surface area of the derivatives are critical factors influencing their in vivo efficacy.[4]

Backbone Modifications

Alterations to the cyclic peptide backbone have also been explored to modulate activity. The synthesis of thioamide analogs, where one or more of the N-methylamide bonds are replaced with N-methylthioamide bonds, has resulted in derivatives with improved efficacy against certain nematode species, such as Haemonchus contortus and Trichostrongylus colubriformis, compared to the parent compound PF-1022A.[5]

Below is a logical diagram illustrating the key areas of modification on the PF-1022A structure that influence its anthelmintic activity.

SAR_PF1022A cluster_mods Structural Modifications PF1022A PF-1022A Core Scaffold Phenyllactic_Acid D-Phenyllactic Acid Residues PF1022A->Phenyllactic_Acid Modification Site Backbone Peptide Backbone PF1022A->Backbone Modification Site para_substitution para-Substitution (e.g., Emodepside) Phenyllactic_Acid->para_substitution thioamide_analogs Thioamide Analogs Backbone->thioamide_analogs Activity Anthelmintic Activity para_substitution->Activity Influences thioamide_analogs->Activity Influences

Caption: Key modification sites on the PF-1022A scaffold influencing anthelmintic activity.

Experimental Protocols

The determination of anthelmintic activity of PF-1022A analogs relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Larval Migration Inhibition Assay

This assay assesses the ability of a compound to inhibit the migration of infective third-stage (L3) larvae of nematodes.

Objective: To determine the concentration of a test compound that inhibits 50% of larval migration (EC50).

Materials:

  • 24-well tissue culture plates

  • Acrylic migration tubes with a 25 µm nylon mesh screen at the bottom

  • RPMI-1640 medium supplemented with antibiotics

  • Test compounds (PF-1022A analogs)

  • Infective L3 larvae of the target nematode (e.g., Haemonchus contortus)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Wash L3 larvae in RPMI-1640 medium.

  • Add approximately 30 larvae per well to a 24-well plate in 1 mL of RPMI-1640 containing the desired concentration of the test compound. Include appropriate solvent controls.

  • Incubate the plate at 37°C and 5% CO2 for 48 hours.

  • Following incubation, place the acrylic migration tubes into a new 24-well plate.

  • Transfer the contents of each well from the incubation plate into the corresponding migration tube.

  • Allow the larvae to migrate through the mesh into the fresh medium in the lower plate for 2 hours.

  • Gently remove the migration tubes.

  • Count the number of larvae that have successfully migrated into the lower plate.

  • Calculate the percentage of migration inhibition for each compound concentration relative to the control and determine the EC50 value.[6]

The following diagram illustrates the workflow of the larval migration inhibition assay.

Larval_Migration_Assay A 1. Incubate L3 Larvae with Test Compound (48h) B 2. Transfer Larvae to Migration Tubes A->B C 3. Allow Migration Through Mesh (2h) B->C D 4. Count Migrated Larvae C->D E 5. Calculate % Inhibition and EC50 D->E

Caption: Workflow of the in vitro larval migration inhibition assay.

In Vitro Adult Worm Motility Assay

This assay directly observes the effect of compounds on the motility of adult nematodes.

Objective: To determine the concentration of a test compound that causes paralysis or death in adult worms.

Materials:

  • 24-well culture plates

  • Culture medium (e.g., RPMI-1640)

  • Test compounds

  • Adult nematodes

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Collect adult worms from an infected host and wash them in culture medium.

  • Place one or more adult worms into each well of a 24-well plate containing culture medium with the desired concentration of the test compound.

  • Incubate the plate at 37°C and 5% CO2.

  • At specific time points (e.g., 24, 48, 72 hours), observe the motility of the worms under a microscope. Motility can be scored on a scale (e.g., from active movement to complete paralysis).

  • The concentration at which a significant reduction in motility is observed is recorded.

Mechanism of Action: Signaling Pathway

PF-1022A and its analogs, notably emodepside, exert their anthelmintic effect by targeting a presynaptic latrophilin-like receptor in nematodes.[7] This interaction triggers a signaling cascade that ultimately leads to the paralysis of the worm's pharynx and somatic musculature.

The binding of the PF-1022A analog to the latrophilin-like receptor activates a Gqα protein. This, in turn, stimulates phospholipase-Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG then activates UNC-13 and synaptobrevin, proteins crucial for synaptic vesicle fusion and neurotransmitter release. This leads to an excessive release of an as-yet-unidentified inhibitory neurotransmitter or neuromodulator, resulting in the flaccid paralysis of the nematode.

The following diagram depicts the proposed signaling pathway for PF-1022A analogs.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell PF1022A PF-1022A Analog (e.g., Emodepside) Latrophilin Latrophilin-like Receptor PF1022A->Latrophilin binds to Gq Gqα Protein Latrophilin->Gq activates PLC Phospholipase-Cβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 UNC13 UNC-13 DAG->UNC13 activates Synaptobrevin Synaptobrevin UNC13->Synaptobrevin activates Vesicle Synaptic Vesicle Synaptobrevin->Vesicle promotes fusion Transmitter Inhibitory Neurotransmitter Vesicle->Transmitter releases Paralysis Flaccid Paralysis Transmitter->Paralysis induces

References

PF-1022A as a Precursor for Semi-Synthetic Anthelmintics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PF-1022A is a naturally occurring cyclooctadepsipeptide with potent, broad-spectrum anthelmintic properties.[1][2] Isolated from the fungus Mycelia sterilia found on the leaves of the Japanese Camellia plant (Camellia japonica), PF-1022A represents a significant scaffold for the development of new anthelmintic drugs.[1][3] Its low toxicity in animals and novel mechanism of action make it a compelling starting point for semi-synthetic modifications aimed at enhancing efficacy, spectrum, and pharmacokinetic properties.[1][4] This guide provides a comparative analysis of PF-1022A and its semi-synthetic derivatives, with a focus on emodepside, and contrasts them with other classes of anthelmintics.

PF-1022A and its Semi-Synthetic Derivatives

The chemical structure of PF-1022A, a 24-membered ring, consists of alternating residues of N-methyl-L-leucine, D-lactate, and D-phenyllactate.[5][6] This structure has been the subject of various semi-synthetic modifications to create analogues with improved anthelmintic activity.

The most notable semi-synthetic derivative of PF-1022A is emodepside .[7] Emodepside is created by the addition of a morpholino group to the para-position of each of the two D-phenyllactyl residues of the PF-1022A backbone.[8] This modification enhances its potency and spectrum of activity, particularly against gastrointestinal and extraintestinal parasites.[3] Emodepside is effective against nematodes that have developed resistance to other major anthelmintic classes, such as benzimidazoles, levamisole, and ivermectin, highlighting its distinct mechanism of action.[4][8]

Other modifications of the PF-1022A scaffold include the development of di-substituted derivatives, which have shown equal or greater activity compared to mono-substituted analogues in some studies.[1] Thioamide analogues of PF-1022A have also been synthesized and have demonstrated improved efficacy against certain nematode species in sheep and mice.[9]

Performance Comparison

The development of semi-synthetic derivatives from PF-1022A has led to significant improvements in anthelmintic activity. Emodepside, for instance, exhibits broad nematocidal potential and is a key component in commercial veterinary products.[3][7]

Table 1: In Vitro Efficacy of Emodepside Against Various Nematode Species
Nematode SpeciesStageIC50 (µM)Reference
Trichuris murisLarval & Adult< 4[10]
Ancylostoma ceylanicumLarval & Adult< 4[10]
Necator americanusLarval & Adult< 4[10]
Heligmosomoides polygyrusLarval & Adult< 4[10]
Strongyloides rattiLarval & Adult< 4[10]
Schistosoma mansoni (schistosomula)-< 8[10]
Schistosoma mansoni (adult)-30-50[10]
Schistosoma haematobium (adult)-30-50[10]
Table 2: In Vivo Efficacy of PF-1022A and its Derivatives
CompoundAnimal ModelParasite SpeciesDose (mg/kg)EfficacyReference
PF-1022ARatsStrongyloides ratti, Nippostrongylus brasiliensis1-10High[11]
PF-1022ADogsAncylostoma caninum1-10High[11]
PF-1022AHorsesSmall strongyles (cyathostomes)1-10High[11]
PF-1022ASheepTrichostrongylus colubriformis, Haemonchus contortus1-10High[11]
PF-1022ACattleDictyocaulus viviparus1-10High[11]
EmodepsideHamstersHookworms2.5 (oral)Cured[10]
EmodepsideMiceTrichuris muris1.2 (ED50)-[10]
Thioamide AnaloguesSheepHaemonchus contortus, Trichostrongylus colubriformisNot specifiedImproved vs. PF-1022A[9]
Comparison with Other Anthelmintic Classes

The PF-1022A family of compounds offers a significant advantage in the face of growing resistance to older anthelmintic classes.

Table 3: Comparison of Anthelmintic Classes
Drug ClassPrecursor/OriginMechanism of ActionKey AdvantagesKey Disadvantages
Cyclooctadepsipeptides (e.g., Emodepside)Fungal metabolite (PF-1022A)Targets the latrophilin receptor, leading to paralysis.[3]Novel mode of action, effective against resistant strains.[4]Complex synthesis, higher cost of manufacturing.[12]
Avermectins/Milbemycins (e.g., Ivermectin)Fermentation product of Streptomyces avermitilisAgonist of glutamate-gated chloride channels, causing paralysis.[13]Highly potent, broad-spectrum.[14]Widespread resistance in livestock nematodes.[14][15]
Benzimidazoles (e.g., Albendazole)SyntheticBinds to β-tubulin, disrupting microtubule formation.[13]Broad-spectrum, widely used in humans and animals.[4]Significant resistance reported in many parasite species.[4]
Imidazothiazoles (e.g., Levamisole)SyntheticAgonist of nicotinic acetylcholine receptors, causing spastic paralysis.[4]Effective against a range of nematodes.Resistance is a growing concern.[4]

Experimental Protocols

Semi-Synthesis of Emodepside from PF-1022A

This protocol is a generalized representation of the chemical steps involved, as precise industrial methods are often proprietary. The process is known for low yields and the generation of regioisomers that require purification.[12]

Objective: To introduce morpholino groups at the para-positions of the D-phenyllactyl residues of PF-1022A.

Materials:

  • PF-1022A

  • Nitrating agent (e.g., nitric acid/sulfuric acid)

  • Reducing agent (e.g., tin(II) chloride or catalytic hydrogenation)

  • Reagents for diazotization and subsequent functionalization (details are complex and varied)

  • Solvents (e.g., dichloromethane, methanol)

  • Chromatography equipment for purification (e.g., HPLC)

Procedure:

  • Nitration: The phenyl rings of PF-1022A are nitrated. This step often results in a mixture of para- and meta-isomers.

  • Reduction: The nitro groups are reduced to amino groups.

  • Functionalization: The amino groups are converted to the final morpholino derivatives. This is a multi-step process that can involve diazotization followed by hydrolysis to a phenol, which is then further modified.[12]

  • Purification: The final product, emodepside, is purified from the reaction mixture, separating it from unreacted starting material and regioisomers.

An alternative and more environmentally friendly approach involves the fermentative production of PF-1022A derivatives by metabolically engineering the PF-1022A biosynthetic pathway in Rosellinia sp..[5]

In Vitro Anthelmintic Activity Assay (Larval Motility)

This protocol is based on a high-throughput screening method for Haemonchus contortus.[16]

Objective: To determine the concentration-dependent effect of a compound on the motility of nematode larvae.

Materials:

  • Haemonchus contortus third-stage larvae (L3)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Culture medium

  • Multi-well plates (e.g., 384-well)

  • Infrared light-interference based motility detection system

Procedure:

  • Larvae Preparation: L3 larvae are harvested from coproculture, washed, and stored in sterile water.

  • Assay Setup: Test compounds are serially diluted and added to the wells of the microtiter plate. A suspension of L3 larvae is then added to each well.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specified period.

  • Motility Measurement: The motility of the larvae in each well is measured using an automated system that detects movement through interference with infrared light beams.

  • Data Analysis: The reduction in larval motility is calculated relative to control wells (containing solvent only). The IC50 value (the concentration of compound that inhibits motility by 50%) is determined by fitting the data to a dose-response curve.

Visualizations

semi_synthesis_of_emodepside PF1022A PF-1022A (Natural Product) Nitration Nitration of Phenyl Rings PF1022A->Nitration Reduction Reduction of Nitro Groups Nitration->Reduction Functionalization Functionalization with Morpholino Groups Reduction->Functionalization Emodepside Emodepside (Semi-synthetic) Functionalization->Emodepside

Caption: Semi-synthetic pathway from PF-1022A to Emodepside.

anthelmintic_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Larvae Harvest & Wash Nematode Larvae Plating Dispense Larvae & Compounds into Plate Larvae->Plating Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plating Incubation Incubate at Controlled Temperature Plating->Incubation Measurement Measure Larval Motility (e.g., Infrared Detection) Incubation->Measurement Analysis Calculate % Inhibition vs. Control Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Workflow for an in vitro anthelmintic motility assay.

mode_of_action Emodepside Emodepside LatrophilinReceptor Latrophilin Receptor (SLO-1 K+ Channel Complex) in Nematode Pharyngeal and Body Wall Muscle Emodepside->LatrophilinReceptor Binds to ChannelOpening Presynaptic K+ Channel Opening LatrophilinReceptor->ChannelOpening CalciumInflux Inhibition of Neurotransmitter Release ChannelOpening->CalciumInflux Paralysis Flaccid Paralysis of the Worm CalciumInflux->Paralysis

Caption: Proposed mode of action for Emodepside in nematodes.

References

A Comparative Guide to the In Vivo Efficacy of PF-1022A and Tribendimidine Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anthelmintic efficacy of PF-1022A and tribendimidine, both as individual agents and in combination. The information presented is compiled from published experimental data to support research and development in helminth control.

Introduction

The emergence of anthelmintic resistance necessitates the exploration of new therapeutic strategies, including the use of drug combinations. This guide focuses on two compounds with distinct mechanisms of action: PF-1022A, a cyclooctadepsipeptide, and tribendimidine, a broad-spectrum nicotinic acetylcholine receptor (nAChR) agonist. By combining drugs with different targets, it may be possible to enhance efficacy, broaden the spectrum of activity, and delay the development of resistance.

Mechanism of Action

PF-1022A (Emodepside): This cyclooctadepsipeptide acts as a presynaptic inhibitor of neuromuscular transmission in nematodes. It binds to a latrophilin-like transmembrane receptor, which is crucial for pharyngeal pumping and locomotion in worms[1][2]. This interaction ultimately leads to the inhibition of muscle function and paralysis of the parasite[2].

Tribendimidine: This anthelmintic is a derivative of amidantel and functions as a nicotinic acetylcholine receptor agonist[3][4][5]. It selectively targets the L-type nAChRs in nematodes, causing prolonged muscle depolarization and spastic paralysis, which results in the expulsion of the worms from the host[6][7].

In Vivo Efficacy Against Nippostrongylus brasiliensis in Rats

A key study investigated the efficacy of PF-1022A and tribendimidine, alone and in combination, against an experimental infection of Nippostrongylus brasiliensis in rats. The results, summarized below, demonstrate the potential for additive effects with combination therapy.

Data Presentation

Table 1: Worm Burden Reduction Following Monotherapy with PF-1022A and Tribendimidine

TreatmentDose (mg/kg)Mean Worm BurdenWorm Burden Reduction (%)
Control (Untreated)-118.3-
PF-1022A1.050.757.1
1.528.376.1
Tribendimidine2.561.248.3
3.7539.866.3

Data extracted from a study by Krücken et al. (2013)[8].

Table 2: Worm Burden Reduction Following Combination Therapy with PF-1022A and Tribendimidine

PF-1022A Dose (mg/kg)Tribendimidine Dose (mg/kg)Mean Worm BurdenWorm Burden Reduction (%)
1.02.535.570.0
1.52.510.890.9
1.53.754.296.5

Data extracted from a study by Krücken et al. (2013). The study noted that combinations of tribendimidine plus PF-1022A led to a significantly higher elimination of the worm burden than tribendimidine or PF-1022A alone[8].

Experimental Protocols

The following is a detailed methodology for the key in vivo experiments cited in this guide, based on the work of Krücken et al. (2013)[8][9].

1. Animal Model and Parasite:

  • Host: Male Wistar rats (Wistar Han).

  • Parasite: Nippostrongylus brasiliensis.

  • Infection: Rats were infected subcutaneously with approximately 750 third-stage larvae (L3) of N. brasiliensis.

2. Drug Administration:

  • Timing: Treatments were administered orally on days 7, 8, and 9 post-infection.

  • Formulation: Drugs were suspended in a vehicle of 7% Tween 80 and 3% ethanol in water.

  • Dosage: Doses for monotherapy and combination therapy are detailed in the tables above.

3. Efficacy Assessment:

  • Necropsy: Rats were euthanized on day 10 post-infection.

  • Worm Recovery: The small intestine was removed, opened longitudinally, and incubated in physiological saline to collect adult worms.

  • Worm Counting: The total number of adult worms was counted for each rat.

  • Calculation of Efficacy: Worm burden reduction was calculated as the percentage difference in the mean worm count between the treated groups and the untreated control group.

4. Statistical Analysis:

  • The Kruskal-Wallis test with Dunn's post hoc test was used to compare the effects of drug combinations with the respective single-drug dosages.

Visualizations

Signaling Pathways

Anthelmintic Mechanisms of Action cluster_PF1022A PF-1022A (Emodepside) cluster_Tribendimidine Tribendimidine PF1022A PF-1022A LatrophilinReceptor Latrophilin-like Receptor PF1022A->LatrophilinReceptor Binds to PresynapticTerminal Presynaptic Terminal LatrophilinReceptor->PresynapticTerminal Inhibits Neurotransmission MuscleParalysis_PF Flaccid Paralysis PresynapticTerminal->MuscleParalysis_PF Leads to Tribendimidine Tribendimidine nAChR L-type Nicotinic Acetylcholine Receptor Tribendimidine->nAChR Agonist MuscleCell Muscle Cell nAChR->MuscleCell Causes Prolonged Depolarization MuscleParalysis_Tri Spastic Paralysis MuscleCell->MuscleParalysis_Tri Leads to

Caption: Mechanisms of action for PF-1022A and Tribendimidine.

Experimental Workflow

In Vivo Efficacy Experimental Workflow Infection Subcutaneous Infection of Rats with N. brasiliensis L3 Larvae Treatment Oral Administration of Drugs (Days 7, 8, 9 post-infection) Infection->Treatment Necropsy Euthanasia and Small Intestine Removal (Day 10 post-infection) Treatment->Necropsy WormRecovery Incubation of Intestine in Saline to Collect Adult Worms Necropsy->WormRecovery WormCounting Counting of Adult Worms WormRecovery->WormCounting DataAnalysis Calculation of Worm Burden Reduction and Statistical Analysis WormCounting->DataAnalysis

Caption: Workflow for assessing in vivo anthelmintic efficacy.

Conclusion

The available data suggests that the combination of PF-1022A and tribendimidine exhibits an additive, and in some dosages, a potentially synergistic effect against Nippostrongylus brasiliensis in vivo. This increased efficacy at suboptimal doses for each compound highlights the potential of this combination therapy in combating nematode infections. The distinct mechanisms of action of these two drugs make their combination a promising strategy to enhance anthelmintic efficacy and potentially mitigate the development of drug resistance. Further research is warranted to explore the efficacy of this combination against a broader range of helminth species and in different host animals.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anthelmintic performance of PF 1022A and other notable cyclodepsipeptides. The information presented is supported by experimental data to aid in research and development efforts against parasitic nematodes.

Introduction to this compound and Cyclodepsipeptides

This compound is a naturally occurring cyclooctadepsipeptide isolated from the fungus Mycelia sterilia, found on the leaves of the Japanese camellia (Camellia japonica). It is the parent compound of a class of anthelmintics that includes the semi-synthetic derivative emodepside.[1] Cyclodepsipeptides are characterized by a cyclic structure containing both amino acid and hydroxy acid residues. This structural feature imparts a wide range of biological activities, including anthelmintic, insecticidal, and antimicrobial properties. The PF1022 family of compounds is considered a promising alternative to existing anthelmintics like avermectins and milbemycins, particularly in light of growing drug resistance.[2]

Mechanism of Action

This compound and its analogue emodepside exert their anthelmintic effects through a novel mechanism of action, distinguishing them from other classes of anthelmintics.[1] They are potent neurotoxins for nematodes, inducing paralysis without causing immediate death.[3] The primary target is a presynaptic latrophilin-like receptor in the nematode's pharyngeal and body wall neuromuscular systems.

The binding of this compound or emodepside to this receptor initiates a downstream signaling cascade. This process involves the activation of a Gqα protein and phospholipase-Cβ, leading to the mobilization of diacylglycerol (DAG). DAG, in turn, activates UNC-13 and synaptobrevin, proteins crucial for presynaptic vesicle function. This cascade culminates in the release of an inhibitory neurotransmitter or neuromodulator, resulting in the flaccid paralysis of the nematode's pharynx and somatic musculature.

PF1022A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell PF1022A This compound / Emodepside Latrophilin Latrophilin-like Receptor PF1022A->Latrophilin Binds to Gq Gqα Protein Latrophilin->Gq Activates PLCb Phospholipase-Cβ Gq->PLCb Activates DAG Diacylglycerol (DAG) PLCb->DAG Mobilizes UNC13 UNC-13 DAG->UNC13 Activates Vesicle Synaptic Vesicle UNC13->Vesicle Promotes Fusion Transmitter Inhibitory Neurotransmitter Vesicle->Transmitter Releases Postsynaptic_Receptor Postsynaptic Receptor Transmitter_out->Postsynaptic_Receptor Binds to Paralysis Flaccid Paralysis Postsynaptic_Receptor->Paralysis Leads to Anthelmintic_Screening_Workflow cluster_preparation Preparation cluster_screening In Vitro Screening cluster_analysis Analysis & Follow-up A Compound Library Preparation C Primary Screen (e.g., Motility Assay) A->C B Nematode Culture & Larvae/Egg Isolation B->C D Hit Identification (Compounds showing activity) C->D E Secondary Screen (e.g., Egg Hatch Assay) D->E F Dose-Response Analysis (IC50/EC50 Determination) E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy Studies F->H I Lead Optimization G->I H->I

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of PF-1022A

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling PF-1022A must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of PF-1022A, a cyclooctadepsipeptide with anthelmintic properties.

Immediate Safety and Hazard Information

PF-1022A is classified with serious eye irritation potential (Category 2A) and may cause long-lasting harmful effects to aquatic life (Category 4).[1] Therefore, stringent adherence to safety measures is paramount.

Key Safety Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Serious Eye Damage/Eye Irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritation.[1]
Hazardous to the aquatic environment, long-term hazard (Category 4)NoneWarningH413: May cause long lasting harmful effects to aquatic life.[1]

Personal Protective Equipment (PPE)

When handling PF-1022A, it is crucial to use appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves are required.[1]

  • Body Protection: A lab coat or other protective clothing should be worn.[1]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use an appropriate respirator.

Step-by-Step Disposal Procedure

Proper disposal of PF-1022A and its containers must be conducted in accordance with local, state, and federal regulations. Avoid releasing the substance into the environment.[1]

  • Waste Collection:

    • Collect all waste materials, including unused PF-1022A, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is properly sealed.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[1]

    • Keep the material away from drains and water courses.[1]

    • For liquid spills, absorb the substance with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

    • For solid spills, carefully clean up the material to avoid generating dust. A damp cloth or a filtered vacuum can be used for cleaning up dry solids.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

    • Collect all contaminated materials in the designated hazardous waste container.

  • Final Disposal:

    • Dispose of the hazardous waste container through a licensed and certified waste disposal service.[1]

    • Do not dispose of PF-1022A down the drain or in the regular trash.

Experimental Workflow: Disposal Protocol

The following diagram illustrates the logical flow for the proper disposal of PF-1022A.

cluster_prep Preparation cluster_handling Waste Generation cluster_spill Spill Response cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Unused PF-1022A A->B Handling C Contaminated Labware (e.g., tips, vials) A->C Handling D Spill Occurs A->D Handling G Collect in Labeled Hazardous Waste Container B->G C->G E Absorb with Inert Material (e.g., diatomite) D->E Yes F Decontaminate Surface (with Alcohol) E->F F->G H Dispose via Certified Waste Management Service G->H

PF-1022A Disposal Workflow

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If on Skin: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water. Call a physician.[1]

  • If Inhaled: Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.

  • If Swallowed: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

By adhering to these procedures, laboratories can maintain a safe environment and ensure the responsible management of chemical waste. Always consult the full Safety Data Sheet (SDS) for complete information before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF 1022A
Reactant of Route 2
PF 1022A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。